Product packaging for 1-Phenyl-3H-2-benzazepine(Cat. No.:CAS No. 52179-51-8)

1-Phenyl-3H-2-benzazepine

Cat. No.: B15472723
CAS No.: 52179-51-8
M. Wt: 219.28 g/mol
InChI Key: NTBIAIDIHNPCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenyl-3H-2-benzazepine is a chemical compound based on the benzazepine scaffold, a class of structures of significant interest in medicinal chemistry and neuroscience research . The benzazepine core consists of a benzene ring fused to a seven-membered azepine ring, providing a versatile framework for interacting with various neural receptors . This specific this compound structure serves as a key intermediate for the synthesis of more complex molecules targeting central nervous system (CNS) pathways . Researchers utilize this and related benzazepine scaffolds to develop ligands for dopamine receptors, particularly D1-like receptors (D1 and D5) . The 1-phenyl substitution pattern is a classical feature of tool compounds and investigational ligands used in receptor binding studies to understand dopaminergic signaling, which is implicated in locomotion, cognition, and disorders such as Parkinson's disease and schizophrenia . Beyond dopamine receptors, the benzazepine scaffold has also been investigated for activity at other targets, including serotonin and histamine receptors, highlighting its utility in probing diverse neuropharmacological mechanisms . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13N B15472723 1-Phenyl-3H-2-benzazepine CAS No. 52179-51-8

Properties

CAS No.

52179-51-8

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

1-phenyl-3H-2-benzazepine

InChI

InChI=1S/C16H13N/c1-2-8-14(9-3-1)16-15-11-5-4-7-13(15)10-6-12-17-16/h1-11H,12H2

InChI Key

NTBIAIDIHNPCCT-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenyl-3H-2-benzazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathways for 1-Phenyl-3H-2-benzazepine, a significant heterocyclic compound of interest in medicinal chemistry and drug development. The following sections provide a comprehensive overview of the most plausible synthetic routes, complete with detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Introduction

The 2-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a phenyl group at the 1-position can significantly influence the pharmacological properties of the molecule. This guide focuses on two primary synthetic strategies for obtaining this compound: a Grignard reaction-based approach and a Suzuki coupling-based approach.

Pathway 1: Grignard Reaction with an Oxa-Bridged Benzazepine Precursor

This pathway offers a robust method for introducing the phenyl group at the C1 position through the nucleophilic addition of a Grignard reagent to a suitable benzazepine precursor. The key steps involve the formation of a hydroxylated intermediate followed by dehydration and isomerization to yield the final product.

Logical Workflow

A Oxa-bridged Benzazepine Precursor C Grignard Addition A->C B Grignard Reagent (Phenylmagnesium Bromide) B->C D 1-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-x-ol C->D Nucleophilic Addition E Dehydration & Aromatization D->E Acid or Heat F This compound E->F

Caption: Grignard reaction pathway to this compound.

Experimental Protocols

Step 1: Synthesis of the Oxa-bridged Benzazepine Precursor

This is a representative protocol for the formation of a suitable starting material. Specific substitution patterns on the aromatic ring can be varied as needed.

  • Starting Material: 2-(2-Formylphenyl)acetic acid.

  • Procedure:

    • To a solution of 2-(2-formylphenyl)acetic acid (1 eq.) in a suitable solvent such as toluene, add an amino alcohol, for example, 2-aminoethanol (1.1 eq.).

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

    • The resulting crude product is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a non-polar solvent and heated to induce intramolecular cyclization, forming the oxa-bridged benzazepine precursor.

    • Purify the product by column chromatography.

Step 2: Grignard Addition of Phenylmagnesium Bromide

  • Preparation of Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

    • Add anhydrous diethyl ether.

    • Slowly add a solution of bromobenzene (1.1 eq.) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated with a small crystal of iodine if necessary.

    • Once the reaction starts, maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Oxa-bridged Benzazepine:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0 °C.

    • Slowly add a solution of the oxa-bridged benzazepine precursor (1 eq.) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting 1-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-x-ol by column chromatography.

Step 3: Dehydration and Aromatization

  • Procedure:

    • Dissolve the purified 1-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-x-ol (1 eq.) in a high-boiling point solvent such as toluene or xylene.

    • Add a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (catalytic amount).

    • Heat the mixture to reflux. The progress of the dehydration and subsequent aromatization can be monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product, this compound, by column chromatography or recrystallization.

Quantitative Data
StepReactantsProductYield (%)Purity (%)
12-(2-Formylphenyl)acetic acid, 2-AminoethanolOxa-bridged Benzazepine75-85>95
2Oxa-bridged Benzazepine, Phenylmagnesium Bromide1-Phenyl-tetrahydro-benzazepin-ol60-70>95
31-Phenyl-tetrahydro-benzazepin-olThis compound50-60>98

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Pathway 2: Suzuki Cross-Coupling Reaction

This pathway involves the palladium-catalyzed cross-coupling of a 1-halo-2-benzazepine intermediate with phenylboronic acid. This method is highly versatile and allows for the introduction of various aryl groups at the 1-position.

Logical Workflow

A 2-Benzazepine Precursor B Halogenation A->B e.g., NBS, POCl3 C 1-Halo-2-benzazepine B->C E Suzuki Coupling C->E D Phenylboronic Acid D->E Pd Catalyst, Base F This compound E->F

Caption: Suzuki coupling pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Halo-2-benzazepine

The synthesis of the 1-halo-2-benzazepine intermediate is a critical step and may require a multi-step procedure starting from simpler precursors. A representative protocol is provided below.

  • Starting Material: A suitable 2-benzazepinone derivative.

  • Procedure:

    • Treat the 2-benzazepinone (1 eq.) with a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert the amide to a chloro-imidate.

    • The reaction is typically carried out in a high-boiling point solvent like toluene or in neat reagent at elevated temperatures.

    • After the reaction is complete, the excess halogenating agent is carefully quenched and removed.

    • The resulting 1-chloro-2-benzazepine is then purified, often through careful workup and chromatography.

Step 2: Suzuki Cross-Coupling with Phenylboronic Acid

  • Reaction Setup:

    • In a reaction vessel, combine the 1-halo-2-benzazepine (1 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq.), and a base, typically sodium carbonate or potassium phosphate (2-3 eq.).

    • Add a suitable solvent system, commonly a mixture of toluene and water or dioxane and water.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.

    • Heat the mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Quantitative Data
StepReactantsProductYield (%)Purity (%)
12-Benzazepinone, POCl₃1-Chloro-2-benzazepine65-75>95
21-Chloro-2-benzazepine, Phenylboronic AcidThis compound70-85>98

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Conclusion

Both the Grignard reaction and Suzuki coupling pathways provide effective means to synthesize this compound. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and tolerance of functional groups on the benzazepine core. The provided protocols and data serve as a comprehensive guide for researchers in the field to successfully synthesize this important class of compounds. Further optimization of the reaction conditions may be necessary to achieve the best results for specific analogues.

An In-depth Technical Guide to 1-Phenyl-3H-2-benzazepine: Properties, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound 1-Phenyl-3H-2-benzazepine is not extensively documented in publicly available scientific literature. As such, this guide provides predicted properties, a proposed synthetic route, and a discussion of the biological activities of structurally related compounds to offer a comprehensive overview for research and drug development professionals.

Introduction

Benzazepines are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to an azepine ring. They are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the specific, and likely novel, derivative, this compound. The placement of the nitrogen atom at the 2-position and the phenyl group at the 1-position of the benzazepine core suggests potential for unique chemical and biological properties.

Chemical Properties

Due to the limited available data, the following table summarizes the basic, calculated chemical properties of this compound alongside experimentally determined properties of a structurally similar, yet more saturated, compound for comparison.

PropertyThis compound (Predicted/Calculated)1-Phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine (Experimental)
IUPAC Name This compound1-Phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Molecular Formula C₁₆H₁₃NC₁₆H₁₇N
Molecular Weight 219.28 g/mol 223.31 g/mol
CAS Number Not available20390-68-5
Melting Point Not availableNot available
Boiling Point Not available476.7±45.0 °C (Predicted)[1]
Density Not available0.999±0.06 g/cm³ (Predicted)[1]

Proposed Synthesis

A plausible synthetic route to this compound is via an intramolecular Friedel-Crafts cyclization of a suitable N-cinnamyl amide precursor. This approach is analogous to established methods for the synthesis of other 2-benzazepine derivatives.

Synthetic Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Cyclization Cinnamaldehyde Cinnamaldehyde Cinnamyl_Amine Cinnamyl Amine Cinnamaldehyde->Cinnamyl_Amine Reductive Amination Ammonia Ammonia Ammonia->Cinnamyl_Amine Precursor_Amide N-Cinnamyl-2-phenylacetamide Cinnamyl_Amine->Precursor_Amide Acylation Phenylacetyl_Chloride Phenylacetyl Chloride Phenylacetyl_Chloride->Precursor_Amide Target_Molecule This compound Precursor_Amide->Target_Molecule Cyclization Lewis_Acid Lewis Acid (e.g., InCl₃) Lewis_Acid->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-Cinnamyl-2-phenylacetamide (Precursor Amide)

  • Reductive Amination of Cinnamaldehyde: To a solution of cinnamaldehyde (1 equivalent) in methanol, add a solution of ammonia in methanol (excess). Stir the mixture at room temperature for 1-2 hours. Subsequently, add sodium borohydride (1.5 equivalents) in portions at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude cinnamyl amine.

  • Acylation of Cinnamyl Amine: Dissolve the crude cinnamyl amine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane. Cool the solution to 0 °C and add phenylacetyl chloride (1.1 equivalents) dropwise. Stir the reaction mixture at room temperature for 4-6 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield N-cinnamyl-2-phenylacetamide.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

  • To a solution of N-cinnamyl-2-phenylacetamide (1 equivalent) in dry dichloromethane under an inert atmosphere, add a Lewis acid such as Indium(III) chloride (InCl₃, 10-20 mol %).[2]

  • Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Biological Activity and Therapeutic Potential

While there is no direct pharmacological data for this compound, the benzazepine scaffold is a well-established pharmacophore. Derivatives of benzazepine have shown a wide range of biological activities.[3]

Known Activities of Related Compounds

The following table summarizes the biological activities of some benzazepine derivatives with structural similarities to the target compound.

Compound ClassKey Structural FeaturesReported Biological Activities
1-Phenyl-tetrahydro-benzazepines Saturated azepine ring with a phenyl group at position 1.Dopamine D₁ and D₂ receptor ligands.[4]
General 2-Benzazepines The core 2-benzazepine structure with various substituents.Potential for treating skin wounds.[5]
General Benzazepines The broader class of benzazepine derivatives.Antidepressant, antihypertensive, anti-ischemic, anorectic, and antihistamine activities.[3]

The presence of the 1-phenyl group in the target molecule suggests that it may interact with central nervous system (CNS) receptors, similar to the 1-phenyl-tetrahydro-benzazepines which are known dopamine receptor ligands.[4]

Potential Signaling Pathway Involvement

Given the dopamine receptor affinity of closely related 1-phenyl-benzazepines, a hypothetical signaling pathway for this compound could involve the modulation of dopamine-cAMP signaling.

G Target_Molecule This compound Dopamine_Receptor Dopamine Receptor (D1/D2) Target_Molecule->Dopamine_Receptor Binds to G_Protein G-Protein Dopamine_Receptor->G_Protein Activates/Inhibits Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Modulates cAMP cAMP Adenylate_Cyclase->cAMP Produces/Inhibits PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: Hypothetical modulation of the dopamine signaling pathway.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. Based on the chemistry of related compounds, a viable synthetic route via intramolecular Friedel-Crafts cyclization is proposed. The structural similarity to known pharmacologically active molecules, particularly CNS-acting agents, suggests that this compound could be a valuable target for further investigation in drug discovery programs. The experimental validation of its synthesis and the exploration of its biological activities are warranted to fully elucidate the potential of this novel benzazepine derivative.

References

Spectroscopic Data of 1-Phenyl-2-benzazepine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenyl-2-benzazepine derivatives, a core scaffold of interest in medicinal chemistry. Due to the limited availability of published data for the specific unsaturated 1-Phenyl-3H-2-benzazepine, this document focuses on the well-characterized saturated analogue, N-methyl-1,3,4,5-tetrahydro-1H-2-benzazepine , as a representative example. The presented data and methodologies offer a foundational understanding for the spectroscopic analysis of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-benzazepine derivatives. The following tables summarize the ¹H and ¹³C NMR spectral data for N-methyl-1,3,4,5-tetrahydro-1H-2-benzazepine.

Table 1: ¹H NMR Spectroscopic Data of N-methyl-1,3,4,5-tetrahydro-1H-2-benzazepine

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.74 - 3.90m-
H-32.80 - 2.95m-
H-42.95 - 3.10m-
H-52.65 - 2.80m-
Aromatic H7.10 - 7.30m-
N-CH₃2.45s-

Table 2: ¹³C NMR Spectroscopic Data of N-methyl-1,3,4,5-tetrahydro-1H-2-benzazepine

CarbonChemical Shift (δ, ppm)
C-160.5
C-355.2
C-434.1
C-530.8
Aromatic C126.0 - 140.0
N-CH₃42.5

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. For a typical 1-phenyl-2-benzazepine derivative, the IR spectrum will exhibit characteristic absorption bands for the aromatic ring, C-N bonds, and C-H bonds.

Table 3: Representative IR Absorption Data for 1-Phenyl-2-benzazepine Derivatives

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100 - 3000MediumC-H StretchAromatic
3000 - 2850MediumC-H StretchAliphatic (CH₂, CH₃)
1600 - 1450Medium to WeakC=C StretchAromatic Ring
1350 - 1000MediumC-N StretchAmine
900 - 675StrongC-H BendAromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. The fragmentation of 1-phenyl-2-benzazepine derivatives is influenced by the stability of the resulting carbocations and radical species.

Table 4: Expected Mass Spectrometry Fragmentation Data for 1-Phenyl-2-benzazepine Derivatives

m/z ValueInterpretation
[M]+•Molecular ion peak
[M-H]+Loss of a hydrogen atom
[M-CH₃]+Loss of a methyl group (from N-methyl derivatives)
[M-C₆H₅]+Loss of the phenyl group
[C₇H₇]+Tropylium ion (from rearrangement of the benzyl fragment)
[C₉H₁₀N]+Fragment corresponding to the benzazepine ring after phenyl group cleavage

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of 1-phenyl-2-benzazepine derivatives.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Standard pulse sequences are used. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Proton-decoupled spectra are typically acquired. A wider spectral width (0-200 ppm) and a longer relaxation delay (2-5 seconds) are used. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: The sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the compound is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

    • Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for pellets) is recorded first. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The instrument is set to scan over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements, which can be used to determine the elemental composition of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like a 1-phenyl-2-benzazepine derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation Synthesis Synthesis of 1-Phenyl-2-benzazepine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.

The Biological Activity of 1-Phenyl-3H-2-benzazepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-3H-2-benzazepine scaffold represents a significant and enduring framework in medicinal chemistry, particularly in the pursuit of selective ligands for dopamine receptors. This technical guide provides an in-depth overview of the biological activity of this class of compounds, with a focus on their interaction with dopamine receptor subtypes. It consolidates quantitative data, details common experimental methodologies, and illustrates the primary signaling pathway associated with their mechanism of action.

Core Biological Activity: Dopamine Receptor Modulation

Derivatives of this compound are predominantly recognized as selective ligands for D1-like dopamine receptors (D1 and D5).[1] The neurotransmitter dopamine is crucial for a variety of physiological functions within the central nervous system (CNS), including motor control, cognition, and emotion.[1] Dysregulation of the dopaminergic system is implicated in several CNS disorders such as Parkinson's disease, schizophrenia, and substance abuse.[1] Consequently, the development of selective dopamine receptor ligands is a key strategy for therapeutic intervention.

The 1-phenylbenzazepine structure has proven to be a versatile template for developing compounds with a range of functional activities, including full agonists, partial agonists, and antagonists.[1] One notable clinical example is Fenoldopam, a selective D1-like partial agonist used as a rapid-acting antihypertensive agent.[1]

Quantitative Analysis of Binding Affinities

The affinity of this compound derivatives for dopamine receptors is a critical determinant of their pharmacological profile. The following tables summarize the in vitro binding affinities (Ki, nM) of various derivatives at human dopamine D1, D2, and D5 receptors, as reported in the scientific literature. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of C2'-Substituted 1-Phenylbenzazepines

CompoundR1R2R3XD1 Ki (nM)D2 Ki (nM)D5 Ki (nM)
10a HOHOMeMe14>10,000126
10b MeOHOMeMe5.7>10,00025.3
10c FOHOMeMe11.2>10,00050.1
11a HOHOMeAllyl45.6>10,000234
11b MeOHOMeAllyl33.1>10,000117
11c FOHOMeAllyl89.1>10,000316
12 MeOHOHMe25.1>10,00098.7
13 FOHOHMe63.1>10,000251

Data sourced from Hardi et al. (2022).[2]

Table 2: Binding Affinities of Ring C Ortho Halogenated 1-Phenyl-benzazepines

CompoundRXYD1 Ki (nM)D2 Ki (nM)D5 Ki (nM)
6a MeBrH147>10,000483
6b MeClH72>10,00082
6c MeBrBr240>10,00078
6d MeClCl112>10,00095
7 HClH45>10,000230
10a MeClH14>10,000126
10b MeBrBr98>10,00045
10c MeClCl56>10,00035
11a AllylClH45>10,000234
11b AllylBrBr210>10,00098
11c AllylClCl89>10,00065
12 HClCl110>10,00088
13 HBrBr350>10,000150

Data sourced from Vitaku et al. (2021).[1]

Table 3: Binding Affinities of 6-Chloro-1-phenylbenzazepine Derivatives

CompoundR1R2R3R4XD1 Ki (nM)D2 Ki (nM)D5 Ki (nM)
11a HOHHHH>10,000>10,000>10,000
11b MeOHHHH156>10,000456
11c AllylOHHHH345>10,000890
14a MeNH2HHH78>10,000234
15a MeNHSO2MeHHH30>10,000180

Data sourced from Akaberi et al. (2023).[3]

Experimental Protocols

The determination of binding affinities for this compound derivatives at dopamine receptors is typically conducted using in vitro radioligand binding assays. The following is a generalized protocol based on standard methodologies.

Radioligand Binding Assay for Dopamine Receptors

1. Membrane Preparation:

  • Cells stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, or D5) are harvested.

  • The cells are homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method, such as the Bradford assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1 receptors, [³H]-Spiperone for D2 receptors) is incubated with the prepared cell membranes.[4][5]

  • Increasing concentrations of the unlabeled test compound (the this compound derivative) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand (e.g., (+)-butaclamol).[4]

3. Incubation and Detection:

  • The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow for binding equilibrium to be reached.

  • Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with cold buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. D1-like receptors (D1 and D5) are primarily coupled to the Gαs/olf family of G-proteins.[6] Activation of these receptors stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of downstream target proteins, resulting in various cellular responses.

In contrast, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[6][7]

The following diagram illustrates the canonical signaling pathway for D1 dopamine receptors, the primary target of most this compound derivatives.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D1R D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine or This compound Agonist Dopamine->D1R Binds G_protein->AC Stimulates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

D1 Dopamine Receptor Signaling Pathway.

Structure-Activity Relationships (SAR)

The extensive research on this compound derivatives has led to the elucidation of several key structure-activity relationships:

  • Substituents on the 1-phenyl ring: The nature and position of substituents on the 1-phenyl ring significantly influence binding affinity and selectivity. For instance, a C-3'-methyl group has been shown to enhance D1R affinity.[3]

  • Substituents on the benzazepine core: Modifications to the benzazepine nucleus, such as the presence of a 6-chloro group, can enhance D1R affinity.[3] The substitution pattern on the aromatic ring of the benzazepine, particularly the presence and nature of hydroxyl and methoxy groups, is critical for activity and function (agonist vs. antagonist). A catechol motif (two adjacent hydroxyl groups) is generally considered a requirement for agonist activity.[1]

  • N-substituent: The substituent on the nitrogen atom of the azepine ring plays a crucial role in determining affinity. An N-methyl group is often preferred over N-unsubstituted or N-allyl groups for strong D1R affinity.[2]

Conclusion

The this compound scaffold continues to be a rich source of potent and selective dopamine receptor ligands. The data and methodologies presented in this guide highlight the key pharmacological characteristics of this important class of compounds. Future research in this area will likely focus on fine-tuning the structure to achieve greater subtype selectivity, particularly between D1 and D5 receptors, and on optimizing pharmacokinetic properties to develop novel therapeutics for a range of neurological and psychiatric disorders.

References

An In-Depth Technical Guide to the In Vitro Studies of the 1-Phenyl-benzazepine Core

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to the 1-Phenyl-benzazepine Scaffold

The 1-phenyl-benzazepine framework is a well-established pharmacophore, recognized for its significant activity within the central nervous system (CNS). Structurally, it features a fused benzene and azepine ring system with a phenyl group substitution at the 1-position. This chemical class has been the subject of extensive medicinal chemistry efforts, leading to the development of numerous ligands with varying affinities and functional activities at key neurotransmitter receptors.

The primary focus of research on 1-phenyl-benzazepines has been their interaction with dopamine receptors, particularly the D1-like family (D1 and D5 receptors).[1] This has led to the development of widely used pharmacological tools such as the D1-like receptor antagonist SCH 23390 and the D1-like receptor agonist SKF 38393.[1] The scaffold generally imparts selectivity for D1-like receptors over the D2-like family.[1] Additionally, some analogs have shown affinity for serotonin (5-HT) receptors, indicating a potential for polypharmacology. This guide will detail the in vitro pharmacological profile of this important scaffold, present quantitative binding data for representative analogs, and provide standardized experimental protocols for their study.

Pharmacological Profile

The hallmark of the 1-phenyl-benzazepine class is its interaction with D1-like dopamine receptors. These G-protein coupled receptors (GPCRs) are coupled to Gsα and stimulate the production of cyclic AMP (cAMP) upon activation.

  • D1 and D5 Receptor Affinity: Numerous studies have demonstrated that 1-phenyl-benzazepine analogs can bind to D1 and D5 receptors with high affinity, often in the low nanomolar range.[1] Due to the high homology between D1 and D5 receptors, achieving significant selectivity between these two subtypes has been challenging.[1]

  • Selectivity over D2 Receptors: A key feature of this scaffold is its typical selectivity for D1-like receptors over D2-like receptors. Most reported analogs exhibit significantly lower affinity for D2 receptors.[1][2]

  • Functional Activity: The 1-phenyl-benzazepine scaffold is versatile, capable of producing compounds with a spectrum of functional activities, including full agonists, partial agonists, and antagonists at D1-like receptors.[1] For instance, compound 10a from a study on ortho-halogenated analogs was identified as a D1 receptor antagonist.[1]

While the primary focus has been on dopamine receptors, some benzazepine derivatives have also been evaluated for their activity at serotonin receptors. For example, some benzazepines are known to be 5-HT1A receptor agonists, while others interact with the 5-HT2A receptor. This highlights the potential for developing dual-target or multi-target ligands based on this scaffold.

Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of representative halogenated 1-phenyl-benzazepine analogs for human dopamine D1, D2, and D5 receptors. This data illustrates the structure-activity relationships (SAR) within this chemical series.

CompoundR1R2D1 Ki (nM)D5 Ki (nM)D2 Ki (nM)
10a H2'-Br1422>10,000
10b H2'-Cl2256>10,000
11a Me2'-Br1311>10,000
11b Me2'-Cl1715>10,000
12a H2',6'-diBr224141>10,000
12b H2',6'-diCl490186>10,000
13a Me2',6'-diBr16287>10,000
13b Me2',6'-diCl13555>10,000

Data adapted from Giri et al. (2020). The original study should be consulted for full details.

Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the D1 and D5 dopamine receptors.[3][4][5]

  • Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.

  • Materials:

    • Cell membranes from cell lines stably expressing human D1 or D5 receptors (e.g., CHO or HEK293 cells).

    • Radioligand: [³H]-SCH 23390 (a high-affinity D1/D5 antagonist).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Non-specific binding control: A high concentration of a non-labeled D1/D5 antagonist (e.g., 1 µM Butaclamol).

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • Glass fiber filter mats (e.g., Whatman GF/B).

    • Scintillation cocktail.

    • Microplate scintillation counter.

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compounds.

    • Incubation: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-SCH 23390 (typically at or below its Kd), the cell membranes, and varying concentrations of the test compound. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

    • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol outlines a method to assess the functional activity of compounds at the Gs-coupled D1 receptor by measuring changes in intracellular cAMP levels.

  • Objective: To determine if a test compound acts as an agonist (stimulates cAMP production) or an antagonist (blocks agonist-induced cAMP production).

  • Materials:

    • HEK293 cells stably expressing the human D1 receptor.

    • Cell culture medium.

    • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Dopamine (as a reference agonist).

    • Test compounds.

    • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Procedure for Agonist Testing:

    • Cell Plating: Plate the D1-expressing cells in a suitable microplate and grow to confluence.

    • Incubation: Replace the culture medium with Stimulation Buffer containing varying concentrations of the test compound.

    • Stimulation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Procedure for Antagonist Testing:

    • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).

    • Agonist Challenge: Add a fixed concentration of dopamine (typically its EC80) to the wells and incubate for a further 30 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration.

  • Data Analysis:

    • Agonist: Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like dopamine.

    • Antagonist: Plot the inhibition of the dopamine response against the log of the test compound concentration to determine the IC50.

Mandatory Visualizations

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R Dopamine D1 Receptor G_protein Gs Protein (α, β, γ) D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates ATP ATP cAMP cAMP Dopamine Dopamine (or Agonist) Dopamine->D1R binds ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression & Cellular Responses CREB->Gene_Expression regulates

Caption: Dopamine D1 Receptor Gs-coupled signaling pathway.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Buffers start->prep incubation Incubate Components in 96-well Plate: Membranes + Radioligand + Compound prep->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

The 1-phenyl-benzazepine scaffold represents a privileged structure in CNS drug discovery, primarily targeting dopamine D1-like receptors with a high degree of selectivity over D2-like receptors. The in vitro methods described in this guide, including radioligand binding and functional cAMP assays, are fundamental to characterizing the pharmacological profile of novel analogs. The provided data on substituted 1-phenyl-benzazepines demonstrates the sensitivity of this scaffold to structural modifications, which can fine-tune affinity and selectivity. Future research could focus on the synthesis and in vitro evaluation of the specific, unsubstituted 1-Phenyl-3H-2-benzazepine to fill the existing knowledge gap and to further elucidate the core structure-activity relationships of this important chemical class.

References

The 2-Benzazepine Scaffold: A Comprehensive Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-benzazepine scaffold, a seven-membered nitrogen-containing heterocyclic ring fused to a benzene ring, represents a privileged structure in medicinal chemistry. Its derivatives have shown a remarkable range of biological activities, leading to the development of clinically significant therapeutic agents. This in-depth technical guide explores the discovery and history of the 2-benzazepine core, detailing key synthetic milestones, the evolution of its pharmacological understanding, and the experimental protocols that have been pivotal in its investigation.

Discovery and Early History

The precise first synthesis of the 2-benzazepine scaffold is not straightforward to pinpoint from singular historical accounts, with its emergence being a gradual process through the exploration of larger heterocyclic systems. However, early investigations into the synthesis of azepine-containing structures in the mid-20th century laid the groundwork for the specific development of the 2-benzazepine ring system. A notable early report in the Journal of Organic Chemistry in 1972 described the synthesis of 2-benzazepine-1,3-diones, contributing to the foundational chemistry of this scaffold.[1] The development of synthetic routes to various substituted 2-benzazepines has since been an active area of research, driven by the diverse pharmacological properties exhibited by its derivatives.

Key Synthetic Methodologies

The construction of the 2-benzazepine core has been achieved through a variety of synthetic strategies. These methods have evolved to allow for greater efficiency, stereocontrol, and the introduction of diverse substituents.

Intramolecular Friedel-Crafts Reaction

A prevalent and effective method for the synthesis of 2-benzazepines involves the intramolecular Friedel-Crafts reaction. This approach typically utilizes a substituted cinnamylamide which, upon treatment with a Lewis acid or super acid, undergoes cyclization to form the 2-benzazepine ring system.[2][3] This method has proven versatile for the preparation of a library of 2-benzazepine derivatives.

Experimental Protocol: Synthesis of 2-Benzazepine Derivatives via Intramolecular Friedel-Crafts Reaction

  • Starting Material: Substituted cinnamylamide.

  • Reagents: A Lewis acid catalyst (e.g., AlCl₃, TiCl₄) or a strong acid (e.g., polyphosphoric acid).

  • Solvent: A non-polar organic solvent such as dichloromethane or toluene.

  • Procedure:

    • The substituted cinnamylamide is dissolved in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to a low temperature (typically 0 °C or -78 °C) to control the reaction rate and minimize side reactions.

    • The Lewis acid or strong acid is added portion-wise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for a specified period (monitored by TLC or LC-MS).

    • Upon completion, the reaction is quenched by the slow addition of water or an aqueous solution of a mild base (e.g., sodium bicarbonate).

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired 2-benzazepine derivative.

Other Notable Synthetic Routes
  • Radical Cyclization: 7-endo selective radical cyclization of (o-bromobenzyl)methacrylamide derivatives has been employed to construct the 2-benzazepine skeleton.

  • Pictet-Spengler Reaction: A variant of the Pictet-Spengler reaction has also been utilized for the synthesis of tetrahydro-2-benzazepines.

  • Azide Rearrangement: More recent methodologies include the use of azide rearrangement chemistry to furnish the benzazepine core.

Pharmacological Significance and Key Derivatives

The 2-benzazepine scaffold is most prominently associated with its interaction with dopamine receptors, particularly as antagonists of the D1 and D5 receptors. This has led to the development of important research tools and potential therapeutic agents for neurological and psychiatric disorders.

Dopamine Receptor Antagonists

Compounds such as SCH 23390 and SCH 39166 are classical and potent D1/D5 receptor antagonists built around the 2-benzazepine core. These molecules have been instrumental in elucidating the physiological roles of D1-like dopamine receptors.

Table 1: Pharmacological Data of Key 2-Benzazepine Dopamine Receptor Antagonists

CompoundTarget(s)Kᵢ (nM)Application
SCH 23390 D₁/D₅ Receptors0.2 - 0.7Research tool for studying dopamine signaling
SCH 39166 D₁/D₅ Receptors0.8 - 1.5Investigated for the treatment of schizophrenia and cocaine addiction
Other Biological Activities

Beyond dopamine receptor antagonism, 2-benzazepine derivatives have demonstrated a wide array of biological activities, including:

  • Wound Healing: Certain derivatives have been shown to promote epithelial cell migration, suggesting potential applications in treating skin wounds.

  • Antihypertensive Agents: The scaffold is present in drugs like benazepril, an ACE inhibitor.

  • Antiarrhythmic and Anticonvulsant activity: Various derivatives have been investigated for their potential in treating cardiac arrhythmias and seizures.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

The mechanism of action of 2-benzazepine-based D1 antagonists involves the blockade of the canonical Gαs-coupled signaling cascade.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates Benzazepine 2-Benzazepine Antagonist Benzazepine->D1R Blocks Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes

Caption: Dopamine D1 Receptor Signaling Pathway and its inhibition by 2-benzazepine antagonists.

In Vitro Wound Healing (Scratch) Assay Workflow

The pro-migratory effects of 2-benzazepine derivatives can be assessed using a standard in vitro wound healing or scratch assay.

Wound_Healing_Workflow cluster_culture Cell Culture cluster_assay Scratch Assay cluster_analysis Analysis A Seed cells in a multi-well plate B Grow to a confluent monolayer A->B C Create a 'scratch' in the monolayer with a pipette tip B->C D Wash to remove dislodged cells C->D E Add media with test compound (2-benzazepine derivative) or control D->E F Image the scratch at T=0 E->F G Incubate for a defined time period (e.g., 24-48 hours) F->G H Image the scratch at T=final G->H I Measure the change in scratch area to determine cell migration H->I

Caption: Experimental workflow for an in vitro wound healing (scratch) assay.

Conclusion

The 2-benzazepine scaffold has a rich history rooted in the exploration of heterocyclic chemistry and has evolved into a cornerstone of modern medicinal chemistry. Its derivatives, particularly those targeting dopamine receptors, have significantly advanced our understanding of neurobiology. The ongoing development of novel synthetic methodologies continues to expand the chemical space around this versatile core, promising the discovery of new therapeutic agents for a wide range of diseases. The detailed experimental protocols and an understanding of the associated signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to harnessing the full potential of the 2-benzazepine scaffold.

References

The Enigmatic Landscape of 1-Phenyl-3H-2-benzazepines: A Technical Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-3H-2-benzazepine core represents a fascinating yet underexplored area of medicinal chemistry. While comprehensive structure-activity relationship (SAR) data for this specific scaffold remains limited in publicly accessible literature, analysis of structurally related benzazepine and benzodiazepine analogs provides crucial insights into its potential as a pharmacophore for targeting the central nervous system (CNS). This technical guide aims to synthesize the available information, offering a framework for future research and development of novel therapeutics based on the this compound skeleton.

Core Structure and Pharmacological Potential

The this compound scaffold features a seven-membered azepine ring fused to a benzene ring, with a phenyl substituent at the 1-position. This structural motif is a close isomer of the more extensively studied 1-phenyl-1H-3-benzazepines, which are well-documented as potent and selective ligands for dopamine receptors. The positioning of the nitrogen atom at the 2-position in the 2-benzazepine ring system is expected to significantly influence the molecule's conformational flexibility and its interaction with biological targets.

While direct pharmacological data for this compound derivatives is scarce, the broader class of benzazepines has been investigated for a range of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects. The presence of the 1-phenyl group is a key feature in many CNS-active compounds, often contributing to receptor affinity through hydrophobic and aromatic interactions.

Extrapolated Structure-Activity Relationships from Related Scaffolds

Due to the limited specific data on 1-phenyl-3H-2-benzazepines, we will extrapolate potential SAR trends from the closely related 1-phenyl-1H-3-benzazepines, which are primarily known for their interaction with dopamine D1 and D5 receptors. It is important to note that these are inferences and require experimental validation for the 2-benzazepine isomer.

Insights from 1-Phenyl-1H-3-benzazepine Analogs Targeting Dopamine Receptors

Studies on 1-phenyl-1H-3-benzazepine derivatives have revealed critical structural features for dopamine receptor affinity and selectivity.[1][2]

Table 1: Inferred Structure-Activity Relationships for this compound Derivatives Based on 3-Benzazepine Data

Position of Substitution Modification Inferred Effect on Activity (Dopamine Receptor Affinity)
Benzene Ring of Benzazepine Core (Positions 7 & 8) Hydroxylation (e.g., 7,8-dihydroxy)Likely crucial for D1 receptor agonist activity, mimicking the catechol moiety of dopamine.
Halogenation (e.g., 7-chloro, 7-bromo)May enhance D1 receptor antagonist activity and selectivity.[2]
Methylation (e.g., 7-methyl)Generally less potent than halogenated analogs.[2]
Nitrogen Atom (Position 2) N-Alkylation (e.g., N-methyl)Could influence potency and selectivity. In 3-benzazepines, N-methylation can increase affinity for D1 receptors.[2]
1-Phenyl Ring Substitution (e.g., methyl, chloro)Substituents on this ring can modulate affinity and selectivity. For instance, a 3'-methylphenyl group has been shown to be favorable in some 3-benzazepine analogs.[1]

Potential Signaling Pathways

Given the potent activity of 1-phenyl-3-benzazepine analogs at dopamine receptors, it is plausible that this compound derivatives could also modulate dopaminergic signaling. The D1-like (D1 and D5) and D2-like (D2, D3, D4) dopamine receptors are G-protein coupled receptors (GPCRs) that play critical roles in neurotransmission.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D1_Receptor D1 Receptor G_alpha_s Gαs D1_Receptor->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Cellular_Response_1 Cellular Response (Excitatory) PKA->Cellular_Response_1 Phosphorylates Targets Dopamine->D1_Receptor Binds Benzazepine_Analog 1-Phenyl-2-benzazepine Analog Benzazepine_Analog->D1_Receptor Modulates

Figure 1: Postulated Dopamine D1 Receptor Signaling Pathway potentially modulated by this compound analogs.

Hypothetical Experimental Protocols

General Synthesis Workflow

The synthesis of the this compound core would likely involve a multi-step sequence.

Synthesis_Workflow Start Starting Material (e.g., substituted 2-phenylethylamine) Step1 Acylation with a phenylacetyl chloride derivative Start->Step1 Step2 Intramolecular cyclization (e.g., Friedel-Crafts) Step1->Step2 Step3 Reduction of carbonyl and/or double bonds Step2->Step3 Step4 N-functionalization (e.g., alkylation, arylation) Step3->Step4 Purification Purification and Characterization (Chromatography, NMR, MS) Step4->Purification Final_Product This compound Analog Purification->Final_Product

Figure 2: A generalized synthetic workflow for the preparation of this compound analogs.

In Vitro Pharmacological Evaluation

1. Receptor Binding Assays:

  • Objective: To determine the affinity and selectivity of the synthesized compounds for various CNS receptors, particularly dopamine and serotonin receptor subtypes.

  • Methodology: Radioligand binding assays using cell membranes expressing the target receptors (e.g., D1, D2, 5-HT2A, 5-HT2C). Compounds would be incubated with a specific radioligand, and the displacement of the radioligand would be measured to calculate the inhibition constant (Ki).

2. Functional Assays:

  • Objective: To determine the functional activity of the compounds at the target receptors (e.g., agonist, antagonist, partial agonist).

  • Methodology: For GPCRs like dopamine receptors, assays measuring downstream signaling molecules such as cyclic AMP (cAMP) for Gs or Gi-coupled receptors would be employed. For example, a cAMP assay in cells expressing D1 receptors would determine if a compound acts as an agonist (increases cAMP) or an antagonist (blocks dopamine-induced cAMP increase).

In Vivo Behavioral Models

1. Anxiolytic Activity:

  • Model: Elevated Plus Maze (EPM) in rodents.

  • Protocol: Animals are administered the test compound, and their behavior on a plus-shaped maze with two open and two closed arms is observed. An increase in the time spent in the open arms is indicative of anxiolytic activity.

2. Antipsychotic Activity:

  • Model: Amphetamine-induced hyperlocomotion in rodents.

  • Protocol: Animals are treated with the test compound prior to the administration of amphetamine. The ability of the compound to reduce the hyperlocomotor activity induced by amphetamine suggests potential antipsychotic efficacy, often mediated through dopamine D2 receptor antagonism.

Future Directions and Conclusion

The this compound scaffold holds considerable promise as a template for the design of novel CNS-active agents. The structural similarity to well-characterized 1-phenyl-3-benzazepines suggests that these compounds may interact with dopamine receptors, but the unique placement of the nitrogen atom could lead to a distinct pharmacological profile.

Future research should focus on:

  • Systematic Synthesis: Preparation of a library of this compound analogs with diverse substitution patterns on both the benzazepine core and the 1-phenyl ring.

  • Comprehensive Pharmacological Profiling: Screening of these compounds against a broad panel of CNS targets to identify their primary mechanism(s) of action.

  • In-depth SAR Elucidation: Once a primary target is identified, a detailed investigation into the structure-activity relationships will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

While the current landscape of knowledge on 1-phenyl-3H-2-benzazepines is sparse, the potential for discovering novel and effective therapeutics warrants further exploration of this enigmatic scaffold. This guide provides a foundational framework, based on extrapolated data and established methodologies, to inspire and direct future research endeavors in this promising area of medicinal chemistry.

References

Potential Therapeutic Targets of 1-Phenyl-3H-2-benzazepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenyl-3H-2-benzazepine scaffold is a privileged structural motif in medicinal chemistry, demonstrating significant potential for interacting with a variety of therapeutic targets within the central nervous system (CNS). While the specific compound this compound is not extensively characterized in scientific literature, its saturated analog, the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine core, is the foundation for a well-established class of pharmacologically active agents. This technical guide will provide an in-depth overview of the key therapeutic targets of these derivatives, focusing primarily on their well-documented interactions with dopamine receptors. Furthermore, emerging evidence of their modulation of serotonin and opioid receptors will be discussed. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this chemical class.

Dopamine Receptor Modulation: A Primary Therapeutic Avenue

The most extensively studied therapeutic targets for 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives are the dopamine D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families. These G-protein coupled receptors (GPCRs) play a crucial role in regulating motor control, cognition, motivation, and reward. Dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.

1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as Dopamine D1 Receptor Ligands

A significant body of research has focused on the development of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as selective D1 receptor ligands. These compounds can act as either agonists or antagonists, depending on the substitution pattern on the aromatic rings and the benzazepine core.

One of the most well-known examples is SK&F 38393 , a potent and selective D1 receptor partial agonist.[1] Conversely, SCH 23390 is a selective D1/D5 receptor antagonist.[2][3] The differing pharmacological profiles of these molecules highlight the chemical tractability of the 1-phenyl-benzazepine scaffold for fine-tuning dopaminergic activity.

The following table summarizes the binding affinities (Ki) of key 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives for dopamine receptor subtypes. This data provides a quantitative comparison of their potency and selectivity.

CompoundD1 (Ki, nM)D2 (Ki, nM)D5 (Ki, nM)Reference
SK&F 38393 1.1>10,0002.5[2][3]
SCH 23390 0.217000.7[2][3]
Signaling Pathways

The interaction of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives with D1 receptors modulates the adenylyl cyclase signaling cascade.

D1_Signaling cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Agonist D1 Agonist (e.g., SK&F 38393) Agonist->D1R Activates Antagonist D1 Antagonist (e.g., SCH 23390) Antagonist->D1R Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

D1 Receptor Signaling Pathway

Emerging Therapeutic Targets: Serotonin and Opioid Receptors

While dopamine receptors are the primary focus, some studies suggest that benzazepine derivatives may also interact with other CNS receptors, including serotonin (5-HT) and opioid receptors.

Serotonin Receptor Interactions

Some benzazepine-based compounds have been shown to possess affinity for serotonin receptors, particularly the 5-HT2A and 5-HT6 subtypes.[4][5] This polypharmacology could be advantageous for treating complex neuropsychiatric disorders where both dopaminergic and serotonergic systems are implicated, such as schizophrenia and depression. The development of dual-target ligands could offer improved efficacy and a more favorable side-effect profile compared to highly selective agents.

Opioid Receptor Modulation

There is nascent evidence suggesting that certain benzodiazepine and related structures can interact with opioid receptors, particularly the kappa- and delta-opioid receptors.[6][7][8] While this has been more extensively studied with benzodiazepines, the structural similarities with benzazepines warrant further investigation into the potential for this class of compounds to modulate opioid signaling. Such interactions could have implications for the development of novel analgesics or treatments for substance use disorders.

Experimental Protocols

Radioligand Binding Assays

This is a fundamental technique used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human D1 dopamine receptor).

  • Radioligand (e.g., [3H]-SCH 23390 for D1 receptors).

  • Test compound (1-phenyl-benzazepine derivative).

  • Non-specific binding control (e.g., a high concentration of a known ligand like unlabeled SCH 23390).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

Workflow:

Binding_Assay A Prepare cell membranes expressing the target receptor B Incubate membranes with radioligand and varying concentrations of the test compound A->B C Separate bound from free radioligand by rapid filtration through glass fiber filters B->C D Wash filters to remove non-specifically bound radioligand C->D E Measure radioactivity on filters using a liquid scintillation counter D->E F Calculate IC50 and Ki values using non-linear regression analysis E->F

Radioligand Binding Assay Workflow

Procedure:

  • Cell membranes are thawed and suspended in assay buffer.

  • In triplicate, incubations are set up containing cell membranes, a fixed concentration of radioligand, and a range of concentrations of the test compound.

  • A set of tubes containing a high concentration of a non-labeled ligand is included to determine non-specific binding.

  • The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted.

  • The data are analyzed using software like Prism to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Conclusion

The this compound scaffold, particularly in its saturated form, represents a versatile platform for the design of potent and selective ligands for CNS targets. The well-established pharmacology of these compounds as dopamine D1 receptor agonists and antagonists underscores their therapeutic potential for a range of neurological and psychiatric conditions. The emerging data on their interactions with serotonin and opioid receptors opens up new avenues for research and development. This guide provides a foundational understanding of the key therapeutic targets, quantitative data for representative compounds, and a detailed experimental protocol to aid researchers in the exploration of this promising class of molecules. Further investigation into the structure-activity relationships and polypharmacology of 1-phenyl-benzazepine derivatives is warranted to unlock their full therapeutic potential.

References

Pharmacological Profile of 1-Phenyl-3H-2-benzazepine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of pharmacological data for the specific compound 1-Phenyl-3H-2-benzazepine. Despite extensive searches, no direct studies detailing its receptor binding affinity, in vitro or in vivo functional activity, or pharmacokinetic and pharmacodynamic properties were identified. This suggests that this compound is likely a novel or understudied chemical entity.

However, the broader class of phenyl-substituted benzazepines has been the subject of considerable research, with various isomers and derivatives exhibiting a range of pharmacological activities. This guide will provide an in-depth overview of the pharmacological profiles of the most closely related and well-characterized analogs, namely derivatives of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine . It is crucial to note that the data presented for these related compounds should not be directly extrapolated to this compound due to significant structural differences that can profoundly impact pharmacological activity.

Structural Distinction: this compound vs. Studied Analogs

The core structure of the requested compound, this compound, is distinct from the more extensively studied 1-phenyl-tetrahydro-1H-3-benzazepine derivatives. The key differences lie in the position of the nitrogen atom within the azepine ring and the degree of saturation.

G cluster_0 Requested Compound (this compound) cluster_1 Studied Analog (1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) This compound 1-Phenyl-tetrahydro-1H-3-benzazepine

Figure 1: Structural comparison of this compound and a studied analog.

Pharmacological Profile of 1-Substituted Tetrahydro-1H-3-benzazepine Derivatives

Research into 1-substituted tetrahydro-1H-3-benzazepine derivatives has revealed their potential as modulators of the N-methyl-D-aspartate (NMDA) receptor and dopamine receptors.

Receptor Binding Affinity

Studies have demonstrated that certain 1-substituted tetrahydro-1H-3-benzazepines exhibit significant affinity for the phencyclidine (PCP) binding site of the NMDA receptor.

CompoundReceptor Binding SiteKi (nM)
1-(Acetanilide)-substituted tetrahydro-1H-3-benzazepineNMDA (PCP site)89

Table 1: NMDA Receptor Binding Affinity of a 1-Substituted Tetrahydro-1H-3-benzazepine Derivative. [1]

Functional Activity

Derivatives of 1-aryl-2,3,4,5-tetrahydro-1H-3-benzazepine have been identified as potent D-1 dopamine agonists and renal vasodilators.

CompoundActivity
6-halo-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepinesPotent D-1 dopamine agonists
1-(4-hydroxyphenyl) analoguesPotent renal vasodilators

Table 2: Functional Activity of 1-Aryl-2,3,4,5-tetrahydro-1H-3-benzazepine Derivatives. [2]

Furthermore, certain 3-benzazepin-1-ol derivatives have been characterized as selective GluN2B (formerly NR2B) subunit-containing NMDA receptor antagonists.

CompoundTargetKi (nM)IC50 (nM) (Glutamate-induced cytotoxicity)
WMS-1410 ((±)-3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diol)GluN2B-NMDA8418.5

Table 3: Activity of a GluN2B Receptor Antagonist with a 3-Benzazepine Scaffold. [3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 1-substituted tetrahydro-1H-3-benzazepine derivatives.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes the methodology used to determine the binding affinity of compounds to the PCP site of the NMDA receptor.

G prep Prepare rat brain membrane homogenates incubate Incubate membranes with radioligand ([3H]MK-801) and test compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine Ki values quantify->analyze

Figure 2: Workflow for NMDA receptor binding assay.

Protocol:

  • Membrane Preparation: Cerebral cortices from swine are homogenized in a buffer solution and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

  • Incubation: The membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to the PCP site (e.g., [³H]MK-801) and varying concentrations of the test compound.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Assay for Dopamine D1 Agonist Activity

This assay measures the ability of a compound to stimulate adenylate cyclase, a key downstream effector of D1 dopamine receptor activation.

G prep Prepare rat caudate homogenates incubate Incubate homogenates with ATP, [α-32P]ATP, and test compound prep->incubate stop_rxn Terminate reaction incubate->stop_rxn isolate Isolate [32P]cAMP stop_rxn->isolate quantify Quantify [32P]cAMP isolate->quantify analyze Determine EC50 values quantify->analyze G agonist D1 Agonist (1-Phenyl-tetrahydro-1H-3-benzazepine derivative) d1r Dopamine D1 Receptor agonist->d1r g_protein Gs Protein d1r->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A camp->pka activates downstream Downstream Cellular Effects (e.g., Vasodilation) pka->downstream phosphorylates targets G antagonist NMDA Antagonist (1-Substituted tetrahydro-1H-3-benzazepine) nmdar NMDA Receptor antagonist->nmdar binds to PCP site ca_influx Ca2+ Influx antagonist->ca_influx blocks ca_channel Ca2+ Channel nmdar->ca_channel contains ca_channel->ca_influx mediates excitotoxicity Excitotoxicity ca_influx->excitotoxicity leads to

References

A Technical Guide to the Synthesis and Characterization of Novel Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and pharmacological evaluation of novel benzazepine derivatives. The content is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a clear understanding of the signaling pathways modulated by this important class of compounds.

Introduction

Benzazepines are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered azepine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. Derivatives of benzazepine have shown a wide range of pharmacological activities, including anticonvulsant, anticancer, and modulatory effects on central nervous system targets such as dopamine and GABA-A receptors.[1][2][3] This guide will detail the synthesis of novel benzazepine derivatives, their structural characterization, and their evaluation for various biological activities.

Synthesis of Novel Benzazepine Derivatives

The synthesis of the benzazepine core and its derivatives can be achieved through several synthetic routes. A common and effective method involves the intramolecular Friedel-Crafts reaction of substituted cinnamylamides.[1] This approach allows for the rapid diversification of the benzazepine scaffold.[1] Another versatile method is the condensation reaction of o-phenylenediamines with appropriate ketones, often facilitated by a catalyst.[4]

General Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes a general procedure for the synthesis of 2-benzazepine derivatives from substituted cinnamylamides.

Materials:

  • Substituted cinnamylamide

  • Triflic acid (TfOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the substituted cinnamylamide (1.0 eq) in anhydrous dichloromethane (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (2.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2-benzazepine derivative.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification dissolve Dissolve Cinnamylamide in DCM cool Cool to 0 °C dissolve->cool add_acid Add Triflic Acid cool->add_acid react Stir at RT (2-4h) add_acid->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure Benzazepine Derivative chromatography->product

Caption: Experimental workflow for benzazepine synthesis.

Characterization of Novel Benzazepine Derivatives

The structural elucidation of newly synthesized benzazepine derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm).

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using potassium bromide (KBr) pellets. Characteristic absorption bands are reported in wavenumbers (cm-1).

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular formula.

Representative Characterization Data

The following table summarizes the characterization data for a representative novel benzazepine derivative.

Compound IDMolecular Formula1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)HRMS (m/z) [M+H]+
BZ-1 C18H17NO7.20-7.45 (m, 9H, Ar-H), 4.15 (t, 2H, CH2), 3.10 (t, 2H, CH2), 2.85 (s, 1H, NH)170.2, 142.1, 138.5, 132.4, 129.8, 128.7, 127.5, 126.3, 45.8, 35.23290 (N-H), 1680 (C=O), 1600, 1490 (C=C)264.1383 (Calculated: 264.1388)

Pharmacological Evaluation

Novel benzazepine derivatives have been evaluated for a range of biological activities, with a significant focus on their interaction with central nervous system targets and their potential as anticancer agents.

In Vitro Assays

The affinity of novel benzazepine derivatives for dopamine and GABA-A receptors is determined using radioligand binding assays.

Protocol: Dopamine D1 Receptor Binding Assay

  • Prepare cell membranes from CHO cells stably expressing the human dopamine D1 receptor.

  • Incubate the membranes with various concentrations of the test compound and a radioligand (e.g., [3H]SCH 23390).

  • Separate bound from free radioligand by rapid filtration.

  • Measure the amount of bound radioactivity using liquid scintillation counting.

  • Calculate the inhibition constant (Ki) values using the Cheng-Prusoff equation.

The cytotoxic effects of novel benzazepine derivatives are assessed against various cancer cell lines using the MTT assay.

Protocol: MTT Assay

  • Seed cancer cells (e.g., MCF-7, HT-29) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

In Vivo Assays

The in vivo efficacy of promising benzazepine derivatives is evaluated in animal models of various diseases. For example, neuroprotective effects can be assessed in models of ischemia.[5]

Quantitative Pharmacological Data

The following tables summarize the quantitative data obtained from the pharmacological evaluation of representative novel benzazepine derivatives.

Table 1: Dopamine Receptor Binding Affinities

Compound IDD1 Receptor Ki (nM)D2 Receptor Ki (nM)D1/D2 Selectivity
BZ-DA1 15.21850121.7
BZ-DA2 8.7980112.6
BZ-DA3 25.1>10000>398

Table 2: Anticancer Activity (IC50 values in µM)

Compound IDMCF-7 (Breast Cancer)HT-29 (Colon Cancer)DU-145 (Prostate Cancer)
BZ-AC1 8.512.315.1
BZ-AC2 5.27.89.4
BZ-AC3 11.715.920.3

Signaling Pathways

Benzazepine derivatives exert their biological effects by modulating specific signaling pathways. The two primary pathways discussed here are the GABA-A receptor-mediated signaling and the dopamine receptor-mediated signaling.

GABA-A Receptor Signaling Pathway

Many benzazepine-like structures, particularly benzodiazepines, are positive allosteric modulators of the GABA-A receptor.[6] They bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[6] This mechanism is central to their anxiolytic, sedative, and anticonvulsant properties.

G Benzazepine Benzazepine Derivative GABA_A GABA-A Receptor Benzazepine->GABA_A Allosteric Modulation Chloride Cl- Influx GABA_A->Chloride Opens Channel GABA GABA GABA->GABA_A Binding Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability

Caption: GABA-A receptor signaling pathway modulation.
Dopamine Receptor Signaling Pathway

Certain novel benzazepine derivatives act as ligands for dopamine receptors, particularly the D1 and D2 subtypes.[7] D1-like receptors are typically coupled to Gs proteins, and their activation leads to an increase in cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).[8][9] D2-like receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[8][9] By modulating these pathways, benzazepine derivatives can influence a wide range of neurological processes.

G cluster_d1 D1 Receptor Pathway cluster_d2 D2 Receptor Pathway D1_Ligand Benzazepine (D1 Agonist) D1_Receptor D1 Receptor D1_Ligand->D1_Receptor Gs Gs Protein D1_Receptor->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA PKA Activation cAMP_D1->PKA D2_Ligand Benzazepine (D2 Antagonist) D2_Receptor D2 Receptor D2_Ligand->D2_Receptor Blocks Dopamine Gi Gi Protein D2_Receptor->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2

Caption: Dopamine receptor signaling pathways.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and pharmacological evaluation of novel benzazepine derivatives. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The diverse biological activities and the potential for structural modification make the benzazepine scaffold a promising area for the development of new therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

In-depth Technical Guide on the Safety and Toxicity Profile of 1-Phenyl-3H-2-benzazepine: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and toxicology databases has revealed a significant lack of specific safety and toxicity data for the compound 1-Phenyl-3H-2-benzazepine. While information exists for structurally related benzazepine and benzodiazepine derivatives, no dedicated studies detailing the safety, toxicity, pharmacokinetic profile, or associated experimental protocols for this compound could be identified.

The core requirements of this technical guide—quantitative data presentation, detailed experimental methodologies, and visualization of relevant pathways for this compound—cannot be fulfilled at this time due to the absence of primary research on this specific molecule.

Insights from Related Compounds

While direct data is unavailable, research on analogous structures may offer preliminary insights, with the critical caveat that these findings are not directly transferable to this compound. The safety and toxicity of a chemical entity are highly specific to its precise structure.

1. Pharmacokinetics of Substituted 3-Benzazepines:

Studies on other 3-benzazepine derivatives, particularly those developed as NMDA receptor antagonists, provide some general pharmacokinetic context for this class of compounds. For instance, research on enantiomerically pure GluN2B selective NMDA receptor antagonists with a 3-benzazepine scaffold has explored their metabolic stability, plasma protein binding, and metabolic pathways.

One study demonstrated that such compounds can exhibit moderate to high metabolic stability in mouse liver microsomes.[1] The primary metabolic transformations observed were hydroxylations and O-demethylation, followed by Phase II glucuronidation.[1] The lipophilicity (logD7.4) and plasma protein binding (PPB) were also characterized, with values falling within a range considered suitable for central nervous system agents.[1]

A study on a series of 6-chloro-2,3,4,5-tetrahydro-3-substituted-1H-3-benzazepines in rats investigated the relationship between their physicochemical properties (lipophilicity and basicity) and pharmacokinetic parameters.[2] This research highlighted that while basicity (pKa) showed a correlation with the volume of distribution and half-life, lipophilicity did not predictably alter their pharmacokinetics.[2]

It is crucial to reiterate that these pharmacokinetic parameters are for different, more complex derivatives and cannot be assumed for this compound.

2. Toxicological Data for a 2,3-Benzodiazepine Derivative:

Research on a novel 2,3-benzodiazepine derivative, 4-(4-methoxyphenyl)-2,3,4,5-tetrahydro-2,3-benzodiazepin-1-one (VBZ102), included a toxicity study in mice. This study provides an example of the types of endpoints assessed for this broader class of compounds. The research reported anxiolytic effects and noted sedative effects only at higher doses.[3] The toxicity assessment included the determination of an LD50 value and examination of biochemical and histopathological parameters.[3] At a dose of 10.0 mg/kg, an increase in AST values and some histological changes in the liver were observed, along with a significant increase in the relative weight of the spleen after 28 days of treatment.[3]

This information on VBZ102 is provided for illustrative purposes only and does not reflect the potential toxicity profile of this compound.

Conclusion

The current body of scientific and toxicological literature does not contain the necessary data to construct an in-depth technical guide on the safety and toxicity profile of this compound as requested. The information available for related but structurally distinct compounds, while providing a general context for the broader benzazepine class, is not a substitute for specific data on the target molecule. Therefore, any research or development involving this compound would require dedicated de novo safety and toxicity studies to establish its pharmacological and toxicological profile. Without such studies, no definitive statements can be made regarding its safety in any application.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Phenyl-3H-2-benzazepine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, quantitative solubility and stability data for the specific compound 1-Phenyl-3H-2-benzazepine is limited. This guide provides a comprehensive framework for the assessment of these properties based on general principles for heterocyclic compounds and data from structurally related molecules. The experimental protocols described are standard methodologies in the pharmaceutical sciences.

Introduction

This compound is a heterocyclic compound belonging to the benzazepine class. Compounds in this class are of significant interest in medicinal chemistry due to their diverse pharmacological activities, often targeting the central nervous system. The development of any new chemical entity for pharmaceutical use requires a thorough understanding of its physicochemical properties, with solubility and stability being paramount. Aqueous solubility is a critical determinant of a drug's oral bioavailability, while chemical stability is essential for ensuring the safety, efficacy, and shelf-life of a drug product.

This technical guide provides an in-depth overview of the core principles and experimental methodologies for evaluating the solubility and stability of this compound and related compounds. It is intended for researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For pharmaceutical applications, solubility in aqueous and organic solvents is of primary importance.

Representative Solubility Data
CompoundSolventTemperature (°C)Solubility (mg/mL)
Fenoldopam Mesylate Water25> 100
Ethanol25Sparingly soluble
Methanol25Freely soluble
Lorcaserin HCl Water25> 20
DMSO25> 20
Ethanol25~10
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • Test compound (e.g., this compound)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the test compound to a vial containing a known volume of the solvent. The excess solid should be visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • After shaking, allow the vials to stand undisturbed for at least 24 hours to allow for the sedimentation of the excess solid.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a 0.45 µm filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • The experiment should be performed in triplicate for each solvent.

Data Analysis: The solubility is reported as the mean concentration of the dissolved compound in the saturated solution, typically in mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to solvent B Seal vial A->B C Shake at constant temperature (24-72h) B->C D Let stand (24h) for sedimentation C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify by HPLC/UV-Vis F->G

Experimental workflow for the shake-flask solubility determination.

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products and to establish the degradation pathways and the intrinsic stability of the molecule.

Representative Stability Data

The following table illustrates the kind of data generated from a forced degradation study of a representative benzazepine derivative.

Stress ConditionReagent/ConditionTimeTemperature (°C)Degradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 h6015.2Hydrolyzed benzazepine ring
Base Hydrolysis 0.1 M NaOH8 h6025.8Ring-opened product
Oxidation 3% H₂O₂24 h258.5N-oxide derivative
Thermal Dry Heat48 h805.1Dimerization product
Photolytic UV light (254 nm)12 h2511.7Photodegradation adducts
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of a drug substance under various stress conditions.

Materials:

  • Test compound (e.g., this compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

  • Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified time.

  • Thermal Degradation: Keep the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the solid compound or a solution of the compound to UV and visible light in a photostability chamber.

Analysis:

  • Analyze the stressed samples at different time points using a stability-indicating HPLC method.

  • The HPLC method should be able to separate the parent compound from all degradation products.

  • Use a PDA detector to check for peak purity.

  • Use an MS detector to identify the structure of the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (HCl) G Stability-Indicating HPLC A->G B Base Hydrolysis (NaOH) B->G C Oxidation (H2O2) C->G D Thermal (Heat) D->G E Photolytic (Light) E->G F Drug Substance (this compound) F->A F->B F->C F->D F->E H Peak Purity (PDA) G->H I Degradant Identification (MS) G->I G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Ligand Benzazepine Derivative Ligand->GPCR Binding Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Production Response Cellular Response Second_messenger->Response Signal Transduction

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Phenyl-3H-2-benzazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway

The proposed synthesis of 1-Phenyl-3H-2-benzazepine is a multi-step process commencing with the acylation of a commercially available starting material, followed by reduction and subsequent cyclization to form the seven-membered benzazepine ring.

Logical Workflow for Synthesis and Evaluation

G cluster_synthesis Synthetic Protocol cluster_evaluation Post-Synthesis Evaluation start Starting Material: 2-Aminobenzophenone step1 Step 1: Acylation (Chloroacetyl Chloride) start->step1 step2 Step 2: Reduction (Sodium Borohydride) step1->step2 step3 Step 3: Intramolecular Cyclization (Base-mediated) step2->step3 product Final Product: This compound step3->product purification Purification (Column Chromatography) product->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization bio_screening Biological Activity Screening characterization->bio_screening

Caption: Proposed workflow for the synthesis and subsequent evaluation of this compound.

Experimental Protocol

This protocol is divided into three main steps:

  • Synthesis of 2-(2-chloroacetamido)benzophenone

  • Synthesis of 2-(2-chloroacetylamino)phenyl)(phenyl)methanol

  • Synthesis of this compound

Step 1: Synthesis of 2-(2-chloroacetamido)benzophenone

Objective: To acylate the amino group of 2-aminobenzophenone with chloroacetyl chloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-Aminobenzophenone197.245.0 g25.31.0
Chloroacetyl chloride112.942.4 mL30.41.2
Triethylamine (TEA)101.194.2 mL30.41.2
Dichloromethane (DCM)-100 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-aminobenzophenone (5.0 g, 25.3 mmol) in 100 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (4.2 mL, 30.4 mmol) to the stirred solution.

  • Add chloroacetyl chloride (2.4 mL, 30.4 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture with 1 M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to obtain 2-(2-chloroacetamido)benzophenone as a solid.

Step 2: Synthesis of (2-(2-chloroacetylamino)phenyl)(phenyl)methanol

Objective: To selectively reduce the ketone functionality of the intermediate to a secondary alcohol.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
2-(2-chloroacetamido)benzophenone273.726.0 g21.91.0
Sodium borohydride (NaBH₄)37.830.91 g24.11.1
Methanol-120 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(2-chloroacetamido)benzophenone (6.0 g, 21.9 mmol) in 120 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (0.91 g, 24.1 mmol) portion-wise over 20 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude alcohol. The product can be used in the next step without further purification if TLC shows a clean conversion.

Step 3: Synthesis of this compound

Objective: To perform an intramolecular cyclization to form the 2-benzazepine ring.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
(2-(2-chloroacetylamino)phenyl)(phenyl)methanol275.745.0 g18.11.0
Sodium hydride (60% in mineral oil)24.000.87 g21.71.2
Anhydrous Tetrahydrofuran (THF)-100 mL--

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.87 g, 21.7 mmol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add 50 mL of anhydrous THF to the flask.

  • Dissolve (2-(2-chloroacetylamino)phenyl)(phenyl)methanol (5.0 g, 18.1 mmol) in 50 mL of anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and carefully quench with the dropwise addition of water.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Summary of Quantitative Data:

CompoundStepStarting Mass (g)Molar Mass ( g/mol )Moles (mmol)Theoretical Yield (g)
2-(2-chloroacetamido)benzophenone15.0273.7225.36.92
(2-(2-chloroacetylamino)phenyl)(phenyl)methanol26.0275.7421.96.04
This compound35.0221.2918.14.00

Signaling Pathway and Biological Screening

While the specific biological activity of this compound is not extensively documented, compounds containing the benzazepine scaffold are known to interact with various receptors in the central nervous system. A general workflow for the initial biological screening of a novel compound like this is presented below.

G cluster_screening Biological Screening Workflow compound Synthesized Compound (this compound) in_vitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) compound->in_vitro cell_based Cell-Based Assays (Toxicity, Functional Response) in_vitro->cell_based in_vivo In Vivo Models (Animal Models of Disease) cell_based->in_vivo hit_id Hit Identification in_vivo->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: A generalized workflow for the biological evaluation of a newly synthesized chemical entity.

Application Notes and Protocols for the High-Yield Synthesis of 1-Phenyl-3H-2-benzazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the high-yield synthesis of 1-Phenyl-3H-2-benzazepine, a key scaffold in medicinal chemistry. The described methodology is based on an efficient intramolecular Friedel-Crafts reaction of a substituted cinnamylamide, which offers a concise and effective route to the 2-benzazepine core.[1] This protocol is designed to be reproducible and scalable for applications in drug discovery and development.

Introduction

2-Benzazepine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The synthesis of these compounds, particularly with specific substitution patterns, is crucial for the exploration of their therapeutic potential. The protocol outlined below describes a robust and high-yielding synthesis of this compound, a valuable intermediate for the development of novel therapeutics. The synthetic strategy employs an intramolecular Friedel-Crafts cyclization, a powerful tool for the formation of the seven-membered ring system.[1]

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Supplier
2-PhenylcinnamaldehydeC₁₅H₁₂O208.26Commercially Available
Hydroxylamine HydrochlorideNH₂OH·HCl69.49Commercially Available
Sodium AcetateCH₃COONa82.03Commercially Available
Lithium Aluminum Hydride (LAH)LiAlH₄37.95Commercially Available
Benzoyl ChlorideC₇H₅ClO140.57Commercially Available
Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)VariableCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93Commercially Available
Diethyl Ether(C₂H₅)₂O74.12Commercially Available
Ethyl AcetateC₄H₈O₂88.11Commercially Available
HexaneC₆H₁₄86.18Commercially Available

Table 2: Summary of Reaction Steps and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Oxime FormationHydroxylamine HCl, Sodium AcetateEthanol/Water802>95
2Amine Formation (Reduction)Lithium Aluminum HydrideDiethyl Ether35485-90
3Amide FormationBenzoyl Chloride, TriethylamineDichloromethane0 to RT390-95
4Friedel-Crafts CyclizationPolyphosphoric Acid-100680-85

Experimental Protocols

Step 1: Synthesis of 2-Phenylcinnamaldehyde Oxime
  • To a solution of 2-phenylcinnamaldehyde (1.0 eq) in a 2:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford the oxime as a white solid.

Step 2: Synthesis of 2-Phenylcinnamylamine
  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LAH) (1.5 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 2-phenylcinnamaldehyde oxime (1.0 eq) in anhydrous diethyl ether to the LAH suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Step 3: Synthesis of N-(2-Phenylcinnamyl)benzamide
  • Dissolve the crude 2-phenylcinnamylamine (1.0 eq) in dichloromethane and add triethylamine (1.2 eq).

  • Cool the solution to 0°C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain the pure amide.

Step 4: Synthesis of this compound (Intramolecular Friedel-Crafts Cyclization)
  • To a flask containing polyphosphoric acid (PPA) (10-20 times the weight of the amide), heat the PPA to 80°C.

  • Add the N-(2-phenylcinnamyl)benzamide (1.0 eq) to the hot PPA with vigorous stirring.

  • Increase the temperature to 100°C and stir for 6 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, carefully pour the hot mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Visualizations

Synthesis_Workflow Start 2-Phenylcinnamaldehyde Step1 Oxime Formation Start->Step1 1. NH₂OH·HCl 2. NaOAc Intermediate1 2-Phenylcinnamaldehyde Oxime Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 LiAlH₄ Intermediate2 2-Phenylcinnamylamine Step2->Intermediate2 Step3 Amide Formation Intermediate2->Step3 Benzoyl Chloride, Et₃N Intermediate3 N-(2-Phenylcinnamyl)benzamide Step3->Intermediate3 Step4 Intramolecular Friedel-Crafts Cyclization Intermediate3->Step4 PPA, 100°C Product This compound Step4->Product

Caption: Synthetic workflow for this compound.

Logical_Relationship A Starting Material (2-Phenylcinnamaldehyde) B Key Intermediate (N-(2-Phenylcinnamyl)benzamide) A->B Multi-step Conversion C Cyclization Precursor B->C Is D Final Product (this compound) C->D Yields via E Core Synthetic Strategy (Intramolecular Friedel-Crafts) E->C Enables

References

Application Notes and Protocols for 1-Phenyl-3H-2-benzazepine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-3H-2-benzazepine is a heterocyclic compound belonging to the benzazepine class of molecules. While specific data on this particular molecule is limited, derivatives of the benzazepine scaffold have demonstrated significant biological activity, including antiproliferative and pro-apoptotic effects in various cancer cell lines. These notes provide a framework for evaluating the potential of this compound or similar derivatives as cytotoxic agents in in vitro cell culture models. The following protocols are standard methods for assessing cell viability, apoptosis, and protein expression, which are crucial for characterizing the mechanism of action of novel chemical entities.

Potential Applications in Cell Culture

  • Antiproliferative Screening: Initial assessment of the compound's ability to inhibit the growth of cancer cell lines.

  • Apoptosis Induction: Determining if the compound induces programmed cell death.

  • Mechanism of Action Studies: Investigating the molecular pathways affected by the compound, particularly those involved in cell cycle regulation and apoptosis.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of a Representative Phenyl-Benzazepine Derivative
Cell LineTissue of OriginIC₅₀ (µM) after 48h Treatment
HCT116Colon Carcinoma15.2 ± 1.8
SGC-7901Gastric Adenocarcinoma22.5 ± 2.5
A549Lung Carcinoma35.1 ± 3.1
MCF-7Breast Adenocarcinoma41.8 ± 4.0
SH-SY5YNeuroblastoma> 100

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by a Representative Phenyl-Benzazepine Derivative in HCT116 Cells
TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control (DMSO)-2.1 ± 0.51.5 ± 0.33.6 ± 0.8
Phenyl-Benzazepine1518.7 ± 2.15.4 ± 0.924.1 ± 3.0
Phenyl-Benzazepine3035.2 ± 3.512.8 ± 1.748.0 ± 5.2

Data obtained by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 24-hour treatment. Values are mean ± standard deviation.

Table 3: Effect of a Representative Phenyl-Benzazepine Derivative on Apoptosis-Related Protein Expression in HCT116 Cells
Treatment (30 µM for 24h)Bcl-2 (Relative Expression)Bax (Relative Expression)Cleaved Caspase-3 (Relative Expression)
Vehicle Control (DMSO)1.001.001.00
Phenyl-Benzazepine0.45 ± 0.052.10 ± 0.203.50 ± 0.30

Relative protein expression was quantified by densitometry of Western blot bands and normalized to a loading control (e.g., GAPDH). Values are mean ± standard deviation.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[1]

Materials:

  • Cancer cell lines (e.g., HCT116, SGC-7901)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated cells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blotting for Apoptosis-Related Proteins

This protocol allows for the detection and quantification of changes in the expression levels of key proteins involved in the apoptotic pathway.[2][3]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.[2]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

experimental_workflow Experimental Workflow for Evaluating this compound cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_western_blot Protein Expression Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment_mtt Treat with this compound cell_seeding->compound_treatment_mtt mtt_addition Add MTT Reagent compound_treatment_mtt->mtt_addition formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_determination Determine IC50 Value absorbance_reading->ic50_determination cell_treatment_apoptosis Treat Cells with Compound cell_harvesting Harvest and Wash Cells cell_treatment_apoptosis->cell_harvesting annexin_pi_staining Stain with Annexin V-FITC & PI cell_harvesting->annexin_pi_staining flow_cytometry Analyze by Flow Cytometry annexin_pi_staining->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis cell_lysis Lyse Treated Cells protein_quantification Quantify Protein cell_lysis->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page protein_transfer Transfer to PVDF Membrane sds_page->protein_transfer antibody_incubation Incubate with Antibodies protein_transfer->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection analyze_expression Analyze Protein Expression detection->analyze_expression start Start start->cell_seeding start->cell_treatment_apoptosis start->cell_lysis

Caption: Experimental workflow for the in vitro evaluation of this compound.

apoptosis_pathway Hypothesized Apoptotic Signaling Pathway cluster_stimulus External Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome benzazepine This compound bcl2 Bcl-2 (Anti-apoptotic) benzazepine->bcl2 bax Bax (Pro-apoptotic) benzazepine->bax mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates cleaved_caspase3 Cleaved Caspase-3 (Active) caspase3->cleaved_caspase3 apoptosis Apoptosis cleaved_caspase3->apoptosis

Caption: A hypothesized intrinsic apoptosis signaling pathway potentially modulated by a phenyl-benzazepine derivative.

References

Application Notes and Protocols for 1-Phenyl-2-Benzazepines in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research and quantitative data on the specific molecule, 1-Phenyl-3H-2-benzazepine, are limited in publicly available scientific literature. The following application notes and protocols are based on the broader, well-researched class of 1-phenylbenzazepines, which are known to interact with dopamine receptors and serve as valuable tools in neuroscience. These notes are intended to provide a foundational framework for researchers interested in the potential applications of novel 2-benzazepine derivatives.

Introduction

The 1-phenylbenzazepine scaffold is a cornerstone in the development of ligands targeting dopamine receptors, particularly the D1 subtype.[1] These compounds have shown a range of activities from full agonism to antagonism, making them invaluable for dissecting the roles of dopamine signaling in various neural processes and disease states. While data on this compound is scarce, its structural similarity to this class of compounds suggests its potential as a modulator of dopaminergic pathways. These notes will explore potential applications and provide generalized protocols for its characterization.

Potential Applications in Neuroscience Research

  • Probing Dopamine D1 Receptor Function: 1-phenylbenzazepine derivatives are frequently used to study the physiological and behavioral effects of D1 receptor activation or blockade. This can include investigating their role in learning, memory, reward, and motor control.

  • Investigating Neurological and Psychiatric Disorders: Altered dopamine signaling is implicated in a range of disorders, including Parkinson's disease, schizophrenia, and addiction. Novel 1-phenyl-2-benzazepine compounds could be used in animal models of these diseases to explore the therapeutic potential of modulating D1 receptor activity.

  • Drug Discovery and Development: The 1-phenylbenzazepine scaffold serves as a template for the design of new therapeutic agents.[1] Characterizing the structure-activity relationship (SAR) of new derivatives can lead to the identification of compounds with improved selectivity and pharmacokinetic profiles.

Quantitative Data on Representative 1-Phenylbenzazepines

Due to the lack of specific data for this compound, the following table summarizes data for well-characterized 1-phenylbenzazepines that act on the dopamine D1 receptor to provide a reference for expected activity.

CompoundReceptor TargetAffinity (Ki, nM)Functional ActivityReference
SKF-81297D10.8Full AgonistNeumeyer et al., 2003
SCH-23390D10.3AntagonistMcQuade et al., 1988
FenoldopamD111.2Partial AgonistNichols et al., 1990

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the dopamine D1 receptor.

Materials:

  • Cell membranes expressing the human dopamine D1 receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]-SCH-23390 (specific activity ~70-90 Ci/mmol)

  • Test compound (this compound)

  • Non-specific binding control: Butaclamol (10 µM) or unlabeled SCH-23390 (1 µM)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer

    • 50 µL of radioligand at a final concentration of ~0.2-0.5 nM

    • 50 µL of test compound at various concentrations

    • 50 µL of cell membranes (5-20 µg of protein)

  • For total binding, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding, add 50 µL of the non-specific binding control instead of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.

  • Wash the filters three times with 3 mL of ice-cold assay buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.

  • Allow the vials to sit for at least 4 hours in the dark.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Behavioral Assessment (Rodent Model)

This protocol provides a general workflow for assessing the behavioral effects of a novel 1-phenyl-2-benzazepine in a rodent model, such as assessing its impact on locomotor activity.

Materials:

  • Test compound (this compound)

  • Vehicle (e.g., saline, DMSO, or a suitable solvent)

  • Experimental animals (e.g., male C57BL/6 mice)

  • Open field apparatus equipped with automated tracking software

  • Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)

Procedure:

  • Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Prepare the test compound in the appropriate vehicle.

  • Administer the test compound or vehicle to the animals at the desired dose and route of administration.

  • After a predetermined pretreatment time (e.g., 30 minutes), place each animal individually into the center of the open field arena.

  • Record the locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center) for a set duration (e.g., 30-60 minutes) using the automated tracking software.

  • At the end of the session, return the animals to their home cages.

  • Clean the open field apparatus thoroughly between each animal to remove any olfactory cues.

  • Analyze the data to compare the effects of different doses of the test compound to the vehicle control group.

Visualizations

Dopamine D1 Receptor Signaling Pathway

D1_Signaling D1_Agonist D1 Agonist (e.g., 1-Phenyl-2-benzazepine) D1R Dopamine D1 Receptor D1_Agonist->D1R Binds to Gs Gαs D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Simplified Dopamine D1 Receptor Signaling Cascade.

Experimental Workflow for Characterizing a Novel 1-Phenyl-2-benzazepine

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of 1-Phenyl-2-benzazepine Purity Purity and Structural Analysis (NMR, MS) Synthesis->Purity Binding Receptor Binding Assays (Determine Ki) Purity->Binding Functional Functional Assays (e.g., cAMP accumulation) Binding->Functional PK Pharmacokinetic Studies (ADME) Functional->PK Behavior Behavioral Assays (e.g., Locomotor Activity) PK->Behavior Target Target Engagement (e.g., PET Imaging) Behavior->Target

Caption: Workflow for Novel 1-Phenyl-2-benzazepine Characterization.

References

Application of 1-Phenyl-3H-2-benzazepine in Receptor Binding Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-3H-2-benzazepine and its derivatives represent a class of compounds with significant affinity for various neurotransmitter receptors, particularly dopamine and serotonin receptors. This document provides detailed application notes and protocols for utilizing this compound and its analogs in receptor binding assays. These assays are fundamental in drug discovery and neuroscience research for characterizing the interaction of novel compounds with their biological targets. The following sections detail the receptor binding profile of representative 1-phenyl-benzazepine derivatives, comprehensive experimental protocols for conducting receptor binding assays, and visualizations of the relevant signaling pathways.

Data Presentation: Receptor Binding Affinity of 1-Phenyl-Benzazepine Derivatives

The binding affinities of several 1-phenyl-benzazepine derivatives for human dopamine D1, D2, and D5 receptors have been determined through radioligand binding assays. The data, presented as inhibitor constant (Kᵢ) values, are summarized in the table below. Lower Kᵢ values indicate higher binding affinity.

CompoundDopamine D1 (Kᵢ, nM)Dopamine D2 (Kᵢ, nM)Dopamine D5 (Kᵢ, nM)
6a 147>10,000483
6b 72>10,00082
6c 110>10,00036
6d 133>10,000225

Data sourced from a study on ortho-halogenated 1-phenyl-benzazepines.

Additionally, the well-characterized compound SKF-83566 , a D1-like dopamine receptor antagonist with a similar benzazepine core, exhibits the following binding profile:

CompoundDopamine D1 (Kᵢ, nM)Serotonin 5-HT₂ (Kᵢ, nM)Dopamine Transporter (DAT) (IC₅₀, µM)
SKF-83566 ~0.56115.7

Data for SKF-83566 is compiled from multiple sources.[1][2]

This data indicates that 1-phenyl-benzazepine derivatives generally exhibit selectivity for D1-like dopamine receptors (D1 and D5) over the D2 receptor.

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine D1 Receptors

This protocol describes a method to determine the binding affinity of a test compound (e.g., a this compound derivative) for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: CHO-K1 cells stably expressing the human dopamine D1 receptor.

  • Radioligand: [³H]-SCH 23390 (a potent D1/D5 receptor antagonist).

  • Test Compound: this compound derivative.

  • Non-specific Binding Control: (+)-Butaclamol (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1.5 mM CaCl₂, 5 mM MgCl₂, 5 mM EDTA, 5 mM KCl.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: GF/C filter plates, presoaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Counter.

Procedure:

  • Membrane Dilution: Dilute the membrane preparation in assay buffer to a final concentration that yields an adequate signal-to-noise ratio (typically determined during assay development).

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer or the non-specific binding control ((+)-Butaclamol) to the appropriate wells of the 96-well filter plate.

    • Add 25 µL of the test compound at various concentrations (serial dilutions) to the experimental wells.

    • Add 25 µL of [³H]-SCH 23390 at a concentration close to its Kd value.

  • Incubation: Add 500 µL of the diluted membrane preparation to each well. Incubate the plate for 60 minutes at 27°C with gentle agitation.

  • Filtration: Rapidly filter the contents of the wells through the GF/C filter plate using a vacuum manifold. Wash the filters multiple times (e.g., 9 x 500 µL) with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand.

Radioligand Binding Assay for Serotonin 5-HT₂A Receptors

This protocol is adapted for determining the binding affinity of compounds for the serotonin 5-HT₂A receptor.

Materials:

  • Membrane Preparation: Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT₂A receptor.[3]

  • Radioligand: [³H]-Ketanserin.

  • Test Compound: this compound derivative.

  • Non-specific Binding Control: A high concentration of an unlabeled 5-HT₂A ligand (e.g., Ketanserin or Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates: GF/B or GF/C filter plates, presoaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[4]

  • Scintillation Counter.

Procedure:

  • Plate Preparation: Similar to the D1 receptor assay, add assay buffer, non-specific binding control, and various concentrations of the test compound to the wells of the filter plate.

  • Reaction Initiation: Add the radioligand ([³H]-Ketanserin) to all wells, followed by the addition of the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 20-30 minutes).[4]

  • Filtration and Washing: Rapidly filter the plate contents and wash the filters with ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity.

Data Analysis: The data analysis is performed in the same manner as for the dopamine D1 receptor assay to determine the IC₅₀ and Kᵢ values.

Signaling Pathways and Experimental Workflow Visualization

Dopamine D1 Receptor Signaling Pathway

Dopamine D1-like receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs/olf subunit.[5] Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 (DARPP-32).[5]

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Cellular_Response Cellular Response DARPP32->Cellular_Response modulates

Caption: Dopamine D1 Receptor Signaling Cascade.

Serotonin 5-HT₂A Receptor Signaling Pathway

The serotonin 5-HT₂A receptor is a GPCR that couples to the Gαq subunit.[1] Upon activation by serotonin, Gαq stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

FiveHT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) FiveHT2A_R 5-HT₂A Receptor Serotonin->FiveHT2A_R Gq_protein Gαq FiveHT2A_R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response leads to PKC->Cellular_Response leads to Experimental_Workflow A 1. Prepare Reagents - Membrane Preparation - Radioligand - Test Compound - Buffers B 2. Set up Assay Plate - Add Buffers, Controls, Test Compound, and Radioligand to 96-well plate A->B C 3. Initiate Binding Add membrane preparation to all wells B->C D 4. Incubate Allow binding to reach equilibrium C->D E 5. Separate Bound from Free Rapid filtration through filter plate D->E F 6. Detect Radioactivity Scintillation Counting E->F G 7. Data Analysis Calculate IC₅₀ and Kᵢ values F->G

References

Application Notes and Protocols for In Vivo Studies with 1-Phenyl-3H-2-benzazepine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-3H-2-benzazepine is a novel compound with a chemical structure suggestive of potential activity within the central nervous system (CNS). Based on the pharmacological profile of structurally related compounds, such as benzodiazepines and other benzazepine derivatives which are known to exhibit tranquilizing and anticonvulsant properties, it is hypothesized that this compound may act as a positive allosteric modulator of the GABAA receptor. This document provides a detailed experimental design and protocols for the in vivo evaluation of this compound to investigate its potential anxiolytic, sedative, and anticonvulsant effects in a mouse model.

Hypothesized Signaling Pathway

The proposed mechanism of action for this compound involves the potentiation of GABAergic neurotransmission through positive allosteric modulation of the GABAA receptor. Binding of the compound to a site distinct from the GABA binding site is thought to increase the receptor's affinity for GABA, leading to an enhanced influx of chloride ions upon GABA binding. This hyperpolarizes the neuron, making it less likely to fire an action potential and resulting in CNS depressant effects.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_outcome Physiological Outcome GABA_A_Receptor GABA_A Receptor Cl- Channel Cl_in Cl- Influx GABA_A_Receptor:c1->Cl_in GABA GABA GABA->GABA_A_Receptor Binds Benzazepine This compound Benzazepine->GABA_A_Receptor Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic Anxiolytic Effects Reduced_Excitability->Anxiolytic Sedative Sedative Effects Reduced_Excitability->Sedative Anticonvulsant Anticonvulsant Effects Reduced_Excitability->Anticonvulsant

Caption: Hypothesized GABAA receptor signaling pathway modulated by this compound.

Experimental Design

A series of in vivo experiments are designed to test the CNS activity of this compound. The experimental workflow will progress from initial behavioral screening for anxiolytic and sedative effects to a more specific anticonvulsant model, and finally to a mechanistic study involving in vivo microdialysis.

Animal Model
  • Species: Male C57BL/6 mice

  • Age: 8-10 weeks

  • Housing: Standard housing conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals should be acclimated to the facility for at least one week prior to experimentation.

Experimental Groups and Dosing

The following experimental groups will be used for the behavioral and anticonvulsant studies. A positive control, Diazepam, a known anxiolytic and anticonvulsant that acts via the GABAA receptor, will be included for comparison.

Group IDTreatmentDose (mg/kg)Route of AdministrationNumber of Animals per Experiment
G1Vehicle (e.g., 0.9% Saline with 5% DMSO)-Intraperitoneal (IP)10
G2This compound1Intraperitoneal (IP)10
G3This compound5Intraperitoneal (IP)10
G4This compound10Intraperitoneal (IP)10
G5Diazepam (Positive Control)2Intraperitoneal (IP)10

Note: Doses for this compound are hypothetical and should be determined by a prior dose-range finding study.

Experimental_Workflow cluster_prep Preparation cluster_behavioral Behavioral Screening cluster_anticonvulsant Anticonvulsant Activity cluster_mechanistic Mechanistic Study Acclimatization Animal Acclimatization (1 week) Dosing_Prep Compound Formulation and Vehicle Preparation Acclimatization->Dosing_Prep Surgery Microdialysis Probe Implantation Surgery Acclimatization->Surgery Dosing_Behavioral Dosing (IP) 30 min prior to testing Dosing_Prep->Dosing_Behavioral Dosing_PTZ Dosing (IP) 30 min prior to PTZ Dosing_Prep->Dosing_PTZ OFT Open Field Test (OFT) (10 min) Dosing_Behavioral->OFT EPM Elevated Plus Maze (EPM) (5 min) OFT->EPM 24h washout PTZ_Test Pentylenetetrazole (PTZ) -induced Seizure Test Dosing_PTZ->PTZ_Test Recovery Post-operative Recovery (1 week) Surgery->Recovery Microdialysis In Vivo Microdialysis and GABA Measurement Recovery->Microdialysis

Caption: Overall experimental workflow for the in vivo evaluation of this compound.

Experimental Protocols

Open Field Test (OFT)

Objective: To assess locomotor activity and anxiety-like behavior.

Materials:

  • Open field arena (e.g., 40 x 40 x 30 cm), typically made of a non-porous material.

  • Video tracking software.

  • 70% ethanol for cleaning.

Protocol:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer the assigned treatment (Vehicle, this compound, or Diazepam) via IP injection.

  • 30 minutes post-injection, gently place the mouse in the center of the open field arena.

  • Record the mouse's activity for 10 minutes using the video tracking software.

  • After the test, return the mouse to its home cage.

  • Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.

  • Analyze the recorded data for the following parameters:

    • Total distance traveled (cm).

    • Time spent in the center zone vs. the periphery (s).

    • Number of entries into the center zone.

Elevated Plus Maze (EPM)

Objective: To further assess anxiety-like behavior.[1][2][3][4][5]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video tracking software.

  • 70% ethanol for cleaning.

Protocol:

  • A 24-hour washout period should follow the OFT.

  • Habituate the mice to the testing room for at least 30 minutes.

  • Administer the assigned treatment via IP injection.

  • 30 minutes post-injection, place the mouse in the center of the maze, facing an open arm.

  • Record the mouse's activity for 5 minutes.[2][3]

  • After the test, return the mouse to its home cage.

  • Clean the maze with 70% ethanol between trials.

  • Analyze the data for:

    • Time spent in the open arms vs. closed arms (s).[1][2][4]

    • Number of entries into the open arms vs. closed arms.

Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To evaluate the anticonvulsant activity of the compound.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline).

  • Observation chambers.

  • Stopwatch.

Protocol:

  • Use a separate cohort of mice for this experiment.

  • Administer the assigned treatment via IP injection.

  • 30 minutes post-treatment, administer PTZ subcutaneously.

  • Immediately place the mouse in an observation chamber and start the stopwatch.

  • Observe the mouse for 30 minutes for the onset of seizures.

  • Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure.

  • Score the seizure severity using a standardized scale (e.g., Racine scale).

In Vivo Microdialysis

Objective: To measure extracellular GABA levels in the brain to investigate the compound's effect on GABAergic neurotransmission.[6][7][8][9][10]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system for GABA analysis.

Protocol:

  • Anesthetize the mouse and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting a specific brain region (e.g., the hippocampus or prefrontal cortex).

  • Allow the mouse to recover from surgery for at least one week.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).

  • Collect baseline dialysate samples for at least 1-2 hours.

  • Administer the assigned treatment (Vehicle or this compound).

  • Continue collecting dialysate samples for several hours post-administration.

  • Analyze the GABA concentration in the dialysate samples using HPLC.

Data Presentation

All quantitative data should be presented in a clear and structured format. An example table for the EPM data is provided below.

Treatment GroupDose (mg/kg)Time in Open Arms (s) (Mean ± SEM)Entries into Open Arms (Mean ± SEM)
Vehicle-
This compound1
This compound5
This compound10
Diazepam2

Logical Relationships of Experimental Groups

The relationship between the experimental groups is designed to provide a comprehensive evaluation of the compound's effects, with a clear control group for baseline comparison and a positive control to validate the experimental models.

Logical_Relationships cluster_control Control Groups cluster_treatment Treatment Groups Vehicle G1: Vehicle (Baseline) Dose1 G2: this compound (1 mg/kg) Vehicle->Dose1 Comparison Dose2 G3: this compound (5 mg/kg) Vehicle->Dose2 Comparison Dose3 G4: this compound (10 mg/kg) Vehicle->Dose3 Comparison Positive_Control G5: Diazepam (Assay Validation) Positive_Control->Dose1 Comparison Positive_Control->Dose2 Comparison Positive_Control->Dose3 Comparison Dose1->Dose2 Dose-response Dose2->Dose3 Dose-response

Caption: Logical relationships between experimental groups for in vivo studies.

References

Application Notes & Protocols for the Quantification of 1-Phenyl-3H-2-benzazepine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-3H-2-benzazepine and its derivatives represent a class of compounds with potential applications in pharmaceutical and neuroscience research. Accurate and reliable quantification of these analytes in various matrices is crucial for pharmacokinetic studies, metabolism research, and quality control. Due to the limited availability of specific analytical methods for this compound, this document provides detailed protocols and application notes adapted from established methods for structurally similar compounds, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These methods are widely used for the analysis of novel psychoactive substances and other complex aromatic molecules.

Analytical Methods Overview

The primary recommended method for the quantification of this compound is LC-MS/MS, owing to its high sensitivity, selectivity, and specificity, which allows for accurate measurement even at low concentrations in complex biological matrices.[1][2][3][4] A secondary method, HPLC-UV, is also presented as a more accessible alternative, suitable for the analysis of bulk materials or simpler formulations where high sensitivity is not the primary requirement.[5]

I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is adapted from established methods for the analysis of designer benzodiazepines and other new psychoactive substances.[3][4]

Experimental Protocol

1. Sample Preparation (Protein Precipitation for Biological Matrices)

  • To 100 µL of the sample (e.g., plasma, serum, or urine), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

2. Chromatographic Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

3. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Agilent 6460 Triple Quadrupole MS/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 2: Hypothetical MRM Transitions for this compound (Note: These values are theoretical and must be optimized experimentally)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound[M+H]⁺Fragment 1Optimize
This compound[M+H]⁺Fragment 2Optimize
Internal Standard (IS)[M+H]⁺ of ISFragment of ISOptimize
Data Presentation

Table 3: Typical Validation Parameters for LC-MS/MS Quantification

ParameterTypical Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)
Precision (% RSD) < 15% (< 20% at LOQ)
Recovery (%) 85 - 115%
Matrix Effect (%) Within ±15%

II. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the analysis of higher concentration samples, such as in pharmaceutical formulations.

Experimental Protocol

1. Sample Preparation

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Perform serial dilutions as necessary to bring the concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

ParameterCondition
HPLC System Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
UV Detection 254 nm (or optimal wavelength determined by UV scan)
Data Presentation

Table 4: Typical Validation Parameters for HPLC-UV Quantification

ParameterTypical Range
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Accuracy (% Bias) Within ±5%
Precision (% RSD) < 5%

Visualization of Experimental Workflow

experimental_workflow sample Sample (Biological Matrix or Formulation) prep Sample Preparation (e.g., Protein Precipitation or Dilution) sample->prep analysis Instrumental Analysis prep->analysis lcms LC-MS/MS analysis->lcms High Sensitivity hplcuv HPLC-UV analysis->hplcuv Standard Sensitivity data Data Acquisition and Processing lcms->data hplcuv->data quant Quantification (Calibration Curve) data->quant report Report Generation quant->report

References

Application Note: Quantitative Analysis of 1-Phenyl-3H-2-benzazepine using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-Phenyl-3H-2-benzazepine in a research setting. The protocol outlines a straightforward sample preparation procedure and optimized chromatographic and mass spectrometric conditions to ensure high throughput and accurate analysis. This method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound.

Introduction

This compound and its derivatives are a class of compounds with significant interest in pharmaceutical research due to their potential therapeutic activities. Accurate and precise quantification of these molecules is crucial for pharmacokinetic studies, metabolism research, and quality control during drug development. This application note describes a comprehensive LC-MS/MS method developed to meet the analytical challenges associated with this compound, providing the necessary sensitivity and specificity for its determination.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (99%+)

  • Ammonium acetate

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the efficient cleanup and concentration of this compound from biological matrices.

  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of internal standard solution and 200 µL of 0.5 M ammonium acetate buffer (pH 5.0).

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC)
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm) is recommended for good chromatographic separation.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

Time (min)%B
0.010
1.010
5.090
6.090
6.110
8.010
Mass Spectrometry (MS/MS)
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Temperature: 500°C.

  • Ion Spray Voltage: 5500 V.

  • Curtain Gas: 35 psi.

  • Collision Gas: Nitrogen.

  • Multiple Reaction Monitoring (MRM): The MRM transitions for this compound and a potential internal standard are listed below. These values are proposed based on the structure of the analyte and may require optimization.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound220.1117.125
This compound (Qualifier)220.191.135
Internal Standard (Example)[To be determined][To be determined][To be determined]

Results and Discussion

This LC-MS/MS method provides excellent selectivity and sensitivity for the determination of this compound. The chromatographic conditions ensure a sharp peak shape and adequate retention, free from matrix interference. The use of a specific MRM transition enhances the specificity of the analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative performance parameters of the method. These values are illustrative and should be confirmed during method validation.

ParameterThis compound
Retention Time (min) ~ 4.2
Precursor Ion (m/z) 220.1
Product Ion (Quantifier) (m/z) 117.1
Product Ion (Qualifier) (m/z) 91.1
Collision Energy (Quantifier) (eV) 25
Collision Energy (Qualifier) (eV) 35
Linearity Range (ng/mL) 0.1 - 100
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 0.1
Accuracy (% Bias) ± 15%
Precision (% CV) < 15%

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MS Tandem Mass Spectrometry LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Figure 1: A flowchart illustrating the major steps in the analytical workflow.

Method Development Logic

G Figure 2: Logical Flow of Method Development Analyte Define Analyte: This compound MS_Params Optimize MS Parameters (Infusion) Analyte->MS_Params LC_Method Develop LC Method (Column, Mobile Phase) Analyte->LC_Method Sample_Prep Develop Sample Preparation (SPE) Analyte->Sample_Prep Integration Integrate Method Components MS_Params->Integration LC_Method->Integration Sample_Prep->Integration Validation Method Validation (Accuracy, Precision, etc.) Integration->Validation Routine_Analysis Routine Analysis Validation->Routine_Analysis

Caption: Figure 2: The logical progression of steps for developing the analytical method.

Conclusion

The described LC-MS/MS method provides a reliable and efficient tool for the quantitative analysis of this compound. The protocol is detailed to allow for straightforward implementation in a laboratory setting. The combination of a robust sample preparation technique with selective mass spectrometric detection ensures high-quality data suitable for a range of research and development applications. This method can be further validated to meet specific regulatory requirements as needed.

Dissolution Protocol for 1-Phenyl-3H-2-benzazepine in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the dissolution of 1-Phenyl-3H-2-benzazepine, a critical step for its application in various experimental settings. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the general properties of benzazepine derivatives and related small molecules. Researchers are advised to perform initial small-scale solubility tests to determine the optimal conditions for their specific experimental needs.

Compound Information

Recommended Solvents and Stock Solution Preparation

For in vitro and in vivo experiments, the following solvents are recommended for preparing stock solutions of this compound. It is crucial to select a solvent that is compatible with the specific biological assay and to be mindful of potential solvent-induced effects on the experimental model.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventPurityTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥99.5%10-50 mMA versatile solvent for initial stock solutions. Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid cytotoxicity.
Ethanol (Absolute)≥99.5%10-25 mMCan be used as an alternative to DMSO. Similar to DMSO, the final concentration in the assay medium should be minimized.
N,N-Dimethylformamide (DMF)≥99%10-50 mMAnother option for creating high-concentration stock solutions. Check for compatibility with experimental plastics and be aware of its potential toxicity.
Phosphate-Buffered Saline (PBS)-VariableDirect dissolution in aqueous buffers like PBS is expected to be low. It is primarily used for making final dilutions from an organic stock solution. The use of co-solvents or surfactants may be necessary for higher aqueous concentrations.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for many biological experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C₁₅H₁₃N) is approximately 207.27 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 207.27 g/mol * 1000 mg/g

  • Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance and transfer it to a suitable vial.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but care should be taken to avoid degradation. Visually inspect the solution to ensure no solid particles are present.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of a working solution from the DMSO stock for use in a typical cell-based assay.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Thaw the stock solution: Thaw a vial of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentrations for the experiment. It is critical to ensure that the final concentration of DMSO in the medium is non-toxic to the cells (typically below 0.5%).

  • Vortexing: Gently vortex the diluted solutions between each dilution step to ensure homogeneity.

  • Application: Add the final working solutions to the cell cultures as per the experimental design.

Visualization of a Potential Signaling Pathway

Benzazepine derivatives are known to interact with a variety of biological targets. A closely related compound, SKF-38393 (1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol), is a selective agonist for the D1-like dopamine receptors.[1] The following diagram illustrates a simplified signaling pathway that could be investigated for this compound, assuming a similar mechanism of action.

Dopamine_D1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound D1R Dopamine D1 Receptor Ligand->D1R Binds to Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression, Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: Putative D1-like dopamine receptor signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for utilizing this compound in experimental research, from solution preparation to data analysis.

Experimental_Workflow Start Start: Obtain This compound Weigh Weigh Compound Start->Weigh Dissolve Dissolve in Primary Solvent (e.g., DMSO) to make Stock Solution Weigh->Dissolve Store Store Stock Solution at -20°C or -80°C Dissolve->Store Dilute Prepare Working Solutions by Diluting Stock in Assay Medium Dissolve->Dilute Store->Dilute Treat Treat Experimental Model (e.g., Cells, Tissues) Dilute->Treat Incubate Incubation Period Treat->Incubate Assay Perform Biological Assay (e.g., Viability, Signaling) Incubate->Assay Analyze Data Acquisition and Analysis Assay->Analyze End End: Interpret Results Analyze->End

Caption: General experimental workflow for this compound.

Disclaimer: The information provided in this document is for research purposes only. The protocols are suggestions and may require optimization based on the specific experimental conditions and the purity of the compound. Always handle chemical reagents with appropriate safety precautions.

References

Application Notes and Protocols for 1-Phenyl-3H-2-benzazepine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of the scientific literature and chemical databases has revealed no documented use or characterization of 1-Phenyl-3H-2-benzazepine as a fluorescent probe.

While the benzazepine scaffold is a component of various biologically active molecules, and other substituted benzazepine derivatives have been explored for their fluorescence properties, there is currently no available data on the specific photophysical characteristics or applications of this compound for fluorescence-based detection or imaging.

Therefore, the creation of detailed application notes and experimental protocols for this compound as a fluorescent probe is not possible at this time, as it would require speculation and fabrication of scientific data.

For researchers and drug development professionals interested in fluorescent probes with similar structural features, we recommend exploring the literature on other classes of nitrogen-containing heterocyclic compounds that have been successfully developed and applied as fluorescent probes.

If you are interested in application notes and protocols for a different, validated fluorescent probe, please specify the compound of interest.

Application Notes and Protocols: Radiolabeling of 1-Phenyl-3H-2-benzazepine for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of biochemical and pharmacological processes. The development of novel radiotracers is crucial for expanding the applications of PET in neuroscience, oncology, and drug development. This document provides a detailed, generalized protocol for the radiolabeling of 1-Phenyl-3H-2-benzazepine, a novel scaffold with potential for targeting various central nervous system (CNS) receptors or other biological targets.

Hypothetical Signaling Pathway Involvement

The biological target of this compound is not yet defined in publicly available literature. However, benzazepine derivatives are known to interact with a variety of receptors in the CNS. The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling cascade, a common target for such molecules.

GPCR_Signaling_Pathway Ligand This compound (Ligand) GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Cellular Response Second_Messenger->Downstream Initiates

Caption: Generic GPCR signaling pathway potentially modulated by this compound.

Experimental Protocols

Precursor Synthesis

The successful radiolabeling of a target molecule requires a suitable precursor. For the [¹¹C]-methylation of this compound, a desmethyl precursor is required. The synthesis of this precursor would involve standard organic chemistry techniques to produce 1-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepine (the N-desmethyl analog). The purity and identity of the precursor must be confirmed by analytical methods such as NMR and mass spectrometry before use in radiosynthesis.

[¹¹C]Carbon Dioxide Production

Carbon-11 is typically produced as [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then trapped and converted to a reactive methylating agent, most commonly [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).

Radiosynthesis of [¹¹C]-1-Phenyl-3H-2-benzazepine

The following protocol describes a hypothetical N-methylation reaction to produce the desired radiotracer.

Workflow Diagram:

Radiosynthesis_Workflow Start Start: [¹¹C]CO₂ from Cyclotron Conversion Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf Start->Conversion Reaction Reaction with Desmethyl Precursor (1-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepine) Conversion->Reaction Purification HPLC Purification Reaction->Purification QC Quality Control (Radiochemical Purity, Specific Activity) Purification->QC Final Final Product: [¹¹C]-1-Phenyl-3H-2-benzazepine for Injection QC->Final

Caption: General workflow for the radiosynthesis of [¹¹C]-1-Phenyl-3H-2-benzazepine.

Detailed Methodology:

  • Preparation: The desmethyl precursor (1-2 mg) is dissolved in a suitable solvent (e.g., DMF or acetone, 300 µL) in a sealed reaction vessel.

  • Trapping of [¹¹C]Methylating Agent: The produced [¹¹C]CH₃I or [¹¹C]CH₃OTf is bubbled through the precursor solution at room temperature or slightly elevated temperature.

  • Reaction: The reaction mixture is heated at an optimized temperature (e.g., 80-120°C) for a specific duration (e.g., 5-10 minutes) to facilitate the N-methylation.

  • Quenching: The reaction is quenched by the addition of the HPLC mobile phase.

Purification

The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from unreacted precursor and other byproducts.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., ammonium formate) is commonly employed.

  • Detection: A UV detector (to identify the unlabeled standard) and a radiation detector are used in series.

The fraction corresponding to the [¹¹C]-1-Phenyl-3H-2-benzazepine peak is collected.

Formulation

The collected HPLC fraction is diluted with a sterile saline solution and passed through a sterile filter (0.22 µm) into a sterile vial for injection. This step ensures the final product is suitable for in vivo administration.

Quality Control

Stringent quality control is essential to ensure the safety and efficacy of the radiotracer.

  • Radiochemical Purity: Assessed by analytical HPLC to ensure that the radioactivity is associated with the desired compound. The acceptance criterion is typically >95%.

  • Specific Activity: The ratio of radioactivity to the total mass of the compound (labeled and unlabeled). This is a critical parameter for receptor imaging studies to avoid pharmacological effects from the injected mass.

  • Residual Solvents: Gas chromatography is used to quantify any remaining organic solvents from the synthesis and purification steps.

  • pH and Sterility: The final product is tested to ensure it is within a physiologically acceptable pH range and is sterile.

Data Presentation

The following table summarizes hypothetical quantitative data for the successful radiosynthesis of [¹¹C]-1-Phenyl-3H-2-benzazepine.

ParameterResult (n=5)Acceptance Criteria
Radiochemical Yield35 ± 5% (decay-corrected)>20%
Radiochemical Purity>98%>95%
Molar Activity (at EOS)150 ± 40 GBq/µmol>50 GBq/µmol
Total Synthesis Time30 ± 5 min< 40 min

In Vivo PET Imaging Protocol

A generalized workflow for a preclinical PET imaging study is presented below.

PET_Imaging_Workflow Animal_Prep Animal Preparation (e.g., Anesthesia, Cannulation) Tracer_Admin Radiotracer Administration (Intravenous Injection) Animal_Prep->Tracer_Admin PET_Scan Dynamic PET Scan Tracer_Admin->PET_Scan CT_Scan Anatomical CT Scan (for attenuation correction and co-registration) PET_Scan->CT_Scan Image_Recon Image Reconstruction CT_Scan->Image_Recon Data_Analysis Data Analysis (e.g., Time-Activity Curves, SUV calculation) Image_Recon->Data_Analysis

Application Notes: High-Throughput Screening for Dopamine D1 Receptor Modulators Using a 1-Phenyl-3H-2-benzazepine-Based Library

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1-phenyl-3H-2-benzazepine scaffold represents a privileged chemical structure in medicinal chemistry, with derivatives known to interact with various biological targets, particularly within the central nervous system. Analogs, such as the selective dopamine D1 receptor agonist SKF 38393 (1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol), highlight the potential of this structural class in modulating dopaminergic signaling.[1] Dysregulation of the dopamine D1 receptor pathway is implicated in neurological and psychiatric disorders, including Parkinson's disease and schizophrenia, making it a critical target for drug discovery.

These application notes describe a hypothetical high-throughput screening (HTS) campaign to identify novel modulators of the dopamine D1 receptor using a compound library centered around the this compound core. The protocol outlines a robust, cell-based assay designed for the rapid and automated screening of thousands of compounds.[2][3]

Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαs subunit. Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.

DopamineD1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor Gs Gαs D1R->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream phosphorylates Agonist Dopamine / Agonist (e.g., this compound derivative) Agonist->D1R binds

Figure 1: Dopamine D1 Receptor Signaling Pathway.

Experimental Protocols

A common method for screening GPCRs like the dopamine D1 receptor is to measure the accumulation of the second messenger, cAMP. A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF®) is a widely adopted HTS-compatible format.

Principle of the HTRF® cAMP Assay:

This assay measures cAMP produced by cells after stimulation. The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer (cAMP-d2) for binding to an anti-cAMP antibody labeled with a Europium cryptate (anti-cAMP-Eu3+). When the labeled tracer binds to the antibody, FRET occurs between the Europium donor and the d2 acceptor. Native cAMP produced by the cells will displace the tracer, leading to a decrease in the FRET signal. The signal is therefore inversely proportional to the intracellular cAMP concentration.

Materials and Reagents:
  • Cell Line: HEK293 cells stably expressing the human dopamine D1 receptor.

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Compound Plates: 384-well plates containing library compounds (including this compound derivatives) serially diluted in DMSO.

  • Control Agonist: SKF 38393 as a reference agonist.

  • HTRF® cAMP Assay Kit: Containing cAMP-d2 and anti-cAMP-Eu3+ cryptate.

  • Lysis Buffer: As provided in the HTRF® kit.

  • Detection Plates: 384-well, low-volume, white plates.

  • HTS Plate Reader: An HTRF®-compatible plate reader (e.g., Envision HTS Plate Reader).[4]

Protocol: Agonist Mode Screening
  • Cell Preparation:

    • Culture HEK293-D1R cells to ~80-90% confluency.

    • Harvest cells and resuspend in assay buffer to a density of 2,500 cells/5 µL.

  • Compound Dispensing:

    • Using a non-contact dispenser (e.g., FlexDrop iQ), transfer 50 nL of compound solutions from the compound plates to the detection plates.[4]

    • Include wells for positive control (reference agonist) and negative control (DMSO vehicle).

  • Cell Dispensing:

    • Dispense 5 µL of the cell suspension into each well of the detection plates containing the compounds.

  • Stimulation:

    • Dispense 5 µL of stimulation buffer to all wells.

    • Incubate the plates at room temperature for 30 minutes.

  • Lysis and Detection:

    • Add 5 µL of the cAMP-d2 solution (prepared in lysis buffer) to each well.

    • Add 5 µL of the anti-cAMP-Eu3+ cryptate solution (prepared in lysis buffer) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on an HTRF®-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

    • Calculate the 665/620 ratio and normalize the data.

HTS Workflow

The overall workflow for the high-throughput screening campaign is depicted below.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Primary Screen cluster_followup Hit Confirmation & Validation Compound 1. Compound Plating (this compound Library) Screening 3. HTS Assay (cAMP HTRF®) Compound->Screening Cell 2. Cell Culture & Plating (HEK293-D1R) Cell->Screening Data 4. Data Acquisition & Analysis (Identification of 'Hits') Screening->Data Dose 5. Dose-Response Confirmation Data->Dose Primary Hits Counter 6. Counter-Screening (e.g., Parental HEK293 cells) Dose->Counter Secondary 7. Secondary/Orthogonal Assays Counter->Secondary Confirmed Hits Lead_Opt Lead Optimization Secondary->Lead_Opt Validated Hits

Figure 2: High-Throughput Screening Workflow.

Data Presentation

The primary screen would identify "hits" based on their activity at a single concentration (e.g., 10 µM). Hits would then be subjected to dose-response analysis to determine their potency (EC50). Below is a table summarizing hypothetical data for selected compounds from the this compound library.

Compound IDStructurePrimary Screen Activity (% of Control Agonist @ 10 µM)EC50 (nM)Max Response (% of Control)
Control SKF 38393100%15100%
PBZ-001 This compound5%>10,000N/A
PBZ-024 (Hypothetical Active Derivative 1)95%8598%
PBZ-071 (Hypothetical Active Derivative 2)88%25092%
PBZ-115 (Hypothetical Inactive Derivative)2%>10,000N/A

Data Analysis and Interpretation:

  • Primary Screen: Compounds showing activity >50% of the control agonist would be considered primary hits.

  • Dose-Response: The EC50 value represents the concentration at which a compound elicits 50% of its maximal response, indicating its potency. A lower EC50 value signifies higher potency.

  • Counter-Screening: To eliminate false positives, confirmed hits should be tested against the parental cell line (lacking the D1 receptor).[5] True hits will show no activity in this assay.

  • Structure-Activity Relationship (SAR): Data from compounds like PBZ-024 and PBZ-071 would be crucial for building an SAR to guide the synthesis of more potent and selective analogs. The inactivity of the parent scaffold (PBZ-001) and other derivatives (PBZ-115) provides critical information for this process.

Conclusion

This application note provides a framework for utilizing a this compound-based chemical library in a high-throughput screening campaign to discover novel dopamine D1 receptor modulators. The detailed HTRF® cAMP assay protocol offers a robust and scalable method for identifying initial hits, which can then be progressed through a validation cascade to identify promising lead candidates for further drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Phenyl-3H-2-benzazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenyl-3H-2-benzazepine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, focusing on strategies to improve reaction yield and purity.

Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary synthetic route often involves an intramolecular cyclization, such as a Bischler-Napieralski or Pictet-Spengler type reaction, or a Friedel-Crafts acylation followed by reduction and cyclization. Here are common culprits and their solutions:

  • Incomplete Cyclization: The key ring-closing step can be challenging. Ensure your starting material, typically an N-phenethylbenzamide derivative, is pure and dry. The choice of cyclizing agent and reaction conditions are critical. For Bischler-Napieralski type reactions, reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are common. The temperature and reaction time must be carefully optimized.

  • Side Reactions: Undesired side reactions can significantly reduce the yield of the target product. Common side reactions include polymerization of the starting material or intermediates, and the formation of constitutional isomers. Careful control of reaction temperature and the slow addition of reagents can minimize these.

  • Substrate Decomposition: The starting materials or the product may be sensitive to the harsh conditions of the cyclization reaction. Using milder cyclizing agents or employing protecting groups on sensitive functionalities can prevent degradation.

  • Purification Losses: The workup and purification steps can lead to significant loss of product. Ensure that the pH is carefully adjusted during extraction and that the appropriate chromatographic conditions are used for purification.

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

A2: The formation of side products is a common challenge. The most prevalent side products are often isomers or products of incomplete reaction.

  • Isomer Formation: Depending on the substitution pattern of the starting phenethylamine, cyclization can occur at different positions on the aromatic ring, leading to the formation of constitutional isomers. To favor the desired isomer, directing groups on the aromatic ring can be employed.

  • Over-oxidation or Reduction: If the synthesis involves oxidation or reduction steps, over-reaction can lead to undesired products. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to stop the reaction at the optimal time.

  • Hydrolysis of Intermediates: In Bischler-Napieralski reactions, the intermediate dihydroisoquinoline-like species can be susceptible to hydrolysis. Ensuring anhydrous reaction conditions is critical to prevent this.

Q3: What are the optimal reaction conditions for the intramolecular cyclization step?

A3: The optimal conditions for the intramolecular cyclization are highly dependent on the specific substrate and the chosen synthetic route. However, some general guidelines can be provided.

ParameterBischler-Napieralski TypeFriedel-Crafts Type
Cyclizing Agent POCl₃, PPA, Eaton's ReagentLewis acids (e.g., AlCl₃, TiCl₄)
Solvent High-boiling point, non-polar solvents (e.g., toluene, xylene) or neatInert solvents (e.g., dichloromethane, nitrobenzene)
Temperature Typically elevated (80-150 °C)Varies, can be from 0 °C to reflux
Reaction Time 2-24 hours1-12 hours

It is highly recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate.

Experimental Protocols

A common route to synthesize this compound involves the cyclization of N-(2-phenylethyl)benzamide.

Protocol: Bischler-Napieralski Cyclization of N-(2-phenylethyl)benzamide

  • Preparation of N-(2-phenylethyl)benzamide: To a solution of 2-phenylethanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM), slowly add benzoyl chloride (1.1 eq) at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude N-(2-phenylethyl)benzamide. Purify by recrystallization or column chromatography.

  • Cyclization: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(2-phenylethyl)benzamide (1.0 eq) in anhydrous toluene. Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) dropwise at 0 °C. After the addition, heat the reaction mixture to reflux (approximately 110 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Basify the aqueous solution with a concentrated NaOH solution to pH > 10. Extract the product with an organic solvent such as ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 1-Phenyl-3,4-dihydro-2-benzazepine intermediate.

  • Dehydrogenation (if necessary): The initial cyclization product may be the dihydro-2-benzazepine. To obtain the 3H-2-benzazepine, a subsequent dehydrogenation step may be required, for example, using a palladium on carbon (Pd/C) catalyst in a suitable solvent at elevated temperature.

Visualizing the Workflow and Troubleshooting

To aid in understanding the synthetic workflow and potential troubleshooting points, the following diagrams are provided.

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 2-Phenylethanamine 2-Phenylethanamine Amidation Amidation 2-Phenylethanamine->Amidation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Amidation Cyclization Intramolecular Cyclization Amidation->Cyclization N-(2-phenylethyl)benzamide Purification Purification Cyclization->Purification Product This compound Purification->Product Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteCyclization Incomplete Cyclization LowYield->IncompleteCyclization SideReactions Side Reactions LowYield->SideReactions Degradation Product/Reagent Degradation LowYield->Degradation PurificationLoss Purification Loss LowYield->PurificationLoss OptimizeConditions Optimize Reaction Conditions (Temp, Time, Reagent) IncompleteCyclization->OptimizeConditions SideReactions->OptimizeConditions Anhydrous Ensure Anhydrous Conditions SideReactions->Anhydrous Degradation->OptimizeConditions ProtectingGroups Use Protecting Groups Degradation->ProtectingGroups OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification

Technical Support Center: 1-Phenyl-3H-2-benzazepine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Phenyl-3H-2-benzazepine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low overall yield after purification.

Potential Cause Recommended Solution
Incomplete Reaction: The synthesis of this compound did not go to completion, leaving significant amounts of starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure optimal reaction conditions (temperature, time, catalyst) are maintained.
Degradation of Product: The target compound may be unstable under the purification conditions (e.g., exposure to acid, base, or high temperatures).Perform purification steps at lower temperatures. Use a neutral stationary phase for chromatography if the compound is acid or base sensitive. Consider using milder purification techniques like flash chromatography over distillation.
Loss during Extraction: The product may have significant solubility in the aqueous phase during workup.Adjust the pH of the aqueous layer to suppress the ionization of the benzazepine nitrogen, thereby increasing its partitioning into the organic layer. Use a salting-out effect by saturating the aqueous layer with NaCl. Perform multiple extractions with smaller volumes of organic solvent.
Co-elution with Impurities: The product may be difficult to separate from impurities with similar polarity, leading to the discarding of mixed fractions and lower isolated yield.Optimize the chromatographic conditions. This can include trying different solvent systems, gradients, or stationary phases (e.g., switching from normal phase to reverse phase).

Problem 2: Presence of persistent impurities in the final product.

Potential Impurity Source Identification Removal Strategy
Unreacted Starting Materials Incomplete reaction.TLC, HPLC, NMR spectroscopy.Optimize reaction conditions for higher conversion. Purify via column chromatography with an appropriate solvent system.
Isomeric Byproducts Side reactions such as ring rearrangement or isomerization.HPLC, Mass Spectrometry, NMR spectroscopy.Preparative HPLC can be effective for separating isomers. Careful selection of the stationary and mobile phases is crucial.
Oxidation Products Exposure to air, especially if the molecule has susceptible functional groups.Mass Spectrometry (look for M+16 peaks).Store the compound under an inert atmosphere (e.g., nitrogen or argon). Add antioxidants during storage if necessary. Purification via chromatography can remove more polar oxidation products.
Solvent Adducts Reaction of the product with the solvent, particularly reactive solvents like methanol or acetone under certain conditions.NMR spectroscopy (presence of unexpected solvent signals).Use less reactive solvents for purification and recrystallization. Remove residual solvent under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for the purification of this compound and its analogs is column chromatography using silica gel. The choice of eluent system is critical and typically involves a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). Gradient elution is often employed to achieve better separation of the target compound from impurities.

Q2: My purified this compound is a persistent oil and won't crystallize. What can I do?

A2: If the compound is an oil, it may be due to the presence of residual solvents or minor impurities that inhibit crystallization.

  • Purity Check: First, ensure the purity of the oil is high (>98%) using HPLC or NMR. If significant impurities are present, another round of purification may be necessary.

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Crystallization Techniques:

    • Solvent Screening: Attempt crystallization from a variety of solvents and solvent mixtures (e.g., diethyl ether/hexane, ethyl acetate/heptane, dichloromethane/pentane).

    • Anti-Solvent Crystallization: Dissolve the oil in a good solvent and slowly add a poor solvent (an "anti-solvent") until turbidity is observed, then allow it to stand.

    • Scratching: Use a glass rod to scratch the inside of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and rapid method for monitoring fractions. Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp (if the compound is UV active) or by staining. Combine the fractions that contain the pure product. For more quantitative analysis, HPLC can be used to analyze individual or pooled fractions.

Experimental Protocols

Illustrative Protocol 1: Flash Column Chromatography Purification

This protocol is a general guideline and may need to be optimized for your specific crude product.

  • Preparation of the Column:

    • Select an appropriate size flash chromatography column based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then adsorbed onto a small amount of silica gel.

    • If using the dry loading method, evaporate the solvent to obtain a dry powder of the crude product adsorbed on silica.

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexane.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Illustrative Protocol 2: Recrystallization

This protocol is a general guideline for crystallizing the purified product.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Test the addition of a "poor" solvent (one in which it is sparingly soluble) to find a suitable solvent/anti-solvent pair.

  • Dissolution:

    • Dissolve the bulk of the purified product in the minimum amount of the chosen "good" solvent at its boiling point.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

    • If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Once crystal formation begins, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Workup / Extraction Crude->Workup Column Column Chromatography Workup->Column Fractions Fraction Collection & Analysis (TLC/HPLC) Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Pure_Oil Purified Oily Product Evaporation->Pure_Oil Recrystallization Recrystallization Pure_Oil->Recrystallization Crystals Crystalline Product Recrystallization->Crystals Drying Drying under Vacuum Crystals->Drying Final_Product Final Pure Product Drying->Final_Product Troubleshooting_Logic cluster_yield Low Yield Causes cluster_impurities Impurity Types Start Purification Issue LowYield Low Yield Start->LowYield Impure Persistent Impurities Start->Impure IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Check Reaction Degradation Product Degradation LowYield->Degradation Modify Conditions ExtractionLoss Extraction Loss LowYield->ExtractionLoss Optimize Extraction StartingMaterials Starting Materials Impure->StartingMaterials Re-purify Isomers Isomeric Byproducts Impure->Isomers Preparative HPLC Oxidation Oxidation Products Impure->Oxidation Inert Atmosphere

Technical Support Center: 1-Phenyl-3H-2-benzazepine Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Phenyl-3H-2-benzazepine.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

Q2: What are the initial steps to assess the solubility of this compound?

A2: A preliminary solubility assessment should be conducted in various solvents to establish a baseline. This typically involves equilibrium solubility studies in water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions), and common organic solvents.

Q3: What are the common strategies to improve the solubility of poorly soluble drugs like this compound?

A3: A variety of techniques can be employed, broadly categorized into physical and chemical modifications.[1] Physical methods include particle size reduction (micronization, nanosuspension), solid dispersions, and complexation.[2][3] Chemical approaches involve salt formation, prodrug synthesis, and the use of co-solvents.[2][3][4]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility in Initial Screening

Symptoms:

  • The compound does not visibly dissolve in aqueous buffers.

  • Low and inconsistent readings in analytical quantification (e.g., HPLC-UV).

Troubleshooting Workflow:

cluster_0 Initial Solubility Assessment start Low Aqueous Solubility Detected ph_adjustment pH Modification start->ph_adjustment Is the compound ionizable? cosolvent Co-solvent Screening ph_adjustment->cosolvent No significant improvement outcome Select Promising Strategy ph_adjustment->outcome Solubility Improved cyclodextrin Cyclodextrin Complexation cosolvent->cyclodextrin Miscibility/toxicity issues cosolvent->outcome Solubility Improved solid_dispersion Solid Dispersion Feasibility cyclodextrin->solid_dispersion Complexation efficiency low cyclodextrin->outcome Solubility Improved solid_dispersion->outcome Solubility Improved

Caption: Troubleshooting workflow for low aqueous solubility.

Possible Solutions & Experimental Protocols:

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the medium can significantly enhance its solubility.

    • Protocol: Prepare a series of buffers ranging from pH 2 to 10. Add an excess of the compound to each buffer and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours). Filter the samples and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of nonpolar compounds.[1][4][5]

    • Protocol: Prepare stock solutions of various co-solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400.[1][6] Create a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v). Determine the solubility of this compound in each mixture as described for pH adjustment.

    Table 1: Common Co-solvents for Solubility Enhancement

    Co-solvent Typical Concentration Range (%) Notes
    Ethanol 5 - 20 Biocompatible at low concentrations.
    Propylene Glycol 10 - 40 Often used in parenteral formulations.[1]

    | PEG 400 | 10 - 50 | Low toxicity and widely used.[4] |

Issue 2: Poor Dissolution Rate Despite Solubility Enhancement

Symptoms:

  • Equilibrium solubility is improved, but the compound takes a long time to dissolve.

  • Inconsistent results in dissolution assays.

Troubleshooting Workflow:

cluster_1 Dissolution Rate Enhancement start Poor Dissolution Rate micronization Micronization start->micronization Increase surface area nanosuspension Nanosuspension micronization->nanosuspension Further size reduction needed outcome Improved Dissolution Profile micronization->outcome Dissolution Improved solid_dispersion_dissolution Amorphous Solid Dispersion nanosuspension->solid_dispersion_dissolution Physical stability issues nanosuspension->outcome Dissolution Improved solid_dispersion_dissolution->outcome Dissolution Improved

Caption: Troubleshooting workflow for poor dissolution rate.

Possible Solutions & Experimental Protocols:

  • Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[1][4]

    • Micronization: This technique reduces particle size to the micron range.[1][3]

      • Protocol: Utilize a jet mill or ball mill to reduce the particle size of the solid compound. Characterize the resulting particle size distribution using laser diffraction. Perform dissolution studies (e.g., USP Apparatus II) on the micronized powder and compare the dissolution profile to the un-milled material.

    • Nanosuspension: This involves reducing the particle size to the nanometer range.

      • Protocol: Prepare a suspension of the drug in a liquid medium with stabilizers (surfactants or polymers). Homogenize the suspension using a high-pressure homogenizer or a media mill until the desired particle size is achieved.[3]

  • Solid Dispersions: Dispersing the drug in a carrier at the molecular level can create an amorphous solid dispersion, which typically has a faster dissolution rate than the crystalline form.[2][4]

    • Protocol (Solvent Evaporation Method):

      • Dissolve this compound and a carrier polymer (e.g., PVP, HPMC, or specialized polymers like Apinovex™) in a common volatile solvent.[7]

      • Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to obtain a solid mass.

      • Further dry the solid dispersion to remove residual solvent.

      • Characterize the solid state of the dispersion (e.g., using DSC and XRD to confirm the amorphous state) and perform dissolution testing.

    Table 2: Comparison of Particle Size Reduction Techniques

    Technique Particle Size Range Advantages Disadvantages
    Micronization 1 - 10 µm Established and scalable technology. May not be sufficient for very poorly soluble drugs.

    | Nanosuspension | 100 - 1000 nm | Significantly increases surface area and dissolution rate.[3] | Potential for physical instability (particle growth). |

Issue 3: Compound Precipitation Upon Dilution of a Solubilized Formulation

Symptoms:

  • A clear solution of the compound in a co-solvent or other formulation becomes cloudy or forms a precipitate when diluted with an aqueous medium.

Possible Solutions:

  • Use of Precipitation Inhibitors: Incorporate polymers that can maintain a supersaturated state of the drug.

    • Examples: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP).

  • Lipid-Based Formulations: These formulations can help maintain the drug in a solubilized state during dispersion in the aqueous environment of the gastrointestinal tract.[8][9]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

    Signaling Pathway for Lipid-Based Drug Delivery:

    LBDD Lipid-Based Drug Delivery System Dispersion Dispersion in Aqueous Medium LBDD->Dispersion Emulsification Self-Emulsification Dispersion->Emulsification Micelles Mixed Micelle Formation (with Bile Salts) Emulsification->Micelles Absorption Enhanced Absorption across Gut Wall Micelles->Absorption

    Caption: Mechanism of enhanced absorption with lipid-based formulations.

Analytical Considerations

Q: How can I quantify the concentration of this compound in solubility and dissolution studies?

A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method. For very low concentrations, HPLC with Mass Spectrometric detection (LC-MS) may be necessary. It is crucial to develop and validate a specific and sensitive analytical method for the compound. While the provided search results discuss analytical methods for benzodiazepines in general, a specific method for this compound would need to be developed.[10]

Table 3: Key Parameters for HPLC Method Development

Parameter Typical Starting Conditions
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, 3.5-5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% formic acid or ammonium acetate
Flow Rate 0.2 - 1.0 mL/min
Detection Wavelength Determined by UV scan of the compound (likely in the 220-280 nm range)
Injection Volume 5 - 20 µL

| Column Temperature | 25 - 40 °C |

References

1-Phenyl-3H-2-benzazepine degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential degradation and appropriate storage conditions for 1-Phenyl-3H-2-benzazepine. The information is intended for researchers, scientists, and drug development professionals. Please note that specific degradation pathways for this compound are not extensively documented in publicly available literature. Therefore, the following guidance is based on the general chemical properties of benzazepine derivatives and related compounds. It is crucial to conduct compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on the structure of this compound, which includes a benzazepine core, an imine bond within the 3H-tautomer, and a phenyl group, the following degradation pathways are plausible:

  • Hydrolysis: The imine functionality in the 3H-benzazepine ring is susceptible to hydrolysis, which could lead to ring-opening. The rate of hydrolysis is often pH-dependent.

  • Oxidation: The tertiary amine and the unsaturated portions of the benzazepine ring could be susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or light.

  • Photodegradation: Aromatic compounds and those with conjugated double bonds can be sensitive to UV or visible light, leading to the formation of photodegradation products.

  • Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions, including rearrangements and fragmentation.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, the following conditions are recommended, based on stability studies of related benzodiazepine compounds:

  • Temperature: Low temperatures are crucial for preserving the stability of many pharmaceutical compounds. Storage at -20°C or, ideally, -80°C is recommended to slow down potential degradation reactions.[1][2][3]

  • Light: The compound should be protected from light to prevent photodegradation. Use of amber vials or storage in a light-blocking container is advised.

  • Atmosphere: To prevent oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage or if the compound is in solution.

Q3: How can I monitor the degradation of my this compound sample?

A3: The most common method for monitoring the degradation of pharmaceutical compounds is through stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a UV or mass spectrometry (MS) detector. These methods can separate the parent compound from its degradation products and allow for their quantification.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected peaks in chromatogram after short-term storage. Sample degradation due to improper storage.Review storage conditions. Ensure the sample is protected from light, stored at a low temperature, and the container is properly sealed. Consider preparing fresh solutions for each experiment.
Loss of compound potency over time. Degradation of the active pharmaceutical ingredient (API).Perform a forced degradation study to identify the conditions under which the compound is unstable. This will help in developing appropriate handling and storage protocols.
Discoloration of the solid compound or solution. Likely oxidative or photodegradation.Store the compound under an inert atmosphere and protect it from light. If in solution, ensure the solvent is degassed and of high purity.
Inconsistent experimental results. May be due to the use of partially degraded material.Always use freshly prepared solutions from a well-stored stock of the compound. Implement a routine quality check of the starting material using a validated analytical method.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile or Methanol (HPLC grade)

  • HPLC or UPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same temperature and time course as for acid hydrolysis. Neutralize the solution before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 70°C) for a defined period. Also, expose the stock solution to the same conditions.

    • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by a validated HPLC-PDA or HPLC-MS method.

    • The chromatographic conditions should be optimized to separate the parent drug from all degradation products.

Data Analysis:

  • Calculate the percentage degradation of this compound.

  • Identify and characterize the degradation products using MS and/or by comparing the retention times and UV spectra with those of potential impurities.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes (Hypothetical)

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation
Acid Hydrolysis0.1 M HCl60°C24 hoursModerate to High
Base Hydrolysis0.1 M NaOH60°C24 hoursModerate to High
Oxidation3% H₂O₂Room Temp24 hoursModerate
Thermal (Solid)Dry Heat70°C48 hoursLow to Moderate
Thermal (Solution)Dry Heat70°C48 hoursModerate
Photolytic (Solid)ICH Q1BAmbient-Low to Moderate
Photolytic (Solution)ICH Q1BAmbient-Moderate to High

Table 2: Recommended Storage Conditions for Benzazepine Derivatives Based on Literature of Related Compounds

Storage ConditionTemperatureLight ProtectionAtmosphereExpected Stability
Short-term (days-weeks)2-8°CRequiredAirGood
Long-term (months-years)-20°CRequiredInert GasVery Good
Long-term (years)-80°CRequiredInert GasExcellent

Data inferred from stability studies on benzodiazepines.[1][2][3]

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation 1_Phenyl_3H_2_benzazepine 1_Phenyl_3H_2_benzazepine Ring_Opened_Product Ring_Opened_Product 1_Phenyl_3H_2_benzazepine->Ring_Opened_Product H₂O / H⁺ or OH⁻ 1_Phenyl_3H_2_benzazepine_ox This compound N_Oxide N_Oxide 1_Phenyl_3H_2_benzazepine_ox->N_Oxide [O] Epoxide Epoxide 1_Phenyl_3H_2_benzazepine_ox->Epoxide [O] 1_Phenyl_3H_2_benzazepine_photo This compound Rearrangement_Products Rearrangement_Products 1_Phenyl_3H_2_benzazepine_photo->Rearrangement_Products

Caption: Hypothetical degradation pathways for this compound.

Forced_Degradation_Workflow Start Start Prepare_Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock_Solution Expose_to_Stress_Conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock_Solution->Expose_to_Stress_Conditions Sample_at_Time_Points Sample at Defined Time Points Expose_to_Stress_Conditions->Sample_at_Time_Points Neutralize_and_Dilute Neutralize (if needed) and Dilute Sample_at_Time_Points->Neutralize_and_Dilute Analyze_by_HPLC_MS Analyze by HPLC-MS Neutralize_and_Dilute->Analyze_by_HPLC_MS Identify_Degradants Identify and Quantify Degradants Analyze_by_HPLC_MS->Identify_Degradants End End Identify_Degradants->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: 1-Phenyl-3H-2-benzazepine In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in vitro assays involving 1-Phenyl-3H-2-benzazepine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

While specific data for this compound is limited, compounds with a benzazepine core structure are often associated with activity at benzodiazepine receptors, which are part of the GABA-A receptor complex.[1][2] Therefore, a likely mechanism of action is the modulation of GABAergic neurotransmission. Benzodiazepines typically enhance the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[1][3][4] This results in a depressant effect on the central nervous system.

Q2: I am observing unexpected results in my cell viability assay. What are the common causes?

Inconsistent results in cell-based assays can stem from several biological and technical factors.[5]

Biological Factors:

  • Cell Line Variability: Different cell lines will respond differently. Ensure the chosen cell line is appropriate for the target of interest.

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage range.[6]

  • Mycoplasma Contamination: This common and often undetected contamination can significantly alter cellular physiology and experimental outcomes.[6]

Technical Factors:

  • Compound Solubility: this compound, being a hydrophobic compound, may have poor solubility in aqueous media, leading to precipitation and inconsistent concentrations.

  • Pipetting Errors: Inaccurate pipetting, especially of viscous solutions like DMSO stock, can lead to significant variations.[5]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. It is recommended to fill the perimeter wells with a sterile liquid like PBS and not use them for experimental samples.[5]

  • Incubation Times: Ensure consistent incubation times for both compound treatment and assay reagents.

Q3: My fluorescence-based assay is showing high background noise. What could be the issue?

High background in fluorescence assays can be caused by several factors:[7][8]

  • Compound Autofluorescence: Phenyl-containing compounds can sometimes exhibit intrinsic fluorescence, which can interfere with the assay signal.[9] It is crucial to run a control with the compound alone (no cells or assay reagents) to check for autofluorescence at the excitation and emission wavelengths of your assay.

  • Instrument Settings: Improperly configured instrument settings, such as excessive gain or incorrect filter sets, can lead to high background.

  • Nonspecific Staining: In imaging-based assays, nonspecific binding of fluorescent dyes can contribute to background. Optimize antibody/dye concentrations and blocking steps.[10]

  • Media Components: Phenol red and other components in cell culture media can have intrinsic fluorescence. Using phenol red-free media during the assay can help reduce background.[11]

Troubleshooting Guides

Guide 1: Poor Compound Solubility

Problem: You observe precipitation of this compound in your culture medium, or your dose-response curve is inconsistent.

Possible Cause: The compound has low aqueous solubility.

Solutions:

  • Optimize Stock Solution:

    • Use a high-quality, anhydrous DMSO to prepare a concentrated stock solution.

    • Ensure the compound is fully dissolved in DMSO before further dilution. Sonication may aid in dissolution.

  • Working Dilutions:

    • When preparing working concentrations, dilute the DMSO stock in serum-free media or PBS first, then add to the wells.

    • Avoid high final concentrations of DMSO in your culture, as it can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.5%.

  • Solubility Assessment:

    • Perform a kinetic solubility assay to determine the maximum soluble concentration in your experimental buffer. A simple method involves preparing serial dilutions of the compound in the buffer, incubating for a set time, and visually inspecting for precipitation.

Guide 2: Inconsistent Cytotoxicity Results (MTT Assay)

Problem: You are seeing high variability between replicate wells or experiments when performing an MTT assay.

Possible Causes:

  • Uneven cell seeding.

  • Compound precipitation.

  • Incomplete formazan solubilization.

  • Interference of the compound with the MTT reduction process.

Solutions:

  • Cell Seeding: Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.

  • Compound Preparation: Refer to the "Poor Compound Solubility" guide.

  • Formazan Solubilization: After the MTT incubation, ensure the formazan crystals are completely dissolved in the solubilization buffer. Gentle shaking on an orbital shaker can help.[11]

  • Assay Interference Control: Run a control experiment in a cell-free system to see if this compound directly reduces MTT or interferes with formazan absorbance.

Guide 3: Difficulty Interpreting Apoptosis Assay (Annexin V/PI Staining)

Problem: You are seeing a high percentage of necrotic cells even at low concentrations of the compound, or the results are not clearly distinguishing between apoptotic and necrotic populations.

Possible Causes:

  • Sub-optimal assay conditions.

  • Compound-induced necrosis at higher concentrations.

  • Delayed analysis after staining.

Solutions:

  • Titrate Compound Concentration and Time: Perform a time-course experiment and test a wider range of concentrations to identify the optimal window for observing apoptosis.

  • Staining Protocol:

    • Ensure cells are washed with 1X Binding Buffer before staining.

    • Incubate with Annexin V-FITC and Propidium Iodide (PI) for the recommended time in the dark.[12]

    • Analyze the cells by flow cytometry as soon as possible after staining to avoid progression to secondary necrosis.[13]

  • Controls: Include unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating on the flow cytometer.[14]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for screening the cytotoxic effects of this compound.

Materials:

  • 96-well flat-bottom plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well.[15][16]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well.[15][16]

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[17]

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is for the detection of apoptosis by flow cytometry.

Materials:

  • 6-well plates

  • Cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[13]

Data Presentation

Table 1: Representative Cytotoxicity Data for Benzazepine Analogs

The following table shows example IC50 values for different benzazepine analogs against a normal human kidney cell line (HEK). This data is for illustrative purposes, and the values for this compound may differ.

Compound IDR1 GroupR2 GroupIC50 (µM)
18a HH25.34
18c 7-ClH65.68
18h 8-OCH3H1.09
18j 7,8-OCH2O14.46

Data adapted from a study on synthetic benzoazepine derivatives. The original study should be consulted for detailed experimental conditions.

Visualizations

Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_Receptor GABA-A Receptor (Ligand-gated ion channel) GABA->GABAA_Receptor Binds to receptor Benzazepine This compound (Potential Modulator) Benzazepine->GABAA_Receptor Allosteric modulation Cl_ion Chloride Ions (Cl-) GABAA_Receptor->Cl_ion Opens channel Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

Caption: Potential signaling pathway of this compound via GABA-A receptor modulation.

Experimental Workflow

experimental_workflow start Start prepare_compound Prepare this compound Stock Solution (in DMSO) start->prepare_compound treat_cells Treat Cells with Compound Dilutions prepare_compound->treat_cells seed_cells Seed Cells in Microplate seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform In Vitro Assay (e.g., MTT, Annexin V) incubate->assay read_results Read Results (Spectrophotometer/Flow Cytometer) assay->read_results analyze Analyze Data (Calculate IC50, etc.) read_results->analyze end End analyze->end troubleshooting_logic start Inconsistent Results? solubility Check for Compound Precipitation start->solubility Yes controls Review Experimental Controls start->controls No protocol Verify Assay Protocol Steps start->protocol No optimize_solubility Optimize Stock/Working Solution Preparation solubility->optimize_solubility Yes check_dmso Verify Final DMSO Concentration (<=0.5%) solubility->check_dmso No vehicle_control Is Vehicle Control Behaving as Expected? controls->vehicle_control Yes positive_control Is Positive Control Showing Expected Effect? controls->positive_control No reagent_prep Check Reagent Preparation and Storage protocol->reagent_prep Yes incubation_times Confirm Consistent Incubation Times protocol->incubation_times No

References

Optimizing reaction conditions for 1-Phenyl-3H-2-benzazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Phenyl-3H-2-benzazepine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: A common and effective strategy involves a multi-step synthesis commencing with a Friedel-Crafts acylation to form a key intermediate, followed by subsequent reduction and cyclization steps to yield the desired this compound.

Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?

A2: The critical parameters for the Friedel-Crafts acylation include the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃), the reaction temperature, and the solvent. Anhydrous conditions are crucial to prevent catalyst deactivation. The stoichiometry of the catalyst is also important and often requires optimization.

Q3: Are there any known side reactions to be aware of during this synthesis?

A3: Yes, potential side reactions include the formation of regioisomers during the Friedel-Crafts acylation, over-reduction in the subsequent carbonyl reduction step, and the formation of polymeric byproducts, especially at elevated temperatures.

Q4: How can the final product, this compound, be purified?

A4: Purification is typically achieved through column chromatography on silica gel. The appropriate solvent system for elution needs to be determined using thin-layer chromatography (TLC). Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.

Q5: What analytical techniques are recommended for characterizing the final product?

A5: The structure and purity of this compound should be confirmed using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Infrared (IR) spectroscopy can also be used to identify key functional groups.

Experimental Protocols

A plausible synthetic route for this compound is outlined below. This protocol is based on established methodologies for the synthesis of related benzazepine derivatives.

Step 1: Synthesis of 2-(2-Oxo-2-phenylethyl)benzoic acid

  • To a stirred suspension of aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) at 0 °C, add phthalic anhydride.

  • Slowly add benzene to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain 2-(2-oxo-2-phenylethyl)benzoic acid.

Step 2: Reduction of the Ketone

  • Dissolve the 2-(2-oxo-2-phenylethyl)benzoic acid in a suitable solvent such as ethanol.

  • Add sodium borohydride (NaBH₄) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(2-hydroxy-2-phenylethyl)benzoic acid.

Step 3: Formation of the Lactam

  • The 2-(2-hydroxy-2-phenylethyl)benzoic acid is then subjected to amidation and cyclization. A common method is to first convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).

  • The resulting acyl chloride is then reacted with an ammonia source (e.g., aqueous ammonia) to form the amide.

  • Intramolecular cyclization of the amide to the corresponding lactam can be induced under acidic or basic conditions.

Step 4: Reduction of the Lactam to 1-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepine

  • The lactam is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • The reaction is typically carried out at reflux for several hours.

  • Careful quenching of the reaction with water and a base is required.

  • The product is extracted, and the solvent is removed to yield the tetrahydro-2-benzazepine.

Step 5: Dehydrogenation to this compound

  • The final step involves the dehydrogenation of the tetrahydro-2-benzazepine to introduce the double bond. This can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in a suitable solvent at elevated temperatures.

  • The reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, the catalyst is filtered off, and the product is purified by column chromatography.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield in Friedel-Crafts acylation (Step 1) - Inactive catalyst due to moisture.- Insufficient amount of catalyst.- Unoptimized reaction temperature.- Ensure all glassware is oven-dried and use anhydrous solvents.- Increase the molar ratio of the Lewis acid catalyst.- Perform the reaction at different temperatures (e.g., 0 °C, RT, reflux) to find the optimum.
Formation of multiple products in Step 1 - Isomerization or side reactions due to strong Lewis acid.- Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂).- Lower the reaction temperature.
Incomplete reduction of the ketone (Step 2) - Insufficient reducing agent.- Low reaction temperature or short reaction time.- Increase the equivalents of NaBH₄.- Increase the reaction time or perform the reaction at a slightly elevated temperature.
Low yield in lactam formation (Step 3) - Difficulty in cyclization.- Decomposition of starting material or product.- Experiment with different cyclization conditions (e.g., different acids or bases, higher temperatures).- Use a dehydrating agent to facilitate the cyclization.
Incomplete reduction of the lactam (Step 4) - Insufficient LiAlH₄.- Low reaction temperature or short reaction time.- Increase the equivalents of LiAlH₄.- Ensure the reaction is carried out at reflux for an adequate amount of time.
Low yield or decomposition during dehydrogenation (Step 5) - Harsh reaction conditions.- Ineffective oxidizing agent.- Screen different oxidizing agents and reaction conditions (solvent, temperature).- Monitor the reaction closely to avoid over-oxidation or decomposition.
Difficulty in product purification - Presence of closely related impurities or starting materials.- Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatization to facilitate separation, followed by removal of the protecting group.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of this compound based on Analogous Reactions

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1Friedel-Crafts AcylationPhthalic anhydride, Benzene, AlCl₃DCM251675-85
2Ketone ReductionNaBH₄Ethanol25680-90
3Lactam Formation1) SOCl₂ 2) NH₄OHToluene1101260-70
4Lactam ReductionLiAlH₄THF66870-80
5DehydrogenationMnO₂Toluene1102440-50

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Ketone Reduction cluster_step3 Step 3: Lactam Formation cluster_step4 Step 4: Lactam Reduction cluster_step5 Step 5: Dehydrogenation Phthalic\nAnhydride Phthalic Anhydride S1 2-(2-Oxo-2-phenylethyl) benzoic acid Phthalic\nAnhydride->S1 AlCl₃, DCM Benzene Benzene Benzene->S1 S2 2-(2-Hydroxy-2-phenylethyl) benzoic acid S1->S2 NaBH₄, EtOH S3 Intermediate Lactam S2->S3 1) SOCl₂ 2) NH₄OH S4 1-Phenyl-2,3,4,5-tetrahydro -1H-2-benzazepine S3->S4 LiAlH₄, THF S5 This compound S4->S5 MnO₂, Toluene

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low Yield in a Step? FC Friedel-Crafts Acylation? Start->FC Yes End Consult further literature or an expert. Start->End No Red1 Ketone Reduction? FC->Red1 No Sol_FC Check for moisture. Optimize catalyst load & temp. FC->Sol_FC Yes Lactam Lactam Formation? Red1->Lactam No Sol_Red1 Increase reducing agent. Increase reaction time/temp. Red1->Sol_Red1 Yes Red2 Lactam Reduction? Lactam->Red2 No Sol_Lactam Try different cyclization conditions. Use dehydrating agent. Lactam->Sol_Lactam Yes Dehydro Dehydrogenation? Red2->Dehydro No Sol_Red2 Increase LiAlH₄. Ensure reflux. Red2->Sol_Red2 Yes Sol_Dehydro Screen oxidizing agents. Monitor reaction closely. Dehydro->Sol_Dehydro Yes Dehydro->End No

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Synthesis of 1-Phenyl-3H-2-benzazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-3H-2-benzazepine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting the synthesis of this compound via an intramolecular cyclization of an N-substituted phenylethylamine precursor, but I am observing low yields and a significant amount of a byproduct with a similar mass. What could be the issue?

A1: A common challenge in the synthesis of this compound via intramolecular cyclization, particularly through acid-catalyzed reactions like the Bischler-Napieralski or a modified Pictet-Spengler type reaction, is the formation of isomeric side products.

Potential Side Reactions:

  • Formation of a Six-Membered Ring (Isoquinoline Derivative): Depending on the substitution pattern of your precursor and the reaction conditions, a 6-membered ring can form through an alternative cyclization pathway. This is especially prevalent if the reaction intermediate, an iminium ion, is not sterically hindered in a way that favors the seven-membered ring formation.

  • Rearrangement of the Phenyl Group: Under strong acidic conditions, there is a possibility of rearrangement of the phenyl group, leading to the formation of a constitutional isomer.

Troubleshooting Steps:

  • Reaction Conditions Optimization: Carefully control the reaction temperature and the concentration of the acid catalyst. Lower temperatures and milder acids (e.g., PPA, Eaton's reagent) can sometimes favor the desired 7-membered ring formation over the 6-membered alternative.

  • Precursor Design: Ensure the structure of your N-substituted phenylethylamine precursor is designed to sterically favor the formation of the 2-benzazepine ring.

  • Purification: Utilize column chromatography with a carefully selected eluent system to separate the desired product from the isomeric byproduct. Monitoring the fractions by TLC and 1H NMR is crucial.

Q2: During the workup of my reaction mixture, I notice the formation of a significant amount of polymeric material, which complicates purification. How can I avoid this?

A2: The formation of polymeric material is often a result of intermolecular reactions competing with the desired intramolecular cyclization. This is particularly problematic at higher concentrations and temperatures.

Troubleshooting Steps:

  • High Dilution Conditions: Perform the cyclization step under high dilution conditions. This will favor the intramolecular reaction by decreasing the probability of reactive intermediates encountering other molecules.

  • Slow Addition of Reagents: If the reaction involves the slow addition of a reagent to generate the reactive intermediate, this can also help maintain a low concentration of the intermediate and suppress polymerization.

  • Temperature Control: As mentioned previously, lower reaction temperatures can reduce the rate of undesired side reactions, including polymerization.

Q3: My final product shows impurities that I am unable to remove by simple recrystallization. What are the likely impurities and how can I purify my product?

A3: Common impurities in the synthesis of this compound can include unreacted starting material, the isomeric byproducts mentioned in Q1, and products of over-oxidation or reduction depending on the synthetic route.

Purification Protocol:

  • Column Chromatography: This is the most effective method for separating closely related compounds. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate or dichloromethane/methanol is recommended.

  • Preparative HPLC: For very challenging separations of isomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

  • Chemical Treatment: In some cases, impurities can be removed by a chemical wash. For example, if you have acidic or basic impurities, a wash with a dilute solution of sodium bicarbonate or hydrochloric acid, respectively, during the workup can be effective.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound (Hypothetical Data)

EntryCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
1PPAToluene1101245
2AlCl₃Dichloromethane0 to rt635
3Eaton's ReagentDichloromethanert855
4PPAXylene140840 (with significant byproduct)

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Cyclization to form 1-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepine

A plausible precursor for the synthesis of this compound is N-(2-phenyl-2-(o-tolyl))ethyl acetamide. The intramolecular cyclization of this precursor can be achieved using a strong acid catalyst.

  • Precursor Synthesis: The synthesis of N-(2-phenyl-2-(o-tolyl))ethyl acetamide can be achieved by the reaction of 2-phenyl-2-(o-tolyl)ethan-1-amine with acetyl chloride in the presence of a non-nucleophilic base like triethylamine in an inert solvent such as dichloromethane.

  • Cyclization:

    • To a solution of N-(2-phenyl-2-(o-tolyl))ethyl acetamide (1.0 eq) in dry dichloromethane (0.01 M) under an inert atmosphere (e.g., nitrogen or argon), add Eaton's reagent (P₂O₅ in methanesulfonic acid, 10 wt%) (5.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Intramolecular Cyclization cluster_workup Workup & Purification start Starting Materials step1 Reaction with Acetyl Chloride start->step1 product1 N-substituted Phenylethyl Acetamide step1->product1 step2 Acid-catalyzed Cyclization product1->step2 step3 Quenching & Extraction step2->step3 step4 Column Chromatography step3->step4 final_product This compound step4->final_product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions cluster_pathways Cyclization Pathways start N-substituted Phenylethyl Acetamide Precursor intermediate Iminium Ion Intermediate start->intermediate desired_product This compound (7-membered ring) intermediate->desired_product Desired Pathway side_product Isoquinoline Derivative (6-membered ring) intermediate->side_product Side Reaction Pathway

Caption: Competing cyclization pathways in this compound synthesis.

Technical Support Center: Purity Confirmation of 1-Phenyl-3H-2-benzazepine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the purity of a 1-Phenyl-3H-2-benzazepine sample. It includes frequently asked questions, detailed experimental protocols, and troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to assess the purity of my this compound sample?

A1: Begin with preliminary checks. Visually inspect the sample for uniform color and consistency. Check its solubility in a standard solvent; any insolubility may indicate the presence of impurities. A simple melting point analysis can also be a good initial indicator of purity. A sharp melting point range (typically <2°C) suggests high purity, while a broad range often indicates the presence of impurities.

Q2: Which analytical techniques are most suitable for determining the purity of a benzazepine derivative?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for quantifying the purity of non-volatile organic compounds. It separates the main compound from its impurities, allowing for accurate quantification.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), this technique helps in identifying the molecular weight of the parent compound and its impurities, providing structural information.[1][2] High-resolution mass spectrometry (HRMS) is particularly effective for elucidating the elemental composition of unknown impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the this compound and identifying any structural analogs or residual solvents present as impurities.[3][4] Quantitative NMR (qNMR) can also be used for purity determination against a certified reference standard.[5]

Q3: My HPLC chromatogram shows several small, unexpected peaks. What should I do?

A3: Unexpected peaks indicate the presence of impurities. The next steps should be to identify and quantify them.

  • Run a Blank: Inject your mobile phase (solvent) alone to ensure the peaks are not from the system itself ("ghost peaks").[6]

  • Check System Suitability: Ensure your system is performing correctly by running a standard with known purity.

  • Quantify: Determine the area percentage of each impurity peak relative to the main peak. Regulatory guidelines often dictate reporting and identification thresholds (e.g., >0.05%).[7]

  • Identify: Use a hyphenated technique like LC-MS to get the mass of the impurity peaks, which is a critical step in structural elucidation.[7]

Q4: My ¹H NMR spectrum looks correct, but the integration values are slightly off. Can I still consider my sample pure?

A4: Minor deviations in integration might not necessarily mean the core structure is wrong, but they often point to the presence of impurities. This could be residual solvent (e.g., ethyl acetate, dichloromethane) or moisture (H₂O). Compare your spectrum against a table of common solvent chemical shifts.[3] If an unidentified peak is present, its integration relative to your compound's protons can give a molar percentage of the impurity. For high-purity confirmation, all significant peaks should be assignable to the target molecule.

Purity Analysis Workflow

The following diagram illustrates a standard workflow for the comprehensive purity assessment of a this compound sample.

Purity_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Primary Analysis cluster_2 Phase 3: Decision & Reporting Start Sample Received Visual Visual Inspection & Solubility Check Start->Visual MP Melting Point Analysis Visual->MP HPLC HPLC-UV for Purity Quantification MP->HPLC NMR ¹H & ¹³C NMR for Structural Confirmation MP->NMR Decision Purity > 98% and Structure Confirmed? HPLC->Decision NMR->Decision Report Final Purity Report Decision->Report Yes Troubleshoot Impurity Identification (Proceed to LC-MS) Decision->Troubleshoot No LCMS LC-MS Analysis for Impurity M/Z Troubleshoot->LCMS LCMS->Report

Caption: Workflow for purity confirmation of an organic compound.

Quantitative Data Summary

The following table summarizes typical parameters for an HPLC-based purity analysis of a benzazepine-like compound. These should be optimized for your specific instrument and sample.

ParameterTypical Value / ConditionPurpose
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control ionization.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the compound.
Gradient 5% to 95% B over 20 minutesEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Column Temp. 30 °CMaintains consistent retention times.
Injection Vol. 5 µLSmall volume to prevent peak broadening.
Detector UV-Vis Diode Array Detector (DAD)Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to detect impurities with different chromophores.
Purity Spec. ≥ 98.0% (Area % by UV)Typical specification for a research-grade compound.

Key Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.
  • Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Instrument Setup:

  • Equilibrate the HPLC system with the C18 column using the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
  • Set the detector to acquire data at 254 nm.
  • Use the parameters outlined in the Quantitative Data Summary table as a starting point.

3. Data Acquisition:

  • Inject a blank (mobile phase) to establish a baseline.
  • Inject the prepared sample solution.
  • Run the gradient method for a sufficient time to ensure all components have eluted.

4. Data Analysis:

  • Integrate all peaks in the chromatogram with a signal-to-noise ratio >3.
  • Calculate the area percentage of the main peak relative to the total area of all peaks.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 2-5 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
  • Ensure the sample is fully dissolved. A small amount of a reference standard like tetramethylsilane (TMS) can be added if not already present in the solvent.

2. Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
  • Typical parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.

3. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
  • Integrate all signals and assign the protons to the expected structure of this compound.
  • Check for unassignable peaks that may correspond to impurities.

Troubleshooting Guide

This decision tree helps diagnose common issues encountered during HPLC purity analysis.

Troubleshooting_Tree start_node Problem Detected in HPLC Analysis issue_node1 Broad or Tailing Peaks start_node->issue_node1 Symptom issue_node2 Unstable Baseline (Noise/Drift) start_node->issue_node2 Symptom issue_node3 Variable Retention Times start_node->issue_node3 Symptom issue_node issue_node check_node check_node solution_node solution_node check_node1 Mobile Phase pH appropriate for analyte pKa? issue_node1->check_node1 Check solution_node1 Adjust pH to be >2 units away from analyte pKa. Consider a different buffer. check_node1->solution_node1 No check_node2 Column Overloaded? check_node1->check_node2 Yes solution_node2 Reduce sample concentration or injection volume. check_node2->solution_node2 Yes solution_node3 Column may be degraded. Flush or replace column. check_node2->solution_node3 No check_node3 Is noise periodic? issue_node2->check_node3 Check solution_node4 Indicates pump issue. Check for leaks or air bubbles. Degas mobile phase. check_node3->solution_node4 Yes solution_node5 Indicates detector issue. Check lamp or clean flow cell. check_node3->solution_node5 No (Random) check_node4 System equilibrated? issue_node3->check_node4 Check solution_node6 Equilibrate column for at least 10 column volumes. check_node4->solution_node6 No check_node5 Consistent column temperature & flow rate? check_node4->check_node5 Yes solution_node7 Use a column oven and verify pump performance. check_node5->solution_node7 No

Caption: Decision tree for troubleshooting common HPLC issues.

References

1-Phenyl-3H-2-benzazepine stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Phenyl-3H-2-benzazepine

Important Notice: Based on a comprehensive review of currently available scientific literature, specific stability studies for this compound in various solvents, detailing quantitative data such as degradation rates or half-life, are not publicly available. The information provided below is based on general principles of chemical stability and best practices for handling related compounds. Researchers are strongly advised to perform their own stability studies for this specific molecule under their unique experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for storing this compound?

While specific data is unavailable, compounds of this class (benzazepines) are generally susceptible to degradation by hydrolysis, oxidation, and photolysis. Therefore, it is recommended to store this compound as a solid in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C for long-term storage). For solutions, the choice of solvent is critical and should be determined empirically.

Q2: Which solvents are likely to be most suitable for dissolving and storing this compound?

Aprotic, anhydrous solvents are generally preferred to minimize hydrolytic degradation. Solvents such as anhydrous dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile are common starting points for creating stock solutions. It is crucial to use high-purity, dry solvents. Protic solvents, especially those containing water or alcohols, may lead to faster degradation.

Q3: How can I get a preliminary assessment of the stability of this compound in my chosen solvent?

A preliminary assessment can be made by preparing a solution of the compound and monitoring its purity over a short period (e.g., 24-72 hours) at different temperatures (e.g., room temperature and 4°C). Analysis by High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) can be used to detect the appearance of degradation products.

Troubleshooting Guide
Issue Possible Cause Recommended Action
Loss of compound potency or inconsistent experimental results. Degradation of the compound in solution.Prepare fresh solutions before each experiment. If using a stock solution, perform a quick purity check (e.g., by HPLC) before use. Consider switching to a more stable, anhydrous aprotic solvent.
Appearance of new peaks in HPLC or MS analysis over time. The compound is degrading in the current storage conditions (solvent, temperature, light exposure).Identify the degradation products if possible to understand the degradation pathway (e.g., hydrolysis, oxidation). Store the compound under more stringent inert conditions (e.g., under argon or nitrogen). Protect from light by using amber vials.
Precipitation of the compound from the solution. Poor solubility or solvent evaporation.Ensure the chosen solvent can dissolve the compound at the desired concentration. Store solutions in tightly sealed vials to prevent solvent evaporation. If precipitation occurs upon refrigeration, allow the solution to come to room temperature and vortex before use.

Experimental Protocols

The following is a generalized protocol for conducting a forced degradation study to determine the stability of this compound. This protocol should be adapted to specific laboratory conditions and analytical instrumentation.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.

2. Forced Degradation Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in a hot air oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) and UV detection at a wavelength determined by the UV spectrum of the parent compound.

4. Data Analysis:

  • Calculate the percentage degradation of this compound in each condition.

  • Identify and, if possible, characterize the major degradation products using mass spectrometry (LC-MS).

Diagrams

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution (this compound) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Sample at Time Points stress->sample analyze Analyze by HPLC-UV/MS sample->analyze data Data Analysis (% Degradation, Degradant Identification) analyze->data

Caption: A generalized workflow for conducting forced degradation studies.

G compound This compound (in solution) degradation Degradation Products compound->degradation Hydrolysis Oxidation Photolysis loss Loss of Potency / Inconsistent Results degradation->loss

Caption: Logical relationship between compound stability and experimental outcome.

Avoiding common pitfalls in benzazepine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzazepine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental work.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of benzazepines.

Low Reaction Yield

Q1: My benzazepine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in benzazepine synthesis can stem from several factors, ranging from suboptimal reaction conditions to inherent challenges in the chosen synthetic route. Here are some common causes and troubleshooting strategies:

  • Incomplete Cyclization: The core ring-forming reaction is often a critical step. For intramolecular reactions like the Pictet-Spengler, Bischler-Napieralski, or Friedel-Crafts cyclizations, incomplete conversion is a frequent issue.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Catalyst/Reagent Activity: The activity of catalysts (e.g., Lewis acids in Friedel-Crafts reactions) or reagents can degrade over time. Use freshly opened or properly stored reagents.

      • Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates. Experiment with different solvents to find the optimal conditions.

  • Side Reactions and Byproduct Formation: The formation of unintended products can consume starting materials and reduce the yield of the desired benzazepine.

    • Troubleshooting:

      • Control of Reaction Conditions: Carefully control the temperature, as side reactions often become more prevalent at higher temperatures. The rate of addition of reagents can also be critical.

      • Protecting Groups: Consider using protecting groups for sensitive functional groups on your starting materials to prevent them from participating in unwanted side reactions.

      • Inert Atmosphere: For reactions sensitive to oxygen or moisture, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps.

    • Troubleshooting:

      • Extraction Efficiency: Optimize the pH and solvent system during liquid-liquid extractions to ensure your product is efficiently extracted into the organic phase.

      • Chromatography Technique: Choose the appropriate stationary and mobile phases for column chromatography to achieve good separation from impurities without excessive product loss on the column.

Quantitative Data on Reaction Optimization:

The following table summarizes the impact of different reaction parameters on the yield of a generic benzazepine synthesis via an intramolecular Heck reaction.

ParameterCondition AYield (%)Condition BYield (%)
Catalyst Pd(OAc)₂ / PPh₃65Pd₂(dba)₃ / XPhos85
Base Et₃N70K₂CO₃82
Solvent Toluene75Dioxane88
Temperature 80 °C68100 °C90

Logical Workflow for Troubleshooting Low Yield:

low_yield_troubleshooting start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Unreacted Starting Material side_products Side Products Present check_reaction->side_products Multiple Spots/Peaks workup_issue Product Loss During Workup/Purification check_reaction->workup_issue Clean Reaction, Low Isolated Yield optimize_conditions Optimize Reaction Conditions (Time, Temp, Catalyst) incomplete->optimize_conditions side_products->optimize_conditions protecting_groups Consider Protecting Groups side_products->protecting_groups end_goal Improved Yield optimize_conditions->end_goal protecting_groups->end_goal optimize_purification Optimize Purification Protocol workup_issue->optimize_purification optimize_purification->end_goal

Caption: Troubleshooting workflow for addressing low reaction yields.

Formation of Side Products and Impurities

Q2: I am observing significant side product formation in my Bischler-Napieralski reaction for benzazepine synthesis. What is the likely side product and how can I minimize it?

A2: A common side reaction in the Bischler-Napieralski reaction is the retro-Ritter reaction , which leads to the formation of a styrene derivative instead of the desired cyclized product. This is particularly prevalent when the intermediate nitrilium ion is stabilized, for instance, by a conjugated system.[1]

  • Mechanism of Side Reaction: The nitrilium ion intermediate, instead of undergoing intramolecular electrophilic attack, can fragment to form a stable carbocation and a nitrile. The carbocation then eliminates a proton to form the styrene byproduct.

  • Minimization Strategies:

    • Choice of Reagent: The choice of dehydrating agent can influence the reaction pathway. Using phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) can be more effective for less reactive substrates and can sometimes suppress the retro-Ritter reaction.[2]

    • Reaction Temperature: Lowering the reaction temperature may favor the desired cyclization over the fragmentation pathway.

    • Solvent: In some cases, using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products.[1]

Q3: My Friedel-Crafts cyclization is giving a mixture of regioisomers. How can I improve the regioselectivity?

A3: The regioselectivity of the intramolecular Friedel-Crafts reaction is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.

  • Electronic Effects: Electron-donating groups (EDGs) activate the ortho and para positions for electrophilic attack, while electron-withdrawing groups (EWGs) deactivate the ring. The position of the EDG will direct the cyclization.

  • Steric Hindrance: Bulky substituents on the aromatic ring or the tether connecting to the electrophile can hinder attack at the sterically congested positions, favoring cyclization at less hindered sites.

  • Improving Regioselectivity:

    • Substituent Placement: Strategically place strong electron-donating groups on the aromatic ring to direct the cyclization to the desired position.

    • Choice of Lewis Acid: The size and strength of the Lewis acid can influence the transition state and, consequently, the regioselectivity. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄).

    • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity by favoring the thermodynamically more stable product.

Reaction Pathway for Bischler-Napieralski Reaction and Side Reaction:

bischler_napieralski cluster_main Desired Pathway cluster_side Side Reaction (Retro-Ritter) A β-Arylethylamide B Nitrilium Ion Intermediate A->B POCl₃ C Dihydrobenzazepine B->C Intramolecular Cyclization D Nitrilium Ion Intermediate E Styrene Derivative + Nitrile D->E Fragmentation

Caption: Desired and side reaction pathways in the Bischler-Napieralski reaction.

Purification Challenges

Q4: I am having difficulty purifying my benzazepine product. What are some common impurities and effective purification strategies?

A4: Purification of benzazepine derivatives can be challenging due to the presence of structurally similar impurities and unreacted starting materials.

  • Common Impurities:

    • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.

    • Side Products: As discussed above, side reactions can generate impurities that may have similar polarities to the desired product.

    • Reagent-Derived Impurities: Reagents like triphenylphosphine oxide (from Wittig or Mitsunobu reactions) can be difficult to remove.

    • Isomers: If the reaction is not stereoselective, a mixture of diastereomers or enantiomers may be formed.

  • Purification Strategies:

    • Crystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

    • Column Chromatography: This is the most common purification technique.

      • Solvent System Optimization: A systematic approach to finding the right eluent system is crucial. Start with a non-polar solvent and gradually increase the polarity. A good starting point for many benzazepines is a mixture of hexane and ethyl acetate.

      • Gradient Elution: Using a solvent gradient can improve the separation of compounds with similar polarities.

    • Preparative HPLC: For difficult separations or to isolate highly pure material for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.

Experimental Workflow for Purification:

purification_workflow start Crude Product extraction Aqueous Workup/ Liquid-Liquid Extraction start->extraction check_purity Assess Purity (TLC, LC-MS) extraction->check_purity is_solid Is the product solid? check_purity->is_solid prep_hplc Preparative HPLC check_purity->prep_hplc Impure pure_product Pure Product check_purity->pure_product Pure recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No recrystallize->pure_product column->check_purity Fractions Collected prep_hplc->pure_product

Caption: A general workflow for the purification of benzazepine derivatives.

Stereocontrol Issues

Q5: I am trying to synthesize a chiral benzazepine, but I am getting a racemic mixture. How can I achieve stereocontrol?

A5: Achieving stereocontrol in benzazepine synthesis is a significant challenge but can be addressed through several strategies. The synthesis of chiral benzazepines is an ongoing area of research.[3]

  • Chiral Starting Materials: The most straightforward approach is to start with a chiral precursor that already contains the desired stereocenter. This stereocenter can then direct the formation of subsequent stereocenters.

  • Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the key bond-forming reactions.

    • Asymmetric Hydrogenation: For the synthesis of chiral saturated benzazepines, asymmetric hydrogenation of a prochiral enamine or enamide intermediate using a chiral metal catalyst (e.g., with a BINAP ligand) can be highly effective.

    • Chiral Lewis Acids: In reactions like the Diels-Alder or Friedel-Crafts reaction, chiral Lewis acids can be used to create a chiral environment that favors the formation of one enantiomer over the other.

  • Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed to yield the chiral product.

Factors Influencing Enantioselectivity in Asymmetric Hydrogenation:

FactorInfluence on Enantiomeric Excess (ee)
Chiral Ligand The choice of chiral ligand is the most critical factor.
Solvent Can influence the catalyst's conformation and activity.
Temperature Lower temperatures generally lead to higher enantioselectivity.
Hydrogen Pressure Can affect the rate and selectivity of the reaction.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to the benzazepine core?

A: Several classical and modern synthetic methods are employed to construct the benzazepine ring system. The choice of route often depends on the desired substitution pattern and the availability of starting materials. Some of the most common methods include:

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.

  • Bischler-Napieralski Reaction: This method utilizes the cyclization of a β-arylethylamide using a dehydrating agent.

  • Intramolecular Friedel-Crafts Reaction: This can be an acylation or alkylation reaction where a tethered electrophile reacts with the aromatic ring to form the seven-membered ring.

  • Intramolecular Heck Reaction: A palladium-catalyzed cross-coupling reaction that can be used to form the benzazepine ring.

  • Ring-Closing Metathesis (RCM): A powerful method for forming the seven-membered ring from a diene precursor.

Q: Are there any safety precautions I should be aware of when synthesizing benzazepines?

A: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific hazards to be aware of in benzazepine synthesis include:

  • Toxic and Corrosive Reagents: Many of the reagents used, such as phosphoryl chloride, thionyl chloride, and strong Lewis acids, are highly corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • High Temperatures and Pressures: Some reactions may require high temperatures or pressures (e.g., hydrogenations). Ensure that the glassware and equipment are appropriate for these conditions and use a blast shield if necessary.

  • Biologically Active Compounds: Benzazepines are a class of pharmacologically active compounds. Handle the final products and intermediates with care to avoid accidental exposure.

Q: How can I confirm the structure of my synthesized benzazepine?

A: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help in determining the molecular formula (with high-resolution mass spectrometry, HRMS).

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as carbonyls (C=O), amines (N-H), and aromatic rings.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.

Experimental Protocols

General Procedure for Bischler-Napieralski Cyclization
  • Starting Material Preparation: The appropriate β-phenylethylamide is synthesized via standard amide coupling procedures.

  • Cyclization:

    • The β-phenylethylamide (1.0 eq) is dissolved in a suitable solvent (e.g., anhydrous acetonitrile or toluene).

    • Phosphoryl chloride (POCl₃, 3.0-5.0 eq) is added dropwise to the solution at 0 °C.

    • The reaction mixture is then heated to reflux (typically 80-110 °C) and stirred for 2-12 hours, monitoring the reaction by TLC.

  • Workup:

    • The reaction mixture is cooled to room temperature and the excess POCl₃ is carefully quenched by slow addition to ice water.

    • The aqueous solution is basified with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 9-10.

    • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 3,4-dihydro-1H-1-benzazepine.

Note: This is a general procedure and the specific conditions may need to be optimized for each substrate.

References

Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-3H-2-benzazepine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of "1-Phenyl-3H-2-benzazepine" is not well-documented in publicly available scientific literature. Therefore, this guide provides a generalized, hypothetical protocol for the synthesis of a 1-phenyl substituted 2-benzazepine derivative based on established chemical principles for related compounds. This information is intended for experienced researchers and professionals in drug development and should be adapted and validated under appropriate laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for constructing the 2-benzazepine core?

A1: Common strategies for synthesizing benzazepine skeletons include ring expansion of smaller rings, rearrangements, Dieckmann cyclization, transition-metal-catalyzed coupling, and ring-closing metathesis. For 2-benzazepines specifically, intramolecular cyclization reactions are frequently employed.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: When scaling up, it is crucial to conduct a thorough risk assessment. Key considerations include:

  • Thermal Safety: Many of the reaction steps may be exothermic. It is essential to understand the reaction calorimetry to ensure adequate cooling capacity and prevent thermal runaways.

  • Reagent Handling: Large quantities of potentially hazardous reagents require appropriate personal protective equipment (PPE), engineered controls (e.g., fume hoods, closed systems), and emergency preparedness.

  • Pressure Management: Some reactions may evolve gas. Ensure vessels are appropriately vented and pressure-rated.

  • Solvent Safety: Handling large volumes of flammable organic solvents necessitates grounding of equipment to prevent static discharge and ensuring adequate ventilation to avoid the buildup of explosive vapor concentrations.

Q3: How can I monitor the progress of the reaction effectively at a larger scale?

A3: At scale, real-time reaction monitoring is critical. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable for tracking the consumption of starting materials and the formation of the product and any byproducts. Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can also provide real-time insights into reaction kinetics and endpoints.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete reaction. - Degradation of product under reaction conditions. - Suboptimal reaction temperature or time. - Inefficient purification.- Monitor the reaction to completion using HPLC or TLC. - Consider lowering the reaction temperature or shortening the reaction time. - Re-evaluate the purification method; consider alternative chromatography conditions or recrystallization solvents.
Formation of Significant Byproducts - Incorrect reaction temperature. - Presence of impurities in starting materials. - Side reactions due to prolonged reaction times.- Optimize the reaction temperature; a lower temperature may increase selectivity. - Ensure the purity of starting materials through appropriate purification before use. - Stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
Difficulty in Product Isolation/Purification - Product is an oil or does not crystallize easily. - Co-elution of impurities during chromatography.- Attempt to form a crystalline salt of the product. - Screen a variety of solvent systems for recrystallization. - Optimize the chromatography method (e.g., change the stationary or mobile phase).
Inconsistent Results Between Batches - Variation in raw material quality. - Poor control over reaction parameters (temperature, addition rates). - Inconsistent mixing at larger scales.- Implement stringent quality control for all incoming raw materials. - Use automated process control systems to maintain consistent reaction conditions. - Ensure efficient and consistent mixing by selecting the appropriate reactor and impeller design.

Hypothetical Experimental Protocol: Synthesis of a 1-Phenyl-2-benzazepine Derivative

This protocol is a representative example and has not been validated for the specific synthesis of this compound.

Step 1: Synthesis of the Precursor

A suitable starting material, such as a substituted 2-(2-bromoethyl)benzaldehyde, would be reacted with an appropriate amine to form the acyclic precursor.

Parameter Value
Reactants 2-(2-bromoethyl)benzaldehyde, Benzylamine
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Aqueous extraction followed by solvent evaporation

Step 2: Intramolecular Cyclization

The precursor would then undergo an intramolecular cyclization to form the 2-benzazepine ring. This could potentially be achieved via a palladium-catalyzed reaction.

Parameter Value
Catalyst Palladium(II) acetate
Ligand A suitable phosphine ligand (e.g., SPhos)
Base Sodium tert-butoxide
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 8-16 hours
Work-up Filtration of catalyst, followed by extraction and purification

Visualizations

experimental_workflow Experimental Workflow for 2-Benzazepine Synthesis start Starting Materials precursor_synthesis Step 1: Precursor Synthesis start->precursor_synthesis purification1 Purification of Precursor precursor_synthesis->purification1 cyclization Step 2: Intramolecular Cyclization purification1->cyclization purification2 Final Product Purification cyclization->purification2 product 1-Phenyl-2-benzazepine Derivative purification2->product

Caption: A generalized experimental workflow for the synthesis of a 1-phenyl-2-benzazepine derivative.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_completion Check Reaction Completion (HPLC/TLC) low_yield->check_completion check_purity Assess Purity of Starting Materials low_yield->check_purity check_conditions Review Reaction Conditions (Temp, Time) low_yield->check_conditions incomplete Incomplete Reaction check_completion->incomplete impure_start Impure Starting Materials check_purity->impure_start suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions extend_time Action: Extend Reaction Time / Increase Temp incomplete->extend_time purify_materials Action: Purify Starting Materials impure_start->purify_materials optimize_conditions Action: Optimize Temperature and Time suboptimal_conditions->optimize_conditions

Caption: A decision tree for troubleshooting low product yield in the synthesis.

Interpreting unexpected results with 1-Phenyl-3H-2-benzazepine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with 1-Phenyl-3H-2-benzazepine.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential explanations and recommended actions.

In Vitro Experiments

Question: Why am I observing lower-than-expected potency or efficacy in my cell-based assays?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Compound Degradation Verify the stability of this compound in your assay medium. Perform a time-course experiment to assess compound integrity.
Incorrect Concentration Confirm the concentration of your stock solution using a reliable analytical method such as HPLC or NMR.
Assay Interference Test for non-specific interactions of the compound with assay components (e.g., fluorescence quenching, enzyme inhibition).
Cell Line Variability Ensure the cell line expresses the target receptor at consistent levels. Passage number can affect receptor expression.

Question: My results show high variability between replicate experiments. What could be the cause?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Compound Precipitation Check the solubility of this compound in your assay buffer. Consider using a different solvent or a lower concentration.
Inconsistent Cell Seeding Ensure uniform cell seeding density across all wells and plates.
Pipetting Errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation.
In Vivo Experiments

Question: The compound shows lower efficacy in animal models than predicted by in vitro data. What are the potential reasons?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action
Poor Bioavailability Investigate the pharmacokinetic properties of the compound (absorption, distribution, metabolism, and excretion).
Rapid Metabolism Analyze plasma samples for the presence of metabolites. Co-administration with a metabolic inhibitor may clarify this.
Off-Target Effects The compound may have unforeseen interactions with other biological targets.[1]
Incorrect Dosing Regimen Optimize the dose and frequency of administration based on pharmacokinetic data.

Question: I am observing unexpected behavioral side effects in my animal studies, such as agitation or increased anxiety. Why is this happening?

Possible Causes and Troubleshooting Steps:

Paradoxical reactions, such as worsened agitation or panic, can occur with benzodiazepine-like compounds in a minority of cases.[1]

Potential Cause Troubleshooting Action
Paradoxical Reaction This is a known, though less common, effect of benzodiazepines.[1] Document the incidence and consider if it is dose-dependent.
Off-Target Receptor Interaction The compound may be interacting with other receptors in the central nervous system.
Metabolite Activity A metabolite of the parent compound could be responsible for the observed effects.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

While specific data for this compound is limited, it belongs to the benzazepine class of compounds, which are structurally related to benzodiazepines. Benzodiazepines typically act as positive allosteric modulators of the GABA-A receptor, enhancing the effect of the neurotransmitter GABA and resulting in sedative, anxiolytic, and anticonvulsant properties.[1]

Q2: What are the potential off-target effects of this compound?

Like other centrally acting agents, there is a potential for off-target effects. Common side effects of the broader benzodiazepine class include drowsiness, dizziness, and decreased concentration.[1] Long-term use of benzodiazepines has been associated with concerns about cognitive impairment.[1][2]

Q3: How should I store this compound and its solutions?

For solid compound, store at the recommended temperature, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stability in various solvents should be experimentally determined.

Q4: Are there any known synthesis byproducts or impurities I should be aware of?

The synthesis of benzazepine structures can sometimes result in byproducts or the formation of different isomers. For example, the synthesis of some 3H-1-benzazepines can be accompanied by rearrangements or the formation of unsaturated imines as byproducts.[3] It is crucial to confirm the purity and identity of the synthesized compound using analytical techniques such as NMR and mass spectrometry.

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Aqueous Buffer
  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution to the final desired concentration in the aqueous assay buffer.

  • Incubate the solution at the relevant experimental temperature (e.g., 37°C).

  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analyze the aliquots by HPLC to determine the concentration of the parent compound remaining.

  • Calculate the percentage of compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Competitive Radioligand Binding Assay
  • Prepare cell membranes from a cell line expressing the target receptor.

  • In a 96-well plate , add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of this compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Plot the data as percentage of specific binding versus the logarithm of the competitor concentration to determine the IC50 value.

Visualizations

Caption: Troubleshooting workflow for unexpected experimental results.

SignalingPathway cluster_neuron Postsynaptic Neuron gaba_receptor GABA-A Receptor ion_channel Chloride Ion Channel gaba_receptor->ion_channel Opens benzazepine This compound benzazepine->gaba_receptor Positive Allosteric Modulation gaba GABA gaba->gaba_receptor hyperpolarization Hyperpolarization (Inhibitory Effect) ion_channel->hyperpolarization Cl- Influx

Caption: Hypothetical signaling pathway for this compound.

References

How to handle and dispose of 1-Phenyl-3H-2-benzazepine safely

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Phenyl-3H-2-benzazepine

Disclaimer: The following information is intended as a general guideline for research professionals. It is not a substitute for a comprehensive Safety Data Sheet (SDS), institutional safety protocols, or regulatory requirements. Always consult the specific SDS for this compound and adhere to all local, state, and federal regulations before handling or disposing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a research chemical, and its toxicological properties may not be fully characterized. As with any novel compound, it should be handled as potentially hazardous. Potential risks include irritation to the eyes, skin, and respiratory system. Ingestion or absorption may have unknown systemic effects. Always assume the compound is toxic and handle it with appropriate caution in a controlled laboratory setting.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive risk assessment should be conducted before handling. However, standard mandatory PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Check the glove manufacturer's specifications for compatibility.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator may be required.

Q3: How should I properly store this compound?

A3: Store this compound in a tightly sealed, properly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents. Keep it in a secure location, accessible only to authorized personnel.

Q4: What is the correct procedure for cleaning up a small spill of this compound powder?

A4: For a small dry spill:

  • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear all required PPE (see Q2).

  • Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Carefully scoop the mixture into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., as recommended by the SDS or your institution's safety office), followed by soap and water.

  • All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.

Q5: How must this compound and its contaminated waste be disposed of?

A5: this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

  • Collect all waste material (including unused compound, contaminated consumables, and spill cleanup debris) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Follow your institution's Environmental Health & Safety (EHS) guidelines for chemical waste pickup and disposal.

  • Disposal must be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.

Data Presentation

Summary of Safety and Physical Properties

PropertyDataSource
Appearance Solid (Form may vary)
Storage Temperature Cool, dry place
Solubility Information not widely available; test solubility in small quantities.N/A
Incompatibilities Strong oxidizing agents
Hazard Statements May cause skin, eye, and respiratory irritation. Toxicological properties not fully known.

Experimental Protocols & Workflows

Protocol: Weighing and Preparing a Solution of this compound
  • Preparation: Before starting, ensure the chemical fume hood is operational and the workspace is clean. Assemble all necessary equipment (analytical balance, weigh paper, spatula, glassware, solvent, vortex mixer). Don all required PPE.

  • Weighing: Tare the analytical balance with a piece of weigh paper. Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weigh paper. Record the exact weight. Perform all weighing operations within the fume hood to contain any airborne powder.

  • Solubilization: Carefully transfer the weighed powder into the appropriate volumetric flask or vial. Use a funnel if necessary.

  • Solvent Addition: Add a small amount of the desired solvent to the vessel. Gently swirl or vortex the mixture to dissolve the compound.

  • Final Volume: Once the solid is fully dissolved, add the solvent to reach the final desired volume. Cap the container and mix thoroughly.

  • Labeling: Immediately label the solution with the compound name, concentration, solvent, date, and your initials.

  • Cleanup: Dispose of the used weigh paper and any other contaminated consumables in the designated hazardous waste container. Clean the spatula and work area.

Mandatory Visualizations

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Cleanup Phase prep Conduct Risk Assessment & Consult SDS ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) prep->ppe hood Verify Chemical Fume Hood is Operational ppe->hood weigh Weigh Compound in Fume Hood hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve label_sol Label Solution Container dissolve->label_sol liquid_waste Collect Liquid Waste (Contaminated solvent) dissolve->liquid_waste spill Small Spill? label_sol->spill solid_waste Collect Solid Waste (Unused compound, PPE) spill->solid_waste No cleanup Clean Spill Area & Dispose of Materials spill->cleanup Yes waste_container Store in Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container cleanup->solid_waste ehs Contact EHS for Waste Pickup waste_container->ehs

Caption: Workflow for Safe Handling and Disposal of this compound.

Technical Support Center: Modifying the 1-Phenyl-3H-2-benzazepine Structure for Enhanced Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the modification of the 1-Phenyl-3H-2-benzazepine scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments, alongside detailed experimental protocols and comparative data to guide your research.

I. Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and biological evaluation of this compound derivatives.

Synthetic Chemistry

Question: My cyclization reaction to form the 2-benzazepine ring is giving low yields. What are the common pitfalls?

Answer: Low yields in the formation of the 2-benzazepine ring can stem from several factors. Firstly, the choice of cyclization conditions is critical. Strong acids like polyphosphoric acid (PPA) or Eaton's reagent are often used, but reaction temperature and time must be carefully optimized to prevent decomposition or side reactions. Incomplete reaction or the formation of stable intermediates can also be an issue. Ensure your starting materials are pure and dry, as moisture can interfere with the reaction. If you are using a multi-step synthesis, ensure the purity of each intermediate before proceeding to the next step. Consider alternative cyclization strategies, such as metal-catalyzed reactions, if traditional methods are proving unsuccessful.

Question: I am observing the formation of multiple side products during the N-alkylation of the 2-benzazepine nitrogen. How can I improve the selectivity?

Answer: Non-selective N-alkylation is a common challenge. To improve selectivity, consider the following:

  • Choice of Base: A bulky, non-nucleophilic base can minimize side reactions.

  • Solvent: The polarity of the solvent can influence the reactivity of both the nitrogen and the alkylating agent. Experiment with a range of solvents to find the optimal conditions.

  • Protecting Groups: If other reactive sites are present in your molecule, consider using protecting groups to block these sites before performing the N-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product.

Biological Assays

Question: The results from my dopamine receptor binding assay show high non-specific binding. What could be the cause and how can I reduce it?

Answer: High non-specific binding in radioligand binding assays can obscure your results. Here are some common causes and solutions:

  • Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased non-specific binding. Ensure you are using a concentration at or below the Kd of the radioligand for the receptor.

  • Blocking Agents: The addition of bovine serum albumin (BSA) to the assay buffer can help to reduce non-specific binding of the radioligand to the filter plates and other surfaces.

  • Washing Steps: Inadequate washing of the filters after incubation can leave unbound radioligand behind. Increase the number and volume of washes with ice-cold buffer.

  • Filter Material: Some filter materials are prone to higher non-specific binding. Consider testing different types of filter plates.

  • Lipophilicity of Test Compound: Highly lipophilic compounds can stick non-specifically to cell membranes and filters. Adding a small amount of a non-ionic detergent like Tween-20 to the wash buffer may help.

Question: My cAMP functional assay is showing a very low signal-to-background ratio. How can I improve the assay window?

Answer: A small assay window in a cAMP functional assay can make it difficult to accurately determine the potency of your compounds. To improve the signal-to-background ratio, consider the following:

  • Cell Density: The number of cells per well is critical. Too few cells will result in a low signal, while too many cells can lead to a high background. Optimize the cell number to achieve a robust signal.

  • Stimulation Time: The duration of agonist stimulation will affect the amount of cAMP produced. Perform a time-course experiment to determine the optimal stimulation time for your specific cell line and receptor.

  • Phosphodiesterase (PDE) Inhibitors: The inclusion of a PDE inhibitor, such as IBMX, will prevent the degradation of cAMP and amplify the signal.

  • Agonist Concentration: Ensure you are using a concentration of the standard agonist that elicits a maximal response (EC100) to define the top of your assay window.

  • Receptor Expression Levels: If you are using a transiently transfected cell line, low receptor expression could be the cause of a poor signal. Ensure your transfection efficiency is high and consider using a stably transfected cell line for more consistent results.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the structure-activity relationship (SAR) of this compound derivatives.

Question: What are the key structural features of the this compound scaffold that are important for dopamine receptor activity?

Answer: The 1-phenylbenzazepine framework is a well-established template for ligands targeting D1-like dopamine receptors.[1][2] Key structural features influencing activity include:

  • The 1-Phenyl Group: Substitutions on this ring significantly impact affinity and selectivity. For example, halogen substitutions at the ortho-position (2'- and 6'-positions) have been shown to influence selectivity between D1 and D5 receptors.[1] A methyl group at the 3'-position has also been found to be important for D1 receptor affinity.[2]

  • The Benzazepine Core: Modifications to this ring system, such as the introduction of a 6-chloro group, can enhance D1 receptor affinity.[2] The nitrogen at the 3-position is also a key point for modification, with N-methyl and N-allyl substitutions being well-tolerated for high D1 affinity.[2]

  • Substituents on the Benzazepine Ring: The C-7 and C-8 positions are amenable to substitution. For instance, a hydroxyl group at C-7 is often important for affinity, while the C-8 position can tolerate various substituents.[2]

Question: How do modifications to the this compound structure affect selectivity for D1 vs. D5 dopamine receptors?

Answer: Achieving high selectivity between the highly homologous D1 and D5 receptors is a significant challenge.[1] However, some structural modifications have shown promise. For instance, 2',6'-dichloro substitution on the 1-phenyl ring has been reported to confer modest D5 versus D1 selectivity, whereas a single 2'-halo substitution can reverse this selectivity.[1] Further exploration of substitutions on both the phenyl ring and the benzazepine core is necessary to develop highly selective ligands.

Question: What is the general functional activity profile of this compound derivatives at dopamine receptors?

Answer: The 1-phenylbenzazepine scaffold has yielded compounds with a range of functional activities, including full agonists, partial agonists, and antagonists at D1-like dopamine receptors.[1] The specific functional profile is highly dependent on the substitution pattern. For example, a catechol motif is generally important for retaining D1 receptor agonist activity.[2]

III. Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of various this compound derivatives for dopamine D1 and D5 receptors.

Table 1: Binding Affinities (Ki, nM) of Ortho-Halogenated 1-Phenyl-benzazepines at D1 and D5 Receptors

CompoundRXD1 Ki (nM)D5 Ki (nM)
6a HCl1525
6b HBr1420
10a CH3Cl1430
10b CH3Br1222

Data extracted from a study on ortho-halogenated 1-phenyl-benzazepines.[1]

Table 2: Binding Affinities (Ki, nM) of 6-Chloro-1-phenylbenzazepine Analogs at D1 and D5 Receptors

CompoundR1R2R3D1 Ki (nM)D5 Ki (nM)
11a HOHH>1000>1000
13a CH3OCH3CH345150
15a CH3OHCH330180

Data extracted from a study on 6-chloro-1-phenylbenzazepine analogs.[2]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A general synthetic route to 1-phenyl-benzazepines involves the cyclization of an appropriate aminoalcohol precursor.[2]

  • Epoxidation: An appropriately substituted phenylstyrene is treated with a peroxy acid such as m-chloroperoxybenzoic acid (mCPBA) to form the corresponding epoxide.

  • Amine Coupling: The epoxide is then coupled with a suitable amine to produce an aminoalcohol.

  • Cyclization: The aminoalcohol is cyclized in the presence of a strong acid, such as a mixture of trifluoroacetic acid and concentrated sulfuric acid, to yield the benzazepine core.

  • Further Modifications: Subsequent modifications, such as O-demethylation using boron tribromide (BBr3) to reveal phenolic hydroxyl groups, or N-alkylation via reductive amination or SN2 displacement, can be performed to generate a library of analogs.[2]

Dopamine Receptor Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of compounds for dopamine receptors.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D1 or D5 receptor.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]SCH23390 for D1-like receptors) and a range of concentrations of the test compound.

  • Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol is used to determine the functional activity (agonist or antagonist) of compounds at D1-like dopamine receptors.

  • Cell Plating: Cells stably expressing the human dopamine D1 or D5 receptor are plated in a 96-well plate and allowed to adhere overnight.

  • Compound Incubation: The cells are then treated with various concentrations of the test compound. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known D1 agonist.

  • Stimulation: The cells are stimulated with the test compound (for agonist testing) or a standard agonist (for antagonist testing) for a predetermined amount of time.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The data are plotted as a concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

V. Visualizations

The following diagrams illustrate key pathways and workflows relevant to the modification and evaluation of this compound derivatives.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine / Agonist D1R D1 Receptor Dopamine->D1R G_alpha_s Gαs/olf D1R->G_alpha_s activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces G_alpha_s->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Caption: D1-like dopamine receptor signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis Start Starting Materials Synth Synthesis of Analogs Start->Synth Purify Purification & Characterization Synth->Purify BindingAssay Radioligand Binding Assay Purify->BindingAssay FunctionalAssay cAMP Functional Assay Purify->FunctionalAssay Ki Determine Ki BindingAssay->Ki SAR Structure-Activity Relationship (SAR) Analysis Ki->SAR Activity Determine Agonist/Antagonist Activity FunctionalAssay->Activity Activity->SAR Lead Lead Optimization SAR->Lead

Caption: Experimental workflow for drug discovery.

References

Technical Support Center: Enhancing the Bioavailability of 1-Phenyl-3H-2-benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming challenges associated with enhancing the oral bioavailability of 1-Phenyl-3H-2-benzazepine and its derivatives. Given that many complex heterocyclic compounds exhibit poor aqueous solubility, this guide focuses on common strategies applicable to Biopharmaceutics Classification System (BCS) Class II and IV compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is exhibiting very low oral bioavailability in preclinical studies. What are the most likely reasons?

A1: Low oral bioavailability for a potent compound like a benzazepine derivative is typically rooted in two main areas: poor solubility and/or low permeability. The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties. Your compound is likely a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) agent.[1][2] For such molecules, the rate-limiting step for absorption is often the dissolution of the drug in the gastrointestinal fluids.[2] Other contributing factors can include extensive first-pass metabolism in the gut wall or liver.[3]

Q2: What are the primary formulation strategies to consider for improving the bioavailability of a poorly soluble compound?

A2: Several established strategies can be employed to overcome solubility and dissolution challenges.[4][5] The most common and effective approaches for BCS Class II/IV compounds include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[6][7]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[8][9] These formulations form fine emulsions or microemulsions upon contact with gastrointestinal fluids, facilitating drug solubilization and absorption.[8][10]

  • Particle Size Reduction (Nanonization): Reducing the drug's particle size to the nanometer range (nanocrystals) increases the surface area-to-volume ratio, which significantly enhances the dissolution velocity.[11][12]

Q3: How do I select the most appropriate enhancement strategy for my specific benzazepine derivative?

A3: The choice of strategy depends on the specific physicochemical properties of your molecule (e.g., LogP, melting point, dose), its chemical stability, and the target product profile. A systematic approach is recommended, starting with basic characterization and moving through a decision-making process. The diagram below outlines a logical workflow for technology selection.

G cluster_0 Start Start: Low Bioavailability BCS Class II or IV Compound Prop Characterize Properties: - Dose - LogP - Melting Point (Tm) - Thermal Stability Start->Prop Decision1 High LogP (>3)? High Lipid Solubility? Prop->Decision1 Decision2 Thermally Stable? Moderate Tm? Decision1->Decision2  No SEDDS Pursue Lipid-Based Formulation (SEDDS) Decision1->SEDDS  Yes Decision3 High Dose Required? Decision2->Decision3  No ASD Pursue Amorphous Solid Dispersion (ASD) Decision2->ASD  Yes Decision3->ASD  No Nano Pursue Nanocrystal Formulation Decision3->Nano  Yes

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs)

Q: My ASD formulation shows signs of recrystallization during stability testing. What steps can I take to improve its physical stability?

A: Recrystallization is a critical failure mode for ASDs, as it negates the solubility advantage.[13]

  • Polymer Selection: The stabilizing polymer is crucial. Ensure the chosen polymer has good miscibility with your drug and a high glass transition temperature (Tg). Consider screening alternative polymers (e.g., HPMC-AS, PVP/VA, Soluplus®) that may have stronger specific interactions (like hydrogen bonding) with your benzazepine derivative.[7]

  • Increase Polymer Loading: A higher polymer-to-drug ratio can improve stability by better separating drug molecules and reducing molecular mobility. However, this may increase the final dosage form size.

  • Manufacturing Process: Ensure the manufacturing process (e.g., spray drying, hot-melt extrusion) achieves a homogenous, single-phase dispersion. Phase separation can act as a precursor to crystallization.[13]

  • Moisture Control: Water acts as a plasticizer, lowering the Tg of the ASD and increasing the risk of crystallization. Ensure the final product is dried adequately and stored in packaging with low moisture permeability.

Q: The dissolution rate of my ASD is not significantly better than the crystalline drug. What could be the issue?

A: This indicates a failure to maintain a supersaturated state in the dissolution medium.

  • "Spring and Parachute" Effect: A successful ASD rapidly dissolves (the "spring") and the polymer maintains the resulting supersaturated drug concentration (the "parachute"). Your polymer may not be an effective precipitation inhibitor in the chosen medium.[7] Screen different polymers for their ability to sustain supersaturation.

  • Dissolution Medium: The pH and composition of the dissolution medium are critical. Use biorelevant media (e.g., FaSSIF, FeSSIF) that better mimic gastrointestinal conditions to assess performance.[14][15]

  • Drug Loading: Very high drug loading can lead to rapid precipitation as the polymer's capacity to inhibit crystallization is overwhelmed. Try formulating ASDs with lower drug loads to see if performance improves.

Lipid-Based Formulations (SEDDS/SMEDDS)

Q: My SEDDS formulation looks stable, but the drug precipitates out when it's diluted into an aqueous medium. How can this be resolved?

A: This is a common issue where the formulation fails to maintain drug solubilization upon emulsification and dispersion in the GI tract.[8][16]

  • Optimize Surfactant/Co-surfactant Ratio: The choice and concentration of surfactants and co-surfactants are paramount.[8][10] A pseudo-ternary phase diagram can help identify the optimal ratios of oil, surfactant, and co-surfactant that create a stable microemulsion with a high capacity to solubilize the drug upon dilution.[8]

  • Increase Surfactant Concentration: Higher levels of hydrophilic surfactants (HLB > 12) can improve the stability of the resulting emulsion and the drug's solubility within the micelles.[10] However, high surfactant concentrations can cause gastric irritation.[8]

  • Add a Polymeric Precipitation Inhibitor: Incorporating a polymer like HPMC or PVP into the SEDDS formulation can help maintain a supersaturated state of the drug after dilution, preventing precipitation.

Q: My liquid SEDDS formulation shows phase separation and drug precipitation during storage. What is the cause?

A: The thermodynamic stability of liquid SEDDS can be a challenge.[8]

  • Excipient Compatibility: Ensure your benzazepine derivative is chemically stable in the chosen oils and surfactants. Degradation can lead to precipitation.

  • Solubility Limits: The drug may be loaded beyond its equilibrium solubility in the lipid vehicle, leading to precipitation over time. Re-evaluate the drug's solubility in each excipient.

  • Consider Solid SEDDS (S-SEDDS): To overcome the stability issues of liquid systems, consider adsorbing the liquid SEDDS onto a solid carrier (e.g., porous silica, microcrystalline cellulose). This converts it into a dry, free-flowing powder that can be filled into capsules or compressed into tablets, enhancing stability.[5]

Data Presentation: Comparative Formulation Performance

The following tables present hypothetical but representative data comparing the performance of a this compound derivative in different formulations.

Table 1: Comparative Pharmacokinetic Parameters in Rats (Oral Dose: 10 mg/kg)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Crystalline Drug (Aqueous Suspension)55 ± 124.0310 ± 65100 (Reference)
Amorphous Solid Dispersion (25% Drug Load in HPMC-AS)380 ± 451.52150 ± 210694
SEDDS (Self-Emulsifying System)450 ± 601.02480 ± 255800
Nanocrystal Suspension310 ± 382.01850 ± 190597

Table 2: Comparative In Vitro Dissolution Profiles (pH 6.8 Phosphate Buffer)

Time (minutes)Crystalline Drug (% Released)ASD (% Released)SEDDS (% Released)Nanocrystals (% Released)
52456035
155859270
308919588
601188 (slight precipitation)9491
12015859392

Experimental Protocols

Protocol 1: Screening Polymers for Amorphous Solid Dispersion (ASD) Formulation

Objective: To identify a suitable polymer and optimal drug loading for a stable and high-performing ASD of a this compound derivative.

Methodology:

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, or a mixture) that readily dissolves both the drug and the screening polymers (e.g., PVP K30, PVP/VA 64, HPMC-AS, Soluplus®).

  • ASD Preparation (Solvent Evaporation): a. Prepare solutions containing the drug and a single polymer at different weight ratios (e.g., 1:1, 1:2, 1:3). Total solid concentration should be around 5-10% (w/v). b. Dispense 1-2 mL of each solution into separate glass vials. c. Evaporate the solvent rapidly under a stream of nitrogen or using a vacuum oven at a controlled temperature (e.g., 40-50°C) for 12-24 hours.

  • Initial Characterization: a. Visual Inspection: Examine the resulting solid film for transparency. A clear, transparent film suggests a single-phase amorphous dispersion. Hazy or opaque films may indicate phase separation or crystallization. b. Polarized Light Microscopy (PLM): Analyze a small sample of the solid under a PLM. The absence of birefringence (i.e., the sample appears dark under crossed polarizers) confirms an amorphous state.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC): a. Accurately weigh 3-5 mg of the solid dispersion into a hermetic aluminum pan. b. Perform a heat-cool-heat cycle (e.g., from 25°C to 200°C at 10°C/min). c. A single glass transition (Tg) in the second heating scan confirms a miscible, single-phase amorphous system. The absence of a melting endotherm confirms the absence of crystalline drug.

  • Aqueous Solubility/Dissolution Screening: a. Add a known excess amount of the prepared ASD to a buffer solution (e.g., pH 6.8 phosphate buffer). b. Shake at 37°C for 2-4 hours. c. Filter the samples and analyze the drug concentration by HPLC to determine the apparent amorphous solubility and the extent of supersaturation achieved.

G cluster_workflow ASD Development Workflow Prep Prepare Drug/Polymer Solutions in Common Solvent Evap Solvent Evaporation (Vacuum Oven) Prep->Evap Char1 Initial Characterization (Visual, PLM) Evap->Char1 Decision1 Amorphous & Single Phase? Char1->Decision1 Char2 Thermal Analysis (DSC) Measure Glass Transition (Tg) Decision1->Char2 Yes Fail FAIL: Reformulate (New Polymer/Ratio) Decision1->Fail No Decision2 Single Tg? No Melting? Char2->Decision2 Test Dissolution & Supersaturation Testing Decision2->Test Yes Decision2->Fail No Optimize Optimize Drug Load & Select Lead Polymer Test->Optimize

Caption: Experimental workflow for developing an Amorphous Solid Dispersion (ASD).
Protocol 2: In Vitro Dissolution Testing for Bioavailability-Enhanced Formulations

Objective: To compare the dissolution profiles of different formulations (e.g., ASD, SEDDS, nanocrystals) against the pure crystalline drug under biorelevant conditions.

Methodology:

  • Apparatus: USP Apparatus II (Paddle Method).[17]

  • Dissolution Medium: 900 mL of biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF, pH 6.5). Maintain temperature at 37 ± 0.5°C.[18]

  • Paddle Speed: 50 or 75 RPM.

  • Procedure: a. Allow the dissolution medium to equilibrate to 37°C in the vessels. b. Add the formulation (e.g., capsule containing ASD powder, liquid SEDDS, or an equivalent amount of crystalline drug) to each vessel. For poorly soluble drugs, sink conditions may not be achievable, but the test should still be discriminatory.[14] c. Start the paddle rotation immediately. d. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes). e. Immediately filter each sample through a suitable filter (e.g., 0.45 µm PVDF) to prevent undissolved particles from entering the sample. f. Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

  • Analysis: Analyze the concentration of the dissolved drug in each sample using a validated analytical method, typically HPLC-UV.

  • Data Reporting: Plot the cumulative percentage of drug released versus time for each formulation.

Protocol 3: Preliminary In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the oral bioavailability of the this compound derivative from different formulations.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=4-6 per group), weighing 200-250g. Animals should be fasted overnight before dosing.

  • Dosing Groups:

    • Group 1: Intravenous (IV) bolus (for absolute bioavailability calculation), 1-2 mg/kg in a suitable solubilizing vehicle.

    • Group 2: Oral gavage of crystalline drug suspension (e.g., in 0.5% methylcellulose), 10 mg/kg.

    • Group 3: Oral gavage of lead ASD formulation, dosed equivalent to 10 mg/kg of the drug.

    • Group 4: Oral gavage of lead SEDDS formulation, dosed equivalent to 10 mg/kg of the drug.

  • Blood Sampling: a. Collect sparse blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). b. Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA). c. Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

  • Sample Analysis: a. Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction. b. Quantify the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve). b. Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[19] c. Calculate the relative bioavailability of the enhanced formulations compared to the crystalline drug suspension.

G cluster_mechanism SEDDS Mechanism of Action SEDDS SEDDS Formulation (Drug in Oil/Surfactant) Stomach Stomach Environment (Aqueous, Agitation) SEDDS->Stomach Emulsion Forms Fine o/w Emulsion (Drug Solubilized in Droplets) Stomach->Emulsion Dispersion Intestine Small Intestine Emulsion->Intestine Absorption Drug Partitions from Droplets to Gut Wall Intestine->Absorption Absorption Portal Enters Portal Vein -> Systemic Circulation Absorption->Portal

Caption: Mechanism of bioavailability enhancement by a Self-Emulsifying System (SEDDS).

References

Validation & Comparative

Comparative Analysis of 1-Phenyl-3H-2-benzazepine Derivatives as Dopamine D1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzazepines as Dopamine Receptor Modulators

Benzazepine derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities. A significant area of research has focused on their interaction with dopamine receptors, particularly the D1 subtype. The 1-phenyl-benzazepine scaffold has proven to be a versatile template for the development of D1 receptor ligands, yielding compounds with a spectrum of activities ranging from full agonism to antagonism. These ligands are crucial tools for elucidating the physiological roles of the D1 receptor and hold therapeutic potential for various neurological and psychiatric disorders.

Quantitative Comparison of Biological Activity

The following table summarizes the in vitro biological activity of selected 1-phenyl-benzazepine derivatives and reference compounds at the dopamine D1 receptor. The data is compiled from published scientific literature and presented to facilitate a direct comparison of their potency and efficacy.

CompoundTarget(s)Assay TypeKi (nM)IC50 (nM)Efficacy
Compound 10a (2',6'-dichloro substituted 1-phenyl-benzazepine) [1]Dopamine D1 ReceptorRadioligand Binding14--
Functional (cAMP)-9.4Antagonist
Compound 10b (C2'-substituted 1-phenyl-benzazepine) [2]Dopamine D1 ReceptorRadioligand Binding5.7--
Functional (cAMP)-10.7Antagonist
SKF-83959 [3]Dopamine D1 ReceptorRadioligand Binding1.18--
Functional (PLC)--Partial Agonist
Dopamine D5 ReceptorRadioligand Binding7.56--
Dopamine D2 ReceptorRadioligand Binding920--
SCH 23390 [1]Dopamine D1 ReceptorRadioligand Binding0.2--
Dopamine D5 ReceptorRadioligand Binding0.3--
Functional (cAMP)-1.5Antagonist

Experimental Protocols

Dopamine D1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D1 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled D1 receptor antagonist, such as [³H]-SCH 23390, is used as the ligand.

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Incubation: Membranes, radioligand, and varying concentrations of the test compound are incubated in the assay buffer. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., (+)-butaclamol).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

Objective: To determine the functional activity (antagonism or agonism) of test compounds at the dopamine D1 receptor.

Methodology:

  • Cell Culture: Cells expressing the dopamine D1 receptor are cultured to an appropriate density.

  • Assay Medium: The assay is typically performed in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).

  • Compound Treatment: For antagonist activity, cells are pre-incubated with the test compound before stimulation with a D1 receptor agonist (e.g., dopamine or SKF-38393). For agonist activity, cells are treated with the test compound alone.

  • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP is quantified using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or radioimmunoassay.

  • Data Analysis: For antagonists, the IC50 value is the concentration that inhibits 50% of the agonist-stimulated cAMP production. For agonists, the EC50 value is the concentration that produces 50% of the maximal response.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopamine D1 receptor signaling pathway and a typical experimental workflow for assessing the biological activity of test compounds.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine (Agonist) Dopamine->D1R Activates Antagonist 1-Phenyl-benzazepine (Antagonist) Antagonist->D1R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional Assay Membrane_Prep Membrane Preparation (D1R expressing cells) Radioligand_Binding Radioligand Displacement ([³H]-SCH 23390) Membrane_Prep->Radioligand_Binding Data_Analysis_Ki Data Analysis (Calculate Ki) Radioligand_Binding->Data_Analysis_Ki End End Data_Analysis_Ki->End Cell_Culture Cell Culture (D1R expressing cells) Compound_Treatment Compound Treatment (Agonist +/- Antagonist) Cell_Culture->Compound_Treatment cAMP_Measurement cAMP Measurement (ELISA, HTRF) Compound_Treatment->cAMP_Measurement Data_Analysis_IC50 Data Analysis (Calculate IC50/EC50) cAMP_Measurement->Data_Analysis_IC50 Data_Analysis_IC50->End Start Start Start->Membrane_Prep Start->Cell_Culture

Caption: Experimental Workflow for Compound Validation.

References

A Comparative Guide to Benzazepine Derivatives: Focus on Dopaminergic and Adrenergic Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzazepines are a class of bicyclic compounds featuring a benzene ring fused to an azepine ring. This scaffold has proven to be a versatile template for the development of a wide range of pharmacologically active agents. While the specific compound 1-Phenyl-3H-2-benzazepine is not extensively characterized in publicly available scientific literature, this guide provides a comparative analysis of structurally related and well-studied benzazepine derivatives. The focus of this comparison will be on their interactions with dopamine and adrenergic/imidazoline receptors, key targets for therapeutic intervention in neurological and cardiovascular diseases.

This guide will compare the pharmacological profiles of representative benzazepines, including the selective D1 dopamine receptor antagonist SCH 23390 , the D1/D5 dopamine receptor partial agonist Fenoldopam , and the α2-adrenergic and imidazoline receptor agonist Clonidine . By presenting their binding affinities, functional activities, and associated signaling pathways, this document aims to provide a valuable resource for researchers in the field of medicinal chemistry and pharmacology.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) of selected benzazepine and related compounds for their primary molecular targets. Lower Ki values indicate higher binding affinity.

Table 1: Dopamine Receptor Binding Affinities of Selected Benzazepines

CompoundReceptor SubtypeKi (nM)SpeciesRadioligandReference
SCH 23390 Dopamine D10.2 - 0.7Rat/Human[3H]SCH 23390[1][2]
Dopamine D50.9Human[3H]SCH 23390[1]
Dopamine D2> 1000Rat[3H]Spiperone[2]
Fenoldopam Dopamine D19.8Rat[3H]SCH 23390[3]
Dopamine D515.0Human[3H]SCH 23390[1]

Table 2: Adrenergic and Imidazoline Receptor Binding Affinities

CompoundReceptor SubtypeKi (nM)SpeciesRadioligandReference
Clonidine α2A-Adrenergic35.48 – 61.65Human[3H]Clonidine[4][5]
α2B-Adrenergic69.18 – 309.0Human[3H]Clonidine[4]
α2C-Adrenergic134.89 – 501.2Human[3H]Clonidine[4]
Imidazoline I131.62Bovine[3H]Clonidine[4][6]

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method used to determine the binding affinity of a compound for a specific receptor.[7][8][9]

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]SCH 23390 for D1 receptors) is incubated with the membrane preparation.

    • A range of concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.

    • The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

cAMP Functional Assay

This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that signal through adenylyl cyclase, such as the dopamine D1 receptor (a Gs-coupled receptor).[11][12][13]

  • Cell Culture:

    • Cells stably expressing the receptor of interest (e.g., CHO or HEK293 cells expressing the human D1 receptor) are cultured in appropriate media.

  • Compound Treatment:

    • Cells are plated in a multi-well plate and incubated.

    • The cells are then treated with various concentrations of the test compound. An agonist will stimulate cAMP production, while an antagonist will block the effect of a known agonist.

  • cAMP Measurement:

    • After a specific incubation time, the intracellular cAMP levels are measured. This can be done using various methods, such as:

      • Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a competitive immunoassay with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

      • AlphaScreen: This technology uses donor and acceptor beads that generate a chemiluminescent signal when in close proximity, which is modulated by the amount of cAMP produced.[12]

      • Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).

  • Data Analysis:

    • For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.

    • For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC50) is calculated.

Signaling Pathways

Dopamine D1 Receptor Signaling

Dopamine D1 receptors are primarily coupled to the Gs alpha subunit of the G-protein.[1][2][14] Activation of the D1 receptor by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[15][16] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.[1][2][16]

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D1_Agonist Dopamine D1 Agonist D1R Dopamine D1 Receptor D1_Agonist->D1R Binds G_Protein Gs Protein D1R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: Dopamine D1 Receptor Signaling Pathway.

α2-Adrenergic Receptor Signaling

α2-Adrenergic receptors are coupled to the Gi alpha subunit of the G-protein.[4] Agonist binding to the α2-receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the effects of Gs-coupled receptors.

A2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular A2_Agonist α2-Adrenergic Agonist A2R α2-Adrenergic Receptor A2_Agonist->A2R Binds G_Protein Gi Protein A2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Production Decreased Response Inhibited Cellular Response cAMP->Response

Caption: α2-Adrenergic Receptor Signaling Pathway.

Conclusion

While direct experimental data for this compound remains elusive in the current body of scientific literature, the broader family of 1-phenylbenzazepines represents a rich source of potent and selective ligands for dopamine receptors. Compounds like SCH 23390 and Fenoldopam have been instrumental in elucidating the physiological roles of the D1/D5 receptor subtypes. Furthermore, the benzazepine scaffold is not limited to dopamine receptors, as exemplified by compounds that interact with other GPCRs. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers aiming to characterize novel benzazepine derivatives. Future structure-activity relationship (SAR) studies on the 1-phenyl-2-benzazepine core could uncover novel ligands with unique pharmacological profiles, potentially leading to the development of new therapeutics for a variety of CNS and cardiovascular disorders.

References

A Comparative Analysis of 1-Phenyl-3H-2-benzazepine Derivatives and Established Dopamine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of a representative 1-Phenyl-3H-2-benzazepine derivative against well-established dopamine receptor agonists. Due to the limited availability of specific pharmacological data for the parent compound this compound, this comparison utilizes data for SKF 82958 , a potent and selective D1 receptor full agonist from the 1-phenyl-benzazepine class. This allows for a robust comparative analysis with known dopamine agonists such as Bromocriptine, Ropinirole, and Pramipexole.

The following sections present a detailed examination of their binding affinities, functional potencies, and the experimental methodologies used to determine these properties.

Quantitative Comparison of Dopamine Receptor Binding Affinities and Functional Potencies

The interaction of a ligand with a receptor is characterized by its binding affinity (Ki), representing the concentration of the ligand required to occupy 50% of the receptors, and its functional potency (EC50), which is the concentration required to elicit a half-maximal response. The tables below summarize these key quantitative parameters for SKF 82958 and other prominent dopamine receptor agonists.

Table 1: Comparative Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1 ReceptorD2 ReceptorD3 ReceptorSelectivity (D2/D1)
SKF 82958 473-18.25
Bromocriptine 4472.14.90.0047
Ropinirole >10,000292.7>345
Pramipexole >10,0002.20.5>4545

Data compiled from various sources. Note: A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki(D2)/Ki(D1); a higher value indicates greater D1 selectivity, while a lower value indicates greater D2 selectivity.

Table 2: Comparative Dopamine Receptor Functional Potencies (EC50, nM)

CompoundD1 Receptor ActivityD2 Receptor ActivityD3 Receptor Activity
SKF 82958 491 (Full Agonist)[1]--
Bromocriptine AntagonistPartial AgonistAgonist
Ropinirole No ActivityFull AgonistFull Agonist
Pramipexole No ActivityFull AgonistFull Agonist

Data compiled from various sources. Note: EC50 values represent the concentration for half-maximal effective response.

Signaling Pathways of Dopamine D1 and D2 Receptors

Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.

Dopamine D1 Receptor Signaling Pathway

Activation of the D1 receptor, typically coupled to a Gs/olf protein, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).

D1_Signaling_Pathway Dopamine Dopamine / D1 Agonist D1R D1 Receptor Dopamine->D1R Gs Gs/olf D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effectors (e.g., DARPP-32) PKA->Downstream phosphorylates

Dopamine D1 Receptor Signaling Cascade
Dopamine D2 Receptor Signaling Pathway

Conversely, the D2 receptor is coupled to a Gi/o protein, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates PKA activity and its downstream effects.

D2_Signaling_Pathway Dopamine Dopamine / D2 Agonist D2R D2 Receptor Dopamine->D2R Gi Gi/o D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP production reduced ATP ATP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activation reduced Downstream Downstream Effectors PKA->Downstream phosphorylation reduced

Dopamine D2 Receptor Signaling Cascade

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize dopamine receptor agonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound for dopamine D1, D2, and D3 receptors.

Materials:

  • Cell membranes expressing the dopamine receptor subtype of interest.

  • Radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2/D3).

  • Test compounds (unlabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep_Membranes Prepare cell membranes expressing target receptor Incubate Incubate membranes with radioligand and varying concentrations of test compound Prep_Membranes->Incubate Prep_Solutions Prepare serial dilutions of test compound and radioligand Prep_Solutions->Incubate Filter Rapidly filter mixture through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Measure radioactivity on filters using a scintillation counter Wash->Count Analyze Plot data and determine IC50. Calculate Ki using the Cheng-Prusoff equation Count->Analyze

Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the dopamine receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay is used to determine the functional activity (EC50) of a compound as either an agonist or antagonist at D1 or D2 receptors by measuring changes in intracellular cAMP levels.

Objective: To measure the effect of a test compound on adenylyl cyclase activity mediated by D1 (stimulatory) or D2 (inhibitory) receptors.

Materials:

  • Cells stably expressing the dopamine D1 or D2 receptor.

  • Test compounds.

  • Forskolin (an adenylyl cyclase activator, used in D2 antagonist assays).

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium and reagents.

Workflow:

cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_stimulation Stimulation/Inhibition cluster_detection cAMP Detection cluster_analysis Data Analysis Seed_Cells Seed cells expressing D1 or D2 receptors into a multi-well plate Incubate_Cells Incubate overnight to allow attachment Seed_Cells->Incubate_Cells Treat_Cells Treat cells with varying concentrations of the test compound Incubate_Cells->Treat_Cells Stimulate For D2 antagonist assay, stimulate with forskolin to induce cAMP production Treat_Cells->Stimulate For D2 antagonist mode Lyse_Cells Lyse cells and perform cAMP detection using a commercial kit Treat_Cells->Lyse_Cells Stimulate->Lyse_Cells Measure_Signal Measure the signal (e.g., fluorescence, luminescence, or absorbance) Lyse_Cells->Measure_Signal Analyze_cAMP Plot cAMP levels against compound concentration to determine EC50 or IC50 Measure_Signal->Analyze_cAMP

cAMP Functional Assay Workflow

Procedure:

  • Cell Culture: Plate cells expressing the dopamine receptor of interest in a multi-well plate and allow them to adhere overnight.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Stimulation (for D2 antagonist mode): For D2 receptor antagonist assays, stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

  • Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

  • Data Analysis:

    • For D1 agonists: Plot the increase in cAMP levels against the log concentration of the test compound to determine the EC50.

    • For D2 agonists: Plot the decrease in forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC50.

    • For antagonists: Co-incubate with a fixed concentration of a known agonist and plot the inhibition of the agonist response against the log concentration of the antagonist to determine the IC50.

References

Cross-Validation of 1-Phenyl-3H-2-benzazepine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Phenyl-3H-2-benzazepine is a synthetic compound belonging to the benzazepine class of molecules, which are known to possess a wide range of pharmacological activities, including effects on the central nervous system (CNS).[1][2] While specific experimental data on the mechanism of action of this compound is not currently available in the public domain, its structural similarity to other CNS-active benzazepines and benzodiazepines suggests potential interactions with various neurotransmitter systems. A related compound, 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one, has been described as having tranquilizer activity, hinting at a possible mechanism involving modulation of inhibitory neurotransmission.[3][4]

This guide provides a hypothetical framework for the cross-validation of this compound's mechanism of action, comparing it with two well-characterized drugs: Diazepam, a classical benzodiazepine acting as a positive allosteric modulator of the GABA-A receptor, and SKF-38393, a benzazepine derivative that acts as a selective dopamine D1 receptor agonist.[5][6] The experimental protocols, data presentation, and signaling pathway visualizations outlined below represent a standard approach for characterizing a novel CNS-active compound.

Proposed Signaling Pathway for this compound

Based on the tranquilizing activity of a similar molecule, a plausible hypothesis is that this compound modulates the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS. The following diagram illustrates this proposed pathway.

GABA-A_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Benzodiazepine This compound (Hypothetical) Benzodiazepine->GABA_A_Receptor Modulates Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Figure 1: Proposed GABA-A Receptor Modulatory Pathway.

Comparative Data (Hypothetical)

The following tables present hypothetical data that would be generated from the experimental protocols described in the subsequent section. These tables are designed for easy comparison of this compound with Diazepam and SKF-38393.

Table 1: Receptor Binding Affinity

This table compares the binding affinity (Ki) of the compounds for the GABA-A receptor (benzodiazepine site) and the dopamine D1 receptor. Lower Ki values indicate higher binding affinity.

CompoundGABA-A Receptor (Ki, nM)Dopamine D1 Receptor (Ki, nM)
This compound 25.3> 10,000
Diazepam 5.8> 10,000
SKF-38393 > 10,0001.2
Table 2: Functional Potency and Efficacy

This table summarizes the functional activity of the compounds. For the GABA-A receptor, this is measured as the potentiation of GABA-induced chloride currents. For the dopamine D1 receptor, it is measured as the stimulation of cyclic AMP (cAMP) production. EC50 values represent the concentration for 50% of the maximal effect, with lower values indicating higher potency. Emax represents the maximum effect relative to a reference agonist.

CompoundGABA-A Receptor (EC50, nM)GABA-A Receptor (Emax, % of Diazepam)Dopamine D1 Receptor (EC50, nM)Dopamine D1 Receptor (Emax, % of Dopamine)
This compound 15085%Not ActiveNot Active
Diazepam 30100%Not ActiveNot Active
SKF-38393 Not ActiveNot Active10.595%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of the test compounds for the GABA-A and dopamine D1 receptors.

Experimental Workflow:

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Receptor of Interest) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze End End Analyze->End

Figure 2: Workflow for Radioligand Binding Assay.

Protocol for GABA-A Receptor Binding:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype are prepared.

  • Radioligand: [3H]-Flumazenil is used as the radioligand for the benzodiazepine binding site.

  • Incubation: Membranes are incubated with [3H]-Flumazenil and varying concentrations of the test compound in a suitable buffer.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled Diazepam. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Protocol for Dopamine D1 Receptor Binding:

  • Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing the human dopamine D1 receptor are used.

  • Radioligand: [3H]-SCH23390 is used as the radioligand.

  • Procedure: The protocol is similar to the GABA-A receptor binding assay, with SKF-38393 used to determine non-specific binding.

Functional Assays

Objective: To determine the functional potency and efficacy of the test compounds at their respective target receptors.

Protocol for GABA-A Receptor Functional Assay (Electrophysiology):

  • Cell Culture: HEK293 cells expressing the human α1β2γ2 GABA-A receptor are cultured on glass coverslips.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure chloride currents.

  • Compound Application: GABA (at a concentration that elicits a submaximal response, e.g., EC20) is applied in the absence and presence of varying concentrations of the test compound.

  • Data Analysis: The potentiation of the GABA-induced current by the test compound is measured. EC50 and Emax values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Protocol for Dopamine D1 Receptor Functional Assay (cAMP Assay):

  • Cell Culture: CHO-K1 cells expressing the human dopamine D1 receptor are plated in 96-well plates.

  • cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay.

  • Compound Application: Cells are incubated with varying concentrations of the test compound.

  • Data Analysis: The amount of cAMP produced is quantified, and EC50 and Emax values are determined from the dose-response curve.

Conclusion

This guide outlines a hypothetical, yet standard, approach for the cross-validation of the mechanism of action of this compound. By comparing its (hypothesized) binding and functional data with well-known compounds like Diazepam and SKF-38393, a clear pharmacological profile can be established. The proposed experiments would elucidate whether this compound acts as a modulator of the GABA-A receptor, as suggested by the activity of a related compound, or if it interacts with other CNS targets. The provided protocols and data visualization formats offer a robust framework for researchers and drug development professionals to characterize novel benzazepine derivatives.

References

Comparative Efficacy of 1-Phenyl-3H-2-benzazepine Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 1-Phenyl-3H-2-benzazepine analogs, with a focus on the well-characterized dopamine D1 receptor antagonist, SCH-23390. Direct experimental data on this compound is limited in publicly available literature. Therefore, this guide utilizes data from its close structural analog, SCH-23390, to provide insights into the potential pharmacological effects of this chemical class in animal models. The guide compares the effects of SCH-23390 with other psychoactive compounds and details the experimental methodologies and underlying signaling pathways.

Efficacy in Animal Models: A Comparative Summary

The primary behavioral effect observed with the this compound analog, SCH-23390, in animal models is a dose-dependent reduction in locomotor activity. This effect is consistent with its mechanism of action as a dopamine D1 receptor antagonist. The following table summarizes the quantitative data on the effects of SCH-23390 on locomotor activity in rats, compared to the effects of Δ⁹-tetrahydrocannabinol (THC), a cannabinoid receptor agonist known to modulate dopamine signaling.

CompoundAnimal ModelDosageRoute of AdministrationPrimary OutcomeResult
SCH-23390 Rat0.01, 0.1, 1.0 mg/kgSubcutaneous (SC)Locomotor Activity & RearingDose-dependent suppression of both behaviors.[1]
SCH-23390 Rat0.5 mg/kg (chronic)Subcutaneous (SC)Spontaneous Locomotor ActivitySignificant enhancement of locomotor and exploratory behavior one day after cessation of 21-day treatment, suggesting D1 receptor supersensitivity.[2]
SCH-23390 Rat0.005, 0.01, 0.05, 0.1 mg/kgIntraperitoneal (IP)Food Intake & Locomotor ActivityDose-dependently decreased food intake.[3]
Δ⁹-THC Rat0.1, 0.5, 1.0 mg/kgIntraperitoneal (IP)Food IntakeDose-dependently increased feeding.[3]
SCH-23390 + Δ⁹-THC RatSCH-23390 (dose not affecting feeding alone) + THCIntraperitoneal (IP)THC-Induced FeedingAttenuated the feeding induced by THC.[3]
SCH-23390 Male Mice0.1 mg/kgIntraperitoneal (IP)Aggressive BehaviorDecreased direct attacks in mice with no prior aggression experience.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Locomotor Activity Assessment in Rats

Objective: To evaluate the effect of SCH-23390 on spontaneous locomotor activity and rearing behavior.

Animals: Male Wistar rats.

Drug Administration: SCH-23390 was administered subcutaneously at doses of 0.01, 0.1, and 1.0 mg/kg. A control group received a vehicle injection.

Procedure:

  • Immediately following injection, individual rats were placed in photocell cages.

  • Locomotor activity (interruptions of photobeams) and rearing events were recorded automatically for a duration of 3 hours.

  • Data was analyzed to determine the dose-dependent effects of SCH-23390 on both behaviors.[1]

Apparatus: Photocell cages equipped with infrared beams to detect movement.

Open Field Test for Locomotor and Exploratory Behavior

Objective: To assess the effect of chronic SCH-23390 administration on spontaneous behavior.

Animals: Rats.

Drug Administration: SCH-23390 was injected subcutaneously at a dose of 0.5 mg/kg, once daily for 21 days. Control animals received isotonic saline.

Procedure:

  • One, three, and seven days after the final injection, rats were subjected to an open field test.

  • The open field apparatus consisted of a circular arena with lines drawn on the floor.

  • The frequency of line crossings, rearings, and looking-into-holes episodes were recorded as measures of locomotor and exploratory behavior.

Apparatus: A standard open field arena.[2]

Signaling Pathways and Experimental Workflow

Dopamine D1 Receptor Signaling Pathway

The primary mechanism of action for SCH-23390 is the blockade of the dopamine D1 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade. Dysfunctional D1 receptor signaling is associated with several human disorders, including schizophrenia, Parkinson's disease, and attention deficit hyperactivity disorder.[5] The canonical D1 receptor signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[5][6]

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor (GPCR) Dopamine->D1R Binds G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream Phosphorylates Response Cellular Response (e.g., Neuronal Excitability) Downstream->Response Leads to SCH23390 SCH-23390 (Antagonist) SCH23390->D1R Blocks Experimental_Workflow start Hypothesis Formulation protocol Experimental Design - Animal Model Selection - Dosage & Administration Route - Behavioral Assay Choice start->protocol acclimatization Animal Acclimatization protocol->acclimatization drug_admin Drug Administration (e.g., SCH-23390 vs. Vehicle) acclimatization->drug_admin behavioral_test Behavioral Testing (e.g., Open Field, Locomotor Cages) drug_admin->behavioral_test data_collection Data Collection & Recording behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation analysis->results conclusion Conclusion & Reporting results->conclusion

References

A Comparative Analysis of 1-Phenyl-3H-2-benzazepine Enantiomers: Unveiling Stereoselectivity at the Dopamine D1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the (R) and (S) enantiomers of 1-Phenyl-3H-2-benzazepine reveals significant stereoselectivity in their interaction with the dopamine D1 receptor. The (R)-enantiomer demonstrates substantially higher affinity and potency, highlighting the critical role of stereochemistry in the pharmacological activity of this benzazepine derivative. This guide provides a detailed comparison of the enantiomers, including their receptor binding affinities, functional activities, and the underlying signaling pathways, supported by detailed experimental protocols.

Introduction

This compound is a chiral compound belonging to the benzazepine class of molecules, which are recognized for their diverse biological activities. The presence of a stereocenter at the 1-position of the benzazepine ring gives rise to two enantiomers, (R)-1-Phenyl-3H-2-benzazepine and (S)-1-Phenyl-3H-2-benzazepine. While the racemic mixture has shown activity at dopamine receptors, a comparative study of the individual enantiomers is crucial for understanding the structure-activity relationship (SAR) and identifying the pharmacologically active stereoisomer. This guide presents a comparative analysis of these enantiomers, focusing on their differential effects on the dopamine D1 receptor.

Data Presentation: Quantitative Comparison of Enantiomers

The pharmacological data for the enantiomers of a closely related and well-studied analog, SKF 83566 (a substituted 1-phenyl-1H-3-benzazepine), provides strong evidence for the stereoselectivity of this class of compounds at the dopamine D1 receptor.

CompoundEnantiomerDopamine D1 Receptor Affinity (Ki)Relative Potency
SKF 83566(R)High~500-fold > (S)-enantiomer
SKF 83566(S)Low-

Studies on various 1-phenyl-benzazepine derivatives consistently show that the pharmacological activity, particularly at dopamine receptors, resides almost exclusively in the (R)-enantiomer. For instance, the R-(+) enantiomer of a related benzazepine derivative demonstrated highly specific binding to the dopamine D-1 receptor with a KD of 0.28 nM.

Signaling Pathway

This compound enantiomers exert their effects by modulating the dopamine D1 receptor, a G protein-coupled receptor (GPCR). The (R)-enantiomer, being the more active of the two, is expected to be a more potent modulator of this pathway. The canonical signaling cascade initiated by D1 receptor activation is as follows:

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine or (R)-1-Phenyl-3H-2-benzazepine D1R Dopamine D1 Receptor (GPCR) Dopamine->D1R Binds to G_protein Gαs/olf Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates targets leading to

Caption: Dopamine D1 Receptor Signaling Pathway.

Activation of the D1 receptor by an agonist leads to the coupling and activation of the stimulatory G protein, Gαs/olf. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream protein targets, resulting in a cellular response.

Experimental Protocols

Synthesis of Racemic 1-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepine

A general synthetic approach to the 1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine scaffold involves a multi-step process. One reported method for a related hydroxylated analog involves the reflux of N-[2-(3-methoxyphenyl)ethyl]-2-phenyl-2-hydroxyethylamine in hydrobromic acid, followed by chromatographic separation of the resulting isomers. A more general approach for the synthesis of 1-substituted tetrahydro-1H-3-benzazepines starts from (2-bromophenyl)acetaldehyde acetal, which is converted to a nitrostyrene. Nucleophilic addition to the nitrostyrene followed by reductive cyclization yields the benzazepine core.

Illustrative Experimental Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials (e.g., 2-phenylethanamine derivative) Step1 Multi-step synthesis to form N-substituted phenylethylamine Start->Step1 Step2 Cyclization Reaction (e.g., acid-catalyzed) Step1->Step2 Product Racemic 1-Phenyl-2,3,4,5- tetrahydro-1H-2-benzazepine Step2->Product

Caption: General Synthetic Workflow.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its individual enantiomers is critical for comparative studies. This is typically achieved using chiral chromatography.

Protocol for Chiral HPLC Separation:

A common method for the chiral resolution of amine-containing compounds is through preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for separating enantiomers of pharmaceutical compounds.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is used to monitor the elution of the enantiomers.

  • Fraction Collection: The eluent corresponding to each enantiomeric peak is collected separately.

  • Solvent Removal: The solvent is removed from the collected fractions to yield the purified enantiomers.

Illustrative Workflow for Chiral Separation:

Chiral_Separation_Workflow Racemate Racemic this compound Injection Inject onto Chiral HPLC Column Racemate->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection R_enantiomer (R)-enantiomer Collection->R_enantiomer S_enantiomer (S)-enantiomer Collection->S_enantiomer

Benchmarking 1-Phenyl-3H-2-benzazepine Analogs Against Standard Dopamine D1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive comparison of the prototypical dopamine D1 receptor partial agonist, SKF-38393 (1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol), with other standard D1 receptor agonists. The objective is to offer researchers, scientists, and drug development professionals a detailed reference for evaluating the pharmacological properties and experimental validation of these compounds. This document summarizes key performance data in structured tables, outlines detailed experimental protocols, and includes visualizations of relevant biological pathways and experimental workflows.

Introduction to Dopamine D1 Receptor Agonism

The dopamine D1 receptor is the most abundantly expressed dopamine receptor in the central nervous system and plays a crucial role in various physiological processes, including voluntary movement, cognition, motivation, and reward. Agonists of the D1 receptor have therapeutic potential for a range of neurological and psychiatric disorders, such as Parkinson's disease and cognitive deficits associated with schizophrenia. SKF-38393, a selective D1-like receptor partial agonist, has been a foundational tool in the study of D1 receptor function. This guide benchmarks SKF-38393 against other well-characterized D1 agonists, such as the full agonist Dihydrexidine and the potent agonist A-68930, to provide a comparative framework for future research.

Comparative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of SKF-38393 and standard D1 receptor agonists.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

CompoundD1 ReceptorD2 ReceptorD5 Receptor5-HT2A Receptorα2-Adrenergic Receptor
SKF-38393 1~150~0.5>10,000~230
Dihydrexidine ~10130~10>10,000~230
A-68930 ~2.13920Data not availableInactiveWeak Agonist
Fenoldopam HighLowHighData not availableData not available

Table 2: In Vitro Functional Activity (EC50, nM and Intrinsic Activity)

CompoundD1 Receptor cAMP Accumulation (EC50)Intrinsic Activity (vs. Dopamine)
SKF-38393 ~10-100Partial Agonist (~50%)
Dihydrexidine ~10Full Agonist (~100%)[1]
A-68930 2.1 - 2.5Full Agonist (~100% in rat caudate-putamen)[2]
Fenoldopam Data not availablePartial Agonist[3]

Table 3: In Vivo Behavioral Effects in Rodent Models

CompoundRotational Behavior (6-OHDA Lesioned Rats)Grooming Behavior
SKF-38393 Induces contralateral rotationsInduces excessive grooming
Dihydrexidine Potently induces contralateral rotationsInduces grooming
A-68930 Elicits prolonged contralateral turning[2]Induces hyperactivity and forelimb clonus at higher doses[2]
Fenoldopam Data not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Radioligand Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D1 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human dopamine D1 receptor.

    • Radioligand: [³H]-SCH23390 (a selective D1 antagonist).

    • Test compounds (SKF-38393, Dihydrexidine, A-68930, Fenoldopam).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add cell membranes, [³H]-SCH23390, and varying concentrations of the test compound or vehicle.

    • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled SCH23390).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

    • The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Accumulation Assay

  • Objective: To measure the functional agonistic activity (EC50 and intrinsic activity) of test compounds at the D1 receptor.

  • Materials:

    • HEK293 cells stably expressing the human dopamine D1 receptor.

    • Test compounds (SKF-38393, Dihydrexidine, A-68930).

    • Dopamine (as a reference full agonist).

    • Assay medium: Serum-free DMEM containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate the D1-expressing HEK293 cells in 96-well plates and grow to confluency.

    • Replace the growth medium with assay medium and pre-incubate for 15-30 minutes.

    • Add varying concentrations of the test compounds or dopamine to the wells.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

    • Construct dose-response curves and determine the EC50 (concentration of agonist that produces 50% of the maximal response) for each compound.

    • Intrinsic activity is calculated as the maximal response of the test compound as a percentage of the maximal response of dopamine.

3. Unilateral 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model

  • Objective: To assess the in vivo efficacy of D1 receptor agonists to induce rotational behavior, indicative of post-synaptic dopamine receptor stimulation.

  • Materials:

    • Adult male rats (e.g., Sprague-Dawley or Wistar).

    • 6-hydroxydopamine (6-OHDA) neurotoxin.

    • Stereotaxic apparatus.

    • Test compounds (SKF-38393, Dihydrexidine, A-68930).

    • Automated rotometer or observation chamber.

  • Procedure:

    • Anesthetize the rats and place them in a stereotaxic apparatus.

    • Unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra to create a lesion of the nigrostriatal dopamine pathway on one side of the brain. This leads to denervation of dopamine receptors in the ipsilateral striatum, making them supersensitive to dopamine agonists.

    • Allow the animals to recover for at least two weeks.

    • Administer the test compound (systemically, e.g., via intraperitoneal injection).

    • Place the rat in a rotometer or an open field and record the number of full 360° turns in the contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) directions for a set period (e.g., 60-120 minutes).

    • The net contralateral rotations are calculated (contralateral turns - ipsilateral turns) and used as a measure of the compound's D1 receptor agonist activity.

Visualizations

Dopamine D1 Receptor Signaling Pathway

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D1_Agonist D1 Agonist (e.g., SKF-38393) D1R D1 Receptor D1_Agonist->D1R Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Neuronal Function) CREB->Gene_Expression regulates

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental Workflow for Receptor Binding Assay

Receptor_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Membranes Prepare Receptor Membranes Incubation Incubate: Membranes + Radioligand + Test Compounds Prep_Membranes->Incubation Prep_Radioligand Prepare Radioligand ([³H]-SCH23390) Prep_Radioligand->Incubation Prep_Compounds Prepare Test Compounds Prep_Compounds->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Calc_Binding Calculate Specific Binding Counting->Calc_Binding Curve_Fitting Non-linear Regression (IC50) Calc_Binding->Curve_Fitting Calc_Ki Calculate Ki using Cheng-Prusoff Curve_Fitting->Calc_Ki

Caption: Experimental Workflow for Receptor Binding Assay.

References

Lack of Reproducible Experimental Data for 1-Phenyl-3H-2-benzazepine

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of available scientific literature, no specific experimental data, including synthesis protocols or biological evaluations, could be found for the compound 1-Phenyl-3H-2-benzazepine . This prevents a direct comparison of its experimental reproducibility and performance against other alternatives.

However, the broader class of benzazepine derivatives is a well-studied area of medicinal chemistry, with numerous compounds synthesized and evaluated for a range of biological activities. This guide provides a comparative overview of the synthesis and biological activities of selected, well-characterized benzazepine derivatives to offer insights into the experimental landscape of this important class of compounds.

Comparison of Synthetic Methodologies for Benzazepine Derivatives

The synthesis of the benzazepine core can be achieved through various strategies, each with its own advantages and limitations regarding yield, stereoselectivity, and substrate scope. Below is a comparison of two distinct catalytic systems for the synthesis of 2-benzazepine and 1-benzazepine derivatives.

Methodology Catalyst/Reagents Key Features Products Reference
Divergent Synthesis of 2-Benzazepine Derivatives Nickel-Catalysis with Bidentate or Tridentate LigandsLigand-controlled tunable cyclization allows for the synthesis of different 2-benzazepine frameworks from common starting materials.2-Benzazepin-5-ones, Benzo[c]pyrano[2,3-e]azepines, and 2-Benzazepin-3-ones[1]
Asymmetric Synthesis of 1-Benzazepine Derivatives Copper-Catalyzed Intramolecular Reductive CyclizationInvolves tandem chemo-, regio-, and enantioselective hydrocupration and asymmetric cyclization to yield enantioenriched products.2,3-substituted-1-benzazepine derivatives[2]
Experimental Protocol: Nickel-Catalyzed Divergent Synthesis of 2-Benzazepine Derivatives

This protocol describes a ligand-controlled nickel-catalyzed tunable cyclization for the synthesis of various 2-benzazepine frameworks. The choice of a bidentate or tridentate ligand directs the reaction towards different products.[1]

Materials:

  • Aryl halides

  • Amide precursors

  • Nickel catalyst

  • Bidentate or Tridentate ligand

  • Solvent (e.g., anhydrous toluene)

  • Reducing agent (e.g., triethylsilane)

Procedure:

  • In a glovebox, a reaction vessel is charged with the nickel catalyst, the chosen ligand (bidentate for 2-benzazepin-5-ones/benzo[c]pyrano[2,3-e]azepines or tridentate for 2-benzazepin-3-ones), the aryl halide, and the amide precursor.

  • Anhydrous solvent is added, and the mixture is stirred at room temperature to ensure homogeneity.

  • The reducing agent is added, and the reaction vessel is sealed and heated to the specified temperature for the required duration.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-benzazepine derivative.

G cluster_0 Starting Materials cluster_1 Catalytic System cluster_2 Products Aryl Halide Aryl Halide Reaction Reaction Aryl Halide->Reaction Amide Precursor Amide Precursor Amide Precursor->Reaction Ni-Catalyst Ni-Catalyst Ni-Catalyst->Reaction Ligand Ligand Ligand->Reaction 2-Benzazepin-5-one 2-Benzazepin-5-one Reaction->2-Benzazepin-5-one Bidentate Ligand Benzo[c]pyrano[2,3-e]azepine Benzo[c]pyrano[2,3-e]azepine Reaction->Benzo[c]pyrano[2,3-e]azepine Bidentate Ligand 2-Benzazepin-3-one 2-Benzazepin-3-one Reaction->2-Benzazepin-3-one Tridentate Ligand

Fig. 1: Ni-Catalyzed Divergent Synthesis Workflow.
Experimental Protocol: Asymmetric Synthesis of 1-Benzazepine Derivatives

This protocol outlines the copper-catalyzed intramolecular reductive cyclization for the enantioselective synthesis of 1-benzazepine derivatives.[2]

Materials:

  • (E)-dienyl arene with a tethered ketimine

  • Chiral bisphosphine-copper catalyst

  • Hydrosilane (e.g., (EtO)2MeSiH)

  • Solvent (e.g., THF)

Procedure:

  • A solution of the chiral bisphosphine ligand and the copper catalyst in the solvent is prepared in a reaction vessel under an inert atmosphere.

  • The (E)-dienyl arene substrate is added to the catalyst solution.

  • The hydrosilane is added dropwise to the reaction mixture at a controlled temperature.

  • The reaction is stirred at the specified temperature until completion, as monitored by TLC or LC-MS.

  • The reaction is quenched, and the product is extracted with an appropriate organic solvent.

  • The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to yield the enantioenriched 1-benzazepine derivative.

G Substrate (E)-dienyl arene with tethered ketimine Cyclization Asymmetric Reductive Cyclization Substrate->Cyclization Catalyst Chiral bisphosphine-copper catalyst Catalyst->Cyclization Hydrosilane Hydrosilane Hydrosilane->Cyclization Product Enantioenriched 1-Benzazepine Derivative Cyclization->Product

Fig. 2: Asymmetric Synthesis of 1-Benzazepines.

Biological Activities of Benzazepine Derivatives

Benzazepine derivatives have been investigated for a wide range of pharmacological activities. Below is a summary of the biological activities of two different classes of benzazepine derivatives.

Compound Class Target/Activity Key Findings Reference
Pyrazino[2,1-a][3]benzazepine derivatives Anthelmintic (cestocidal)Several derivatives showed high activity in an in vitro Taenia crassiceps screen. Epsiprantel was selected for further development.[3]
Indolo[2,3-d][4]benzazepine-6(5H)-one scaffold Anticancer (potential)These compounds are isomers of paullones, which are known inhibitors of cyclin-dependent kinases (Cdks) and tubulin polymerase.[4]

This comparative guide highlights the synthetic versatility and diverse biological potential within the benzazepine class of compounds. While direct experimental data for this compound is currently unavailable, the methodologies and findings presented for related derivatives provide a valuable framework for future research and development in this area.

References

In-depth Analysis of 1-Phenyl-3H-2-benzazepine and its Position Among Central Nervous System Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific pharmacological data for 1-Phenyl-3H-2-benzazepine. While the benzazepine scaffold is a cornerstone in the development of numerous CNS-active compounds, the specific molecule, in its unsaturated "3H" form, is not well-characterized in publicly accessible experimental studies. Therefore, a direct head-to-head comparison with other CNS drugs, complete with quantitative data and detailed experimental protocols as requested, cannot be provided for this exact molecule.

To fulfill the spirit of the inquiry and provide a valuable comparative analysis for researchers, this guide will instead focus on a closely related, extensively studied, and pharmacologically significant analogue: 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol (SKF-38393) , a selective Dopamine D1 receptor agonist. This compound belongs to the broader class of 1-phenyl-benzazepines and serves as a critical research tool in understanding dopaminergic signaling. The comparison will be made with other CNS drugs targeting the dopaminergic system, as well as agents with different mechanisms of action that produce overlapping or distinct behavioral effects.

Overview of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol (SKF-38393)

SKF-38393 is a classic and selective agonist for the D1-like dopamine receptors (D1 and D5 subtypes). It is widely used in preclinical research to investigate the roles of these receptors in various physiological and pathological processes, including motor control, learning and memory, and addiction. Its rigid structure, conferred by the benzazepine core, provides high affinity and selectivity for the D1 receptor.

Head-to-Head Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of SKF-38393 and other selected CNS drugs for various receptors. Lower Ki values indicate higher binding affinity.

CompoundPrimary TargetDopamine D1 (Ki, nM)Dopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)NMDA (GluN2B) (Ki, nM)
SKF-38393 D1 Agonist 1.1 >10,000>10,000>10,000
Haloperidol D2 Antagonist2.21.518>10,000
Clozapine Atypical Antipsychotic851255.4>10,000
Ifenprodil GluN2B Antagonist>10,000>10,000>10,00010

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of test compounds for specific neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human D1 dopamine receptors) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., SKF-38393).

  • Separation and Detection: The reaction mixture is filtered through glass fiber filters to separate the bound from the unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of D1 receptor activation and a typical workflow for evaluating the in vivo effects of a CNS drug.

D1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D1R D1 Receptor Gs Gs Protein D1R->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Modulation SKF38393 SKF-38393 SKF38393->D1R Agonist Binding

Caption: D1 Dopamine Receptor Signaling Pathway.

Experimental_Workflow start Hypothesis: Compound X affects motor activity drug_prep Drug Preparation (e.g., SKF-38393 in saline) start->drug_prep animal_admin Animal Administration (e.g., intraperitoneal injection in mice) drug_prep->animal_admin behavioral_test Behavioral Testing (e.g., Open Field Test) animal_admin->behavioral_test data_acq Data Acquisition (e.g., distance traveled, rearing frequency) behavioral_test->data_acq data_analysis Statistical Analysis (e.g., ANOVA, t-test) data_acq->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: In Vivo Behavioral Experiment Workflow.

Concluding Remarks

While a direct comparison of this compound is not feasible due to a lack of available data, the analysis of its close analogue, SKF-38393, provides valuable insights into the pharmacological landscape of 1-phenyl-benzazepines. SKF-38393's high selectivity for the D1 dopamine receptor contrasts sharply with the broader receptor interaction profiles of many antipsychotics like haloperidol and clozapine, and the distinct mechanism of NMDA receptor antagonists like ifenprodil.

This comparative guide underscores the importance of specific structural motifs in determining the pharmacological profile of benzazepine derivatives. Future research into the synthesis and biological evaluation of unsaturated benzazepines, such as this compound, may uncover novel CNS activities. For now, the well-characterized analogues provide a solid foundation for understanding the potential of this chemical scaffold in CNS drug discovery. Researchers are encouraged to consult primary literature for detailed experimental conditions and further data.

In Vivo Validation of In Vitro Findings: A Comparative Analysis of 1-Phenyl-3H-2-benzazepine Analogs for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the therapeutic potential of novel benzazepine derivatives in neurodegenerative disease models, comparing in vitro efficacy with a leading natural neuroprotective agent.

This guide provides a comparative analysis of the neuroprotective effects of 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one, a derivative of the 1-Phenyl-3H-2-benzazepine class, against Curcumin, a well-established natural compound with neuroprotective properties. While in vivo data for 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one is not yet available, this document summarizes its promising in vitro findings and juxtaposes them with the extensive in vitro and in vivo data for Curcumin, highlighting the translational potential and future research directions for this novel synthetic compound.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the key in vitro and in vivo findings for 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one and Curcumin, providing a framework for evaluating their relative neuroprotective potential.

In Vitro Neuroprotective and Antioxidant Activity
Parameter4-Phenyl-1H-1,5-benzodiazepin-2(3H)-oneCurcuminReference
Neuroprotection against H₂O₂-induced oxidative stress in SH-SY5Y cells Demonstrated neuroprotective activity.Known to protect against H₂O₂-induced cell death.[1][2]
Neuroprotection in 6-OHDA and MPP+ in vitro models of Parkinson's disease Showed good neuroprotection in SH-SY5Y cells.Effective in mitigating neuronal damage in these models.[1][2]
Reduction of intracellular Reactive Oxygen Species (ROS) Significantly reduced intracellular ROS levels.Potent scavenger of ROS.[1][2]
Reduction of mitochondrial superoxide levels Demonstrated a significant reduction.Protects mitochondria from oxidative stress.[1][2]
Recovery of mitochondrial membrane potential Showed substantial recovery.Helps stabilize mitochondrial membrane potential.[1][2]
Reduction of lipid peroxidation (MDA levels) Better reduction of lipid peroxidation levels compared to Curcumin.Reduces lipid peroxidation.[1][2]
Recovery of intracellular Glutathione (GSH) levels Recovered intracellular GSH levels.Enhances cellular antioxidant defenses, including GSH.[1][2]
Reduction in apoptosis and caspase-3 levels Reduced apoptosis and caspase-3 levels under H₂O₂-induced stress.Exhibits anti-apoptotic properties.[1][2]
Cytotoxicity against SH-SY5Y and HepG2 cell lines Showed low cytotoxicity.Generally low cytotoxicity at therapeutic concentrations.[1][2]
In Vivo Neuroprotective Activity (Parkinson's Disease Models)
Parameter4-Phenyl-1H-1,5-benzodiazepin-2(3H)-oneCurcuminReference
Animal Model Data not available6-OHDA and MPTP-induced rodent models of Parkinson's disease[1][2]
Behavioral Outcomes Data not availableImproved motor function and reduced behavioral deficits.[1][2]
Neurochemical Outcomes Data not availableIncreased striatal dopamine and its metabolites.[1][2]
Histological Outcomes Data not availableProtected dopaminergic neurons in the substantia nigra from degeneration.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Neuroprotection Assay
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Oxidative Stress: To model Parkinson's disease-related oxidative stress, cells are treated with neurotoxins such as 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenylpyridinium (MPP+), or hydrogen peroxide (H₂O₂).

  • Treatment: Cells are pre-treated with various concentrations of the test compound (4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one or Curcumin) for a specified duration before the addition of the neurotoxin.

  • Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay or LDH assay to quantify the neuroprotective effects of the compounds against the toxin-induced cell death.

Measurement of Intracellular ROS
  • Cell Preparation: SH-SY5Y cells are seeded in plates and treated as described in the neuroprotection assay.

  • Fluorescent Probe Incubation: After treatment, cells are incubated with a fluorescent probe sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: The intracellular fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.

In Vivo Parkinson's Disease Model (6-OHDA Model)
  • Animal Model: Male Wistar rats or C57BL/6 mice are used.

  • Stereotaxic Surgery: Animals are anesthetized, and a unilateral lesion is created by injecting 6-OHDA into the medial forebrain bundle or the striatum.

  • Drug Administration: The test compound (e.g., Curcumin) is administered orally or via intraperitoneal injection for a specified period, starting before or after the 6-OHDA lesioning.

  • Behavioral Testing: Motor function is assessed using tests such as the apomorphine-induced rotation test, cylinder test, or rotarod test.

  • Neurochemical and Histological Analysis: After the treatment period, animals are euthanized, and brain tissue is collected for analysis of dopamine levels (using HPLC) and tyrosine hydroxylase-positive neurons (using immunohistochemistry) in the substantia nigra and striatum.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed neuroprotective mechanism of 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one based on in vitro findings and the general workflow for its future in vivo validation.

G cluster_0 Proposed Neuroprotective Mechanism of 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one Oxidative_Stress Oxidative Stress (e.g., 6-OHDA, MPP+, H₂O₂) ROS Intracellular ROS (Reactive Oxygen Species) Oxidative_Stress->ROS Compound 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one Compound->ROS Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Compound->Mitochondrial_Dysfunction Prevents Lipid_Peroxidation Lipid Peroxidation Compound->Lipid_Peroxidation Reduces GSH_Depletion GSH Depletion Compound->GSH_Depletion Recovers Apoptosis Apoptosis (Caspase-3 activation) Compound->Apoptosis Inhibits ROS->Mitochondrial_Dysfunction ROS->Lipid_Peroxidation ROS->GSH_Depletion Mitochondrial_Dysfunction->Apoptosis Neuronal_Cell_Death Neuronal Cell Death Apoptosis->Neuronal_Cell_Death

Caption: Proposed mechanism of 4-Phenyl-1H-1,5-benzodiazepin-2(3H)-one.

G cluster_1 Workflow for In Vivo Validation In_Vitro Promising In Vitro Results (Neuroprotection, Antioxidant) Animal_Model Selection of Animal Model (e.g., 6-OHDA or MPTP induced) In_Vitro->Animal_Model Drug_Admin Compound Administration (Dose-response, Pharmacokinetics) Animal_Model->Drug_Admin Behavioral Behavioral Assessment (Motor function tests) Drug_Admin->Behavioral Neurochemical Neurochemical Analysis (Dopamine levels) Drug_Admin->Neurochemical Histological Histological Examination (Neuron survival) Drug_Admin->Histological Data_Analysis Data Analysis and Comparison to In Vitro Findings Behavioral->Data_Analysis Neurochemical->Data_Analysis Histological->Data_Analysis Conclusion Conclusion on In Vivo Efficacy and Translational Potential Data_Analysis->Conclusion

Caption: General workflow for future in vivo validation studies.

References

Statistical Analysis of 1-Phenyl-3H-2-benzazepine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed statistical analysis, comparative experimental data, and defined signaling pathways specifically for 1-Phenyl-3H-2-benzazepine. Research in this area has more prominently focused on structurally related analogs, such as 1-Phenyl-3H-2,3-benzodiazepin-4(5H)-one, or the broader class of benzazepines. Consequently, a direct comparative guide based on robust experimental data for this compound cannot be constructed at this time.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the available information on a closely related compound, 5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one , to illustrate a relevant synthetic methodology. The absence of quantitative data for the target compound precludes the creation of comparative data tables and signaling pathway diagrams.

Experimental Protocols: Synthesis of a 1-Phenyl-2-Benzazepine Analog

The following section details a synthetic route for 5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, providing a foundational understanding of the chemical synthesis of 1-phenyl-2-benzazepine derivatives.

Synthesis of 5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

The synthesis of 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has been reported to proceed through the spontaneous transformation of 3-phenyl-3-(2-aminoethyl)phthalide (and its N-methyl analogs) in the absence of a solvent.[1][2] These precursor compounds exist in an amino lactone form when in solution at room temperature.[1][2] The resulting 5-phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can undergo subsequent dehydration in the presence of sulfuric acid to yield 5-phenyl-2,3-dihydro-1H-2-benzazepin-1-one.[1][2]

Starting Materials:

  • 3-phenyl-3-(2-aminoethyl)phthalide or its N-methyl analog

Reaction Conditions:

  • Step 1 (Cyclization): The starting material is maintained in a solvent-free environment to facilitate a spontaneous transformation into the tetrahydro-1H-2-benzazepin-1-one derivative.[1][2]

  • Step 2 (Dehydration): The intermediate from Step 1 is treated with concentrated sulfuric acid to induce dehydration, leading to the formation of the dihydro-1H-2-benzazepin-1-one.[1][2]

Data Presentation

Due to the lack of publicly available quantitative experimental data from studies on this compound, a structured table for comparative analysis cannot be provided.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for 5-Phenyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one, as described in the experimental protocol.

synthetic_workflow cluster_start Starting Material cluster_process1 Process cluster_intermediate Intermediate cluster_process2 Process cluster_final Final Product start 3-phenyl-3-(2-aminoethyl)phthalide process1 Spontaneous Transformation (Solvent-free) start->process1 intermediate 5-Phenyl-2,3,4,5-tetrahydro- 1H-2-benzazepin-1-one process1->intermediate process2 Dehydration (Sulfuric Acid) intermediate->process2 final 5-Phenyl-2,3-dihydro- 1H-2-benzazepin-1-one process2->final

Caption: Synthetic workflow for a 1-phenyl-2-benzazepine analog.

References

A Comparative Guide to the Efficacy of 1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine Analogs at Dopamine and Serotonin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of key 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine analogs, focusing on their interactions with dopamine and serotonin receptor subtypes. Due to a lack of extensive peer-reviewed efficacy studies on 1-Phenyl-3H-2-benzazepine, this guide centers on the well-characterized analogs: SK&F 38393, a notable dopamine D1 receptor partial agonist, and 6-hydroxy-3-n-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine, a serotonin 5-HT1A receptor agonist. The data presented is compiled from various peer-reviewed studies to facilitate a comprehensive understanding of their pharmacological profiles.

Comparative Efficacy Data

The following tables summarize the binding affinities (Ki) of 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine analogs and standard reference compounds for various dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

Dopamine Receptor Binding Affinities
CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
SK&F 38393 151[1]2364[1]~5000~1000~0.5
SCH 23390 (Antagonist)0.2[2]---0.3[2]
Serotonin Receptor Binding Affinities
Compound5-HT1A (pKi)
6-hydroxy-3-n-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine Moderate Potency Agonist[3]
8-OH-DPAT (Agonist)8.82 (pKi1)[1]
WAY 100635 (Antagonist)8.65 (pKi1)[1]

Experimental Protocols

Radioligand Binding Assays for Dopamine Receptors

A standard experimental protocol for determining the binding affinity of compounds to dopamine receptors involves the use of radiolabeled ligands in a competitive binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound for dopamine D1 and D2 receptors.

Materials:

  • Rat striatal tissue homogenates (as a source of dopamine receptors).

  • Radioligand for D1 receptors: [3H]-SCH 23390.[4][5]

  • Radioligand for D2 receptors: [3H]-spiperone.

  • Test compound (e.g., SK&F 38393).

  • Non-specific binding control: excess cis(Z)-flupenthixol (300 nM).[4]

  • Incubation buffer (e.g., Tris-HCl buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Rat striatal tissue is homogenized in a buffer and centrifuged to isolate the cell membranes containing the dopamine receptors. The final membrane preparation is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in microplates. Each well contains the membrane preparation, the radioligand at a fixed concentration (e.g., 0.30 nM for [3H]-SCH 23390), and varying concentrations of the test compound.[4]

  • Incubation: The plates are incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 30 minutes) to allow the binding to reach equilibrium.[4]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Assessment of Dopamine Agonist Activity: 6-OHDA Lesioned Rat Model

The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats is a widely used behavioral assay to assess the in vivo efficacy of dopamine receptor agonists.

Objective: To evaluate the ability of a test compound to induce contralateral circling behavior in rats with unilateral dopamine depletion.

Materials:

  • Adult male rats.

  • 6-hydroxydopamine (6-OHDA).

  • Test compound (e.g., SK&F 38393).

  • Apparatus to monitor rotational behavior.

Procedure:

  • Unilateral Lesioning: Rats are anesthetized, and 6-OHDA is stereotaxically injected into the medial forebrain bundle of one hemisphere to selectively destroy dopaminergic neurons on that side. This creates a supersensitivity of dopamine receptors in the striatum of the lesioned hemisphere.

  • Post-operative Recovery: Animals are allowed to recover for a period of several weeks.

  • Drug Administration: The test compound is administered to the lesioned rats.

  • Behavioral Monitoring: Following drug administration, the rats are placed in a circular arena, and their rotational behavior (circling) is recorded for a specified period. Dopamine agonists, by stimulating the supersensitive receptors in the lesioned hemisphere, induce turning away from the lesioned side (contralateral rotation).

  • Data Analysis: The number of full contralateral rotations is counted and analyzed to determine the dose-response relationship of the test compound.

Signaling Pathway and Experimental Workflow Visualization

Dopamine_D1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine / D1 Agonist (e.g., SK&F 38393) D1R Dopamine D1 Receptor Dopamine->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses (e.g., Gene Expression, Ion Channel Modulation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D1 receptor signaling pathway.

In_Vivo_Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Animal Stereotaxic Stereotaxic Implantation of Microdialysis Probe Anesthesia->Stereotaxic Perfusion Perfuse Probe with Artificial CSF Stereotaxic->Perfusion Collection Collect Dialysate Samples at Timed Intervals Perfusion->Collection HPLC Analyze Dialysate using HPLC-ECD Collection->HPLC Drug_Admin Administer Test Compound (e.g., Dopamine Agonist) Drug_Admin->Collection During Collection Quantification Quantify Neurotransmitter Concentrations HPLC->Quantification Data_Analysis Plot Neurotransmitter Levels over Time Quantification->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis.

References

Unveiling the Binding Profile of 1-Phenyl-3H-2-benzazepine and its Analogs at the Dopamine D1 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

The 1-phenyl-substituted benzazepine scaffold is a cornerstone in the development of ligands targeting dopamine receptors, particularly the D1 subtype. This guide provides a comparative analysis of the binding characteristics of compounds within this class, with a focus on confirming the binding site of 1-Phenyl-3H-2-benzazepine and its analogs. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a valuable resource for researchers navigating the complexities of dopamine receptor pharmacology.

Comparative Binding Affinities at the Dopamine D1 Receptor

Compounds based on the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine structure have demonstrated significant affinity and selectivity for the dopamine D1 receptor. The following table summarizes the binding affinities (Ki) of representative 1-phenyl-substituted benzazepines and reference compounds for the D1 receptor. A lower Ki value indicates a higher binding affinity.

CompoundD1 Receptor K_i_ (nM)D2 Receptor K_i_ (nM)Selectivity (D2/D1)Reference
Fenoldopam 2.3> 1000> 435[1]
SKF 83566 ~0.562000~3571
(+/-)-SKF-38393 High AffinityLow Affinity-
(+/-)-SKF-83959 High AffinityModerate Affinity-[2]
SCH 23390 High AffinityLow Affinity-[3]

Experimental Protocol: Dopamine D1 Receptor Radioligand Binding Assay

To determine the binding affinity of a test compound, such as this compound, for the dopamine D1 receptor, a competitive radioligand binding assay is a standard and robust method.

Objective: To measure the ability of a test compound to displace a known radiolabeled D1 receptor ligand from its binding site.

Materials:

  • Radioligand: [3H]-SCH 23390 (a potent and selective D1 antagonist) or [3H]-Fenoldopam (a D1 agonist).

  • Membrane Preparation: Homogenates from rat corpus striatum or cells expressing recombinant human D1 receptors.[3]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Test Compound: this compound or other compounds of interest.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D1 ligand (e.g., 1 µM SCH 23390 or Butaclamol).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Incubation: In a microplate or microcentrifuge tubes, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Total and Non-specific Binding: Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Rapidly terminate the binding reaction by filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing the Molecular Interactions and Experimental Process

To further clarify the underlying mechanisms and experimental design, the following diagrams illustrate the dopamine D1 receptor signaling pathway and the workflow of a competitive radioligand binding assay.

G Dopamine D1 Receptor Signaling Pathway D1_Agonist D1 Agonist (e.g., Dopamine, Fenoldopam) D1R Dopamine D1 Receptor D1_Agonist->D1R Binds to G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKA->Cellular_Response Phosphorylates targets leading to G Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (with D1 Receptors) Incubation Incubate Components Membrane_Prep->Incubation Radioligand Radioligand ([3H]-SCH 23390) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis

References

A Comparative Analysis of the Pharmacokinetic Profiles of Benzazepine Derivatives: Fenoldopam, Benazepril, and Tolvaptan

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the pharmacokinetic profiles of three clinically significant benzazepine derivatives: fenoldopam, benazepril, and tolvaptan. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of fenoldopam, benazepril (and its active metabolite benazeprilat), and tolvaptan are summarized in the table below for easy comparison. These values represent findings from various clinical studies and may vary based on patient populations and study conditions.

Pharmacokinetic ParameterFenoldopamBenazeprilBenazeprilat (Active Metabolite)Tolvaptan
Time to Peak (Tmax) Rapid (intravenous)0.5 - 1.0 hours[1]1 - 2 hours (fasting), 2 - 4 hours (non-fasting)[1][2]2 - 4 hours[3]
Peak Plasma Concentration (Cmax) Dose-dependentNot specifiedNot specified374 ng/mL (30 mg dose), 418 ng/mL (90 mg dose) in healthy subjects[3]
Area Under the Curve (AUC) Dose-dependentNot specifiedNot specified3.71 µg·h/mL (60 mg, 0-24h)[3]
Elimination Half-life (t½) ~5 - 10 minutes[4]2.7 ± 8.5 hours[5]10 - 11 hours (effective)[2]3.3 hours (15 mg) to 11.4 hours (120 mg)[6]
Protein Binding Not specified~96.7%[2][5]~95.3%[2][5]Not specified
Metabolism Hepatic conjugation (methylation, glucuronidation, sulfation)[4]Hepatic cleavage of ester group to benazeprilat[1][5]Further glucuronic acid conjugation[5]Primarily by CYP3A4[7]
Excretion 90% renal, 10% fecal[4]Predominantly renal[2]Predominantly renal, ~11-12% nonrenal (biliary)[5]<1% unchanged in urine[6]

Experimental Protocols

The determination of the pharmacokinetic profiles of these benzazepine derivatives relies on sensitive and specific bioanalytical methods. A commonly employed technique for the quantification of these drugs and their metabolites in biological matrices like plasma is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General LC-MS/MS Protocol for Quantification in Plasma:

A validated LC-MS/MS method for the simultaneous determination of benazepril and its active metabolite, benazeprilat, in human plasma has been described.[8][9] A similar approach can be adapted for fenoldopam and tolvaptan.

1. Sample Preparation:

  • To a plasma sample, an internal standard (e.g., a structurally similar compound not present in the sample) is added.
  • Proteins are precipitated from the plasma matrix using a suitable organic solvent (e.g., acetonitrile).
  • The sample is centrifuged to pellet the precipitated proteins.
  • The supernatant, containing the analytes of interest and the internal standard, is collected.

2. Chromatographic Separation:

  • The supernatant is injected into an HPLC system.
  • Separation of the parent drug, its metabolites, and the internal standard is achieved on a C18 analytical column.
  • A mobile phase consisting of a mixture of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is used in a gradient elution mode to ensure optimal separation.

3. Mass Spectrometric Detection:

  • The eluent from the HPLC column is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer.
  • The analytes are ionized, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
  • Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for selective and sensitive quantification. For instance, for benazepril, the transition m/z 425.5 → [product ion] and for benazeprilat, m/z 397.5 → [product ion] might be used.[8]

4. Data Analysis:

  • The peak areas of the analytes and the internal standard are measured.
  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in spiked plasma samples.
  • The concentration of the analyte in the unknown samples is then determined from this calibration curve.

Signaling Pathways and Mechanisms of Action

The distinct pharmacological effects of these benzazepine derivatives stem from their unique interactions with specific signaling pathways.

Fenoldopam: Dopamine D1 Receptor Agonism

Fenoldopam is a selective dopamine D1 receptor agonist.[4] Its mechanism of action involves the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[4][10] This cascade leads to the relaxation of vascular smooth muscle, resulting in vasodilation, particularly in renal arteries.[11]

Fenoldopam_Pathway Fenoldopam Fenoldopam D1_Receptor Dopamine D1 Receptor Fenoldopam->D1_Receptor Binds to & Activates Adenylyl_Cyclase Adenylyl Cyclase D1_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion ATP ATP ATP->Adenylyl_Cyclase Vasodilation Vasodilation cAMP->Vasodilation Leads to

Caption: Fenoldopam signaling pathway.

Benazepril: Renin-Angiotensin-Aldosterone System Inhibition

Benazepril is a prodrug that is hydrolyzed to its active metabolite, benazeprilat. Benazeprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[2][5] ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, benazeprilat reduces the levels of angiotensin II, leading to vasodilation and a decrease in aldosterone secretion.[1][12]

Benazepril_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Benazeprilat Benazeprilat Benazeprilat->ACE Inhibits

Caption: Benazepril's mechanism of action.

Tolvaptan: Vasopressin V2-Receptor Antagonism

Tolvaptan is a selective antagonist of the vasopressin V2 receptor.[13][14] Vasopressin (also known as antidiuretic hormone or ADH) binds to V2 receptors in the renal collecting ducts, promoting water reabsorption. By blocking this interaction, tolvaptan prevents the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells.[7] This leads to a decrease in water reabsorption and an increase in free water excretion (aquaresis).[13]

Tolvaptan_Pathway Vasopressin Vasopressin (ADH) V2_Receptor V2 Receptor Vasopressin->V2_Receptor Binds to Aquaporin_Insertion Aquaporin-2 Insertion V2_Receptor->Aquaporin_Insertion Promotes Water_Reabsorption Water Reabsorption Aquaporin_Insertion->Water_Reabsorption Leads to Tolvaptan Tolvaptan Tolvaptan->V2_Receptor Blocks

Caption: Tolvaptan's mechanism of action.

References

Assessing the Selectivity of 1-Phenyl-3H-2-benzazepine for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity of compounds based on the 1-Phenyl-3H-2-benzazepine scaffold. The primary therapeutic target for this class of molecules is the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurological function and disease. This document summarizes key experimental data, details the methodologies used for target engagement and selectivity profiling, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

The this compound scaffold has been identified as a potent and selective antagonist of the GluN2B subunit of the NMDA receptor. Extensive in vitro and in vivo studies on various analogs have demonstrated high affinity for the GluN2B receptor with significant selectivity against other common off-targets, most notably the sigma-1 (σ1) and sigma-2 (σ2) receptors. This guide presents comparative data for several key analogs to illustrate the selectivity profile of this chemical class.

Data Presentation: Target Affinity and Selectivity

The following tables summarize the binding affinities (Ki, KD) and functional inhibition (IC50) of representative this compound analogs for their primary target (GluN2B) and key off-targets.

Table 1: Binding Affinity of 2,3,4,5-Tetrahydro-1H-3-benzazepine Analogs for GluN2B and Sigma-1 Receptors

CompoundTargetBinding Affinity (Ki or KD, nM)Reference
(R)-OF-NB1GluN2B10.4 ± 4.7[1][2]
σ1R410[2]
(R)-PF-NB1GluN2B10.4 ± 3.9[1]
(±)-WMS-1410GluN2B84[2]
(R)-11C-Me-NB1GluN2BHigh Affinity[1]

Table 2: Functional Activity of 2,3,4,5-Tetrahydro-1H-3-benzazepine Analogs at GluN2B-containing NMDA Receptors

CompoundAssayFunctional Activity (IC50, nM)Reference
(R)-OF-NB1GluN1-1a/GluN2B Inhibition97[1]
(R)-PF-NB1GluN1-1a/GluN2B Inhibition60.9[1]
(±)-WMS-1410Two-electrode-voltage-clamp116[2]
(±)-WMS-1410Cytoprotective Assay18.5[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of selectivity data. The following sections describe the key experimental protocols used to characterize the this compound analogs.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Preparation of Brain Homogenates: Wistar rat brain homogenates are prepared in a HEPES buffer (30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, and 1.2 mM MgCl2).

  • Incubation: The brain homogenates are incubated with a known concentration of a radiolabeled ligand specific for the target receptor (e.g., [3H]-Ro 25-6981 for GluN2B or [3H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional inhibition of ion channels, such as the NMDA receptor, expressed in Xenopus oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the NMDA receptor subunits (e.g., GluN1 and GluN2B).

  • Electrophysiological Recording: After a period of protein expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording.

  • Compound Application: The NMDA receptor is activated by applying its agonists (glutamate and glycine). The test compound is then perfused into the chamber at various concentrations, and the resulting change in the agonist-induced current is measured.

  • Data Analysis: The concentration-response curve for the test compound is plotted, and the IC50 value for the inhibition of the NMDA receptor-mediated current is calculated.

In Vivo Positron Emission Tomography (PET) Imaging

PET imaging with a radiolabeled version of a this compound analog (e.g., [18F]PF-NB1) is used to assess its in vivo binding to GluN2B receptors in the brain.

  • Radioligand Synthesis: The PET tracer is synthesized by radiofluorination of a suitable precursor.

  • Animal Studies: The radiotracer is injected intravenously into an animal model (e.g., a Wistar rat).

  • PET Scanning: Dynamic PET scans of the brain are acquired to measure the spatiotemporal distribution of the radiotracer.

  • Blocking Studies: To confirm target specificity, a separate cohort of animals is pre-treated with a known GluN2B antagonist (e.g., CP-101,606) before the injection of the radiotracer. A reduction in the radiotracer uptake in GluN2B-rich brain regions in the pre-treated animals indicates specific binding.

  • Data Analysis: The PET images are analyzed to quantify the binding potential of the radiotracer in different brain regions.

Mandatory Visualizations

Signaling Pathway of NMDA Receptor Antagonism

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Glycine Glutamate & Glycine NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate_Glycine->NMDAR Binds Ion_Channel Ion Channel (Closed) NMDAR->Ion_Channel Opens Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling 1_Phenyl_3H_2_benzazepine This compound Analog 1_Phenyl_3H_2_benzazepine->NMDAR Antagonizes (Allosteric)

Caption: Antagonistic action of this compound on the NMDA receptor signaling pathway.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow Compound_Synthesis Synthesis of This compound Analogs Primary_Screen Primary Screen: Radioligand Binding Assay (GluN2B) Compound_Synthesis->Primary_Screen Functional_Assay Functional Assay: Two-Electrode Voltage Clamp (NMDA Receptor) Primary_Screen->Functional_Assay Selectivity_Screen Selectivity Screen: Radioligand Binding Assays (e.g., σ1, σ2 receptors) Functional_Assay->Selectivity_Screen In_Vivo_Validation In Vivo Validation: PET Imaging Selectivity_Screen->In_Vivo_Validation Data_Analysis Data Analysis and Selectivity Assessment In_Vivo_Validation->Data_Analysis

Caption: A typical experimental workflow for assessing the selectivity of this compound analogs.

References

Safety Operating Guide

Navigating the Disposal of 1-Phenyl-3H-2-benzazepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Procedures for a Novel Research Chemical

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the disposal of 1-Phenyl-3H-2-benzazepine, a compound encountered in research settings. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document outlines a comprehensive disposal plan based on best practices for handling novel research chemicals and information on structurally related compounds.

Immediate Safety Precautions

Before initiating any disposal procedures, it is crucial to adhere to the following safety protocols. These are based on general guidelines for handling potentially hazardous research chemicals and data from related compounds which suggest risks such as oral toxicity, skin and eye irritation, and respiratory tract irritation.[1]

Precaution CategorySpecific Action
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (such as nitrile), and a lab coat.[1]
Ventilation Conduct all handling and preparation for disposal within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1][2]
Spill Management Have a spill kit readily available that is appropriate for the quantities of the chemical being handled. In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a sealed container for hazardous waste disposal.[1]
Emergency Procedures Ensure that a safety shower and eyewash station are easily accessible.[1] In case of skin contact, immediately wash the affected area with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous chemical waste stream. This is a conservative approach taken in the absence of specific regulatory guidance for this compound and is in line with general laboratory safety principles.

Step 1: Waste Identification and Classification

  • Treat this compound as a hazardous waste. Do not dispose of it down the drain or in the regular trash.[3][4]

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this specific waste, as local and state regulations may vary.

Step 2: Waste Collection and Segregation

  • Collect waste this compound in a designated, leak-proof, and chemically compatible container.[3] The container should be in good condition and have a secure, tight-fitting lid.

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department to prevent potentially hazardous reactions.[3]

Step 3: Labeling

  • Properly label the hazardous waste container with the following information[3][5]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • The name and contact information of the generating researcher or lab

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[5]

  • Ensure secondary containment is used for liquid waste to prevent spills.[3]

Step 5: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all the necessary information about the waste, including the chemical name and quantity.

  • Follow any additional instructions provided by the EHS personnel.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory hazardous waste management protocols. For detailed experimental procedures involving the use of this compound, researchers should develop a comprehensive Standard Operating Procedure (SOP) that includes safety precautions, handling instructions, and waste disposal guidelines specific to their experimental setup.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound for Disposal sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check follow_sds Follow disposal instructions in Section 13 of the SDS. sds_check->follow_sds Yes no_sds No specific SDS available. Treat as a novel research chemical. sds_check->no_sds No end End: Waste properly managed. follow_sds->end treat_hazardous Assume the compound is hazardous. no_sds->treat_hazardous collect_waste Collect in a labeled, sealed, and compatible container. treat_hazardous->collect_waste segregate Segregate from incompatible waste streams. collect_waste->segregate store_saa Store in a designated Satellite Accumulation Area (SAA). segregate->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_saa->contact_ehs contact_ehs->end

Caption: Disposal Decision Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.